molecular formula C8H16O B7767769 3-Octanone CAS No. 106-68-3(3-octanone); 541-85-5(5-methyl-3-heptanone)

3-Octanone

Cat. No.: B7767769
CAS No.: 106-68-3(3-octanone); 541-85-5(5-methyl-3-heptanone)
M. Wt: 128.21 g/mol
InChI Key: RHLVCLIPMVJYKS-UHFFFAOYSA-N
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Description

Ethyl amyl ketone appears as a clear colorless liquid with a pungent odor. Insoluble in water and partially soluble in alcohol. Flash point of 138 °F. Vapors are denser than air and may have a narcotic effect in high concentrations. Used in making perfumes and as a solvent for nitrocellulose and vinyl resins.
3-octanone is a dialkyl ketone that is octane in which the two methylene protons at position 3 have been replaced by an oxo group. It has a role as a human urinary metabolite, an insect attractant, a fungal metabolite, an antifeedant, a plant metabolite and a biomarker. It derives from a hydride of an octane.
This compound is a natural product found in Tuber liyuanum, Schizonepeta, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

octan-3-one
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InChI

InChI=1S/C8H16O/c1-3-5-6-7-8(9)4-2/h3-7H2,1-2H3
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InChI Key

RHLVCLIPMVJYKS-UHFFFAOYSA-N
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Canonical SMILES

CCCCCC(=O)CC
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Molecular Formula

C8H16O
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DSSTOX Substance ID

DTXSID3041954
Record name 3-Octanone
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Molecular Weight

128.21 g/mol
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Physical Description

Ethyl n-amyl ketone appears as a clear colorless liquid with a pungent odor. Insoluble in water and partially soluble in alcohol. Vapors are denser than air and may have a narcotic effect in high concentrations. Used in making perfumes and as a solvent for nitrocellulose and vinyl resins., Colorless to slightly yellow liquid; Pungent, somewhat fruity odor; [Merck Index] Colorless liquid; [MSDSonline], Liquid, colourless, oily liquid with a herbaceous, fruity warm odour
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Boiling Point

332.6 to 334.4 °F at 760 mmHg (USCG, 1999), 167.5 °C, 167.00 to 170.00 °C. @ 760.00 mm Hg
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Flash Point

115 °F (USCG, 1999), 59 °C
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Solubility

Slightly miscible (USCG, 1999), Miscible with ethanol, ether, Miscible with oxygenated solvents., In water, 2.6X10+3 mg/L at 20 °C, 2.6 mg/mL at 20 °C, soluble in most common organic solvents; insoluble in water, 1 ml in 5 ml 60% alcohol; 1 ml in 3 ml 70% alcohol (in ethanol)
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Density

0.822 (USCG, 1999) - Less dense than water; will float, 0.820-0.824 at 20 °C/20 °C, 0.817-0.821 (23°)
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Vapor Density

4.42 (USCG, 1999) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

2.0 [mmHg], 2 mm Hg at 20 °C
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Color/Form

Colorless liquid

CAS No.

106-68-3
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Melting Point

-23.00 °C. @ 760.00 mm Hg
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Foundational & Exploratory

3-Octanone chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Octanone (B92607)

Abstract

This technical guide provides a comprehensive overview of this compound, a ketone with significant applications in the flavor, fragrance, and biocontrol industries. The document details its chemical structure, IUPAC nomenclature, and key physicochemical properties. Furthermore, it presents detailed experimental protocols for its synthesis and analysis. The guide also explores the biological activity of this compound, with a particular focus on its nematicidal mechanism of action, which is visually represented through a signaling pathway diagram. This guide is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Structure and IUPAC Name

This compound is an acyclic ketone with an eight-carbon chain. The carbonyl group is located at the third carbon position.

  • IUPAC Name: Octan-3-one[1]

  • Chemical Formula: C₈H₁₆O[2]

  • Molecular Weight: 128.21 g/mol [1]

  • SMILES: CCCCCC(=O)CC[1]

  • Synonyms: Ethyl pentyl ketone, Ethyl n-amyl ketone, 3-Oxooctane[1][3]

Physicochemical Properties of this compound

The physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
Appearance Clear, colorless liquid[1][2]
Odor Pungent, fruity, reminiscent of lavender[4][5]
Density 0.822 g/mL at 20 °C[2][6]
Boiling Point 167-168 °C[2]
Melting Point -23 °C[6]
Flash Point 49 °C (120 °F)
Solubility in water 2.6 g/L at 20 °C[5]
Solubility in organic solvents Soluble in alcohol and ether[5]
Refractive Index 1.415 at 20 °C[6]
Vapor Pressure 2.0 mmHg at 25 °C[5]

Experimental Protocols

Synthesis of this compound by Oxidation of 3-Octanol (B1198278)

A common method for the synthesis of this compound is the oxidation of the secondary alcohol, 3-octanol.

Method 1: Swern Oxidation [1]

This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride for a mild and efficient oxidation.

  • Materials:

  • Procedure:

    • Set up a flame-dried, three-necked round-bottom flask with a magnetic stir bar, thermometer, and an inert gas inlet (Argon or Nitrogen).

    • Add anhydrous dichloromethane to the flask and cool to -78 °C using a dry ice/acetone bath.

    • Slowly add oxalyl chloride (~1.1 equivalents) to the cooled dichloromethane, followed by the dropwise addition of DMSO (~2.2 equivalents). Stir for 5-10 minutes.

    • Add a solution of 3-octanol in dichloromethane dropwise, maintaining the temperature below -60 °C.

    • After stirring for 15-20 minutes, add triethylamine (~5 equivalents) dropwise.

    • Allow the reaction mixture to warm to room temperature.

    • Quench the reaction with water and transfer to a separatory funnel.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

    • Purify the resulting this compound by column chromatography on silica (B1680970) gel.

Method 2: Oxidation with Potassium Bromate (B103136) and Cerium(III) Chloride [2]

This method employs a catalytic system of KBrO₃ and CeCl₃·7H₂O.

  • Materials:

    • 3-Octanol

    • Potassium bromate (KBrO₃)

    • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

    • Acetonitrile (B52724) (CH₃CN)

    • Water

    • Dichloromethane (CH₂Cl₂)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottomed flask, dissolve 1 mmol of 3-octanol in a mixture of 3 mL of acetonitrile and 0.2 mL of water.

    • To this solution, add 1 mmol of CeCl₃·7H₂O and 3 mmol of KBrO₃.

    • Stir the reaction mixture under reflux conditions and monitor the progress by TLC.

    • Upon completion, add distilled water and stir for an additional 5 minutes.

    • Extract the mixture with dichloromethane (3 x 5 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Evaporate the solvent using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Analysis of this compound by Gas Chromatography (GC)

Gas chromatography is a suitable method for the determination and quantification of this compound.[3]

  • Instrumentation:

    • Gas chromatograph with a Flame Ionization Detector (FID).

    • Capillary column (e.g., HP-5, 5% phenyl methyl siloxane).

  • Typical GC Parameters:

    • Carrier Gas: Nitrogen or Helium.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 270 °C.

    • Column Temperature Program: An initial temperature held for a few minutes, followed by a temperature ramp to a final temperature, which is then held for a few minutes. The exact program will depend on the specific column and the other components in the sample.

    • Injection: A small volume (e.g., 1 µL) of the sample, dissolved in a suitable solvent like methanol (B129727), is injected. A split injection mode is often used.

  • Sample Preparation:

    • For air samples, collection on a solid sorbent tube (e.g., silica gel) followed by elution with a solvent like methanol is a common practice.[3]

  • Quantification:

    • Quantification is achieved by comparing the peak area of this compound in the sample to the peak areas of known concentrations of this compound standards.

Biological Activity and Mechanism of Action

This compound is produced by the oyster mushroom (Pleurotus ostreatus) and acts as a potent nematicide against organisms like Caenorhabditis elegans.[7][8] The mechanism of action involves the rapid disruption of cell membrane integrity in the nematode.[7][8] This leads to an influx of extracellular calcium into the cytosol and mitochondria, triggering a cascade of events that result in paralysis and neuronal cell death.[7][8] Studies have also shown that this compound can induce oxidative stress in nematodes, contributing to its toxicity.[9]

Visualizations

Experimental Workflow for this compound Synthesis

G A Dissolve 3-Octanol in Anhydrous Dichloromethane B Cool to -78 °C A->B C Add Oxalyl Chloride and DMSO B->C D Add 3-Octanol Solution C->D E Add Triethylamine D->E F Warm to Room Temperature E->F G Quench with Water F->G H Extract with Dichloromethane G->H I Wash Organic Layer H->I J Dry and Concentrate I->J K Purify by Column Chromatography J->K L This compound K->L

Caption: General workflow for the Swern oxidation of 3-octanol to this compound.

Nematicidal Signaling Pathway of this compound

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 3_Octanone This compound Membrane Membrane Disruption 3_Octanone->Membrane interacts with Ca2_ext Ca²⁺ Ca2_int Ca²⁺ Influx Ca2_ext->Ca2_int Membrane->Ca2_int causes Mitochondria Mitochondrial Ca²⁺ Uptake Ca2_int->Mitochondria Cell_Death Neuronal Cell Death Ca2_int->Cell_Death ROS Oxidative Stress (ROS Production) Mitochondria->ROS ROS->Cell_Death Paralysis Paralysis Cell_Death->Paralysis

Caption: Proposed mechanism of this compound's nematicidal action.

References

The Occurrence of 3-Octanone in Flora and Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of 3-Octanone in the plant and fungal kingdoms. This compound, a volatile organic compound with a characteristic mushroom-like, earthy aroma, has garnered significant interest for its potential applications in flavor, fragrance, and as a bioactive molecule. This document details its presence across various species, presenting quantitative data, experimental methodologies for its detection, and an exploration of its role in biological signaling pathways.

Natural Sources of this compound

This compound is biosynthesized by a diverse range of plants and fungi. In plants, it often contributes to the essential oil profile, while in fungi, it can act as a volatile signaling molecule or a defense compound.

This compound in the Plant Kingdom

A variety of terrestrial plants produce this compound, where it is typically found as a component of their essential oils. Notable plant sources include:

  • Lavender (Lavandula angustifolia) : A well-known source of aromatic compounds, lavender essential oil contains this compound.[1][2][3][4][5]

  • Rosemary (Salvia rosmarinus, formerly Rosmarinus officinalis) : The essential oil of rosemary leaves is another significant source of this ketone.[1][2][4][5][6][7][8]

  • Nectarines (Prunus persica var. nucipersica) : This fruit produces this compound, contributing to its complex aroma profile.[1][2][4][5]

  • Herbs : Several common herbs are known to contain this compound, including basil (Ocimum basilicum)[2][4][5], thyme (Thymus vulgaris)[2][4][5][9], and anise (Pimpinella anisum)[4][5][9].

  • Other Plant Sources : this compound has also been identified in Japanese catnip (Schizonepeta tenuifolia)[2], oregano (Origanum vulgare), corn mint (Mentha arvensis), earth almonds (Cyperus esculentus)[6], fermented soybean (Glycine max)[6], and musty sorghum[6].

This compound in the Fungal Kingdom

Fungi are prolific producers of volatile organic compounds, and this compound is a frequently identified metabolite with diverse ecological roles.

  • Oyster Mushroom (Pleurotus ostreatus) : This carnivorous mushroom utilizes this compound as a potent nematicidal agent, paralyzing and killing nematodes for nutrition.[1][2][4][5][10]

  • Shiitake Mushroom (Lentinus edodes) : A popular edible mushroom, shiitake produces this compound, which is a key component of its characteristic flavor.[11][12]

  • Boletes and other Basidiomycetes : The pine king bolete (Boletus pinophilus)[2] and various species of the genus Hygrophorus (including H. chrysodon, H. eburneus, and H. russocoriaceus)[13] are also known to produce this ketone. The common cultivated mushroom, Agaricus bisporus[14], and the giant puffball mushroom (Calvatia gigantea)[15] are additional fungal sources.

  • Trichoderma species : Certain species of this ubiquitous soil fungus are known to emit this compound.[16]

Quantitative Analysis of this compound

The concentration of this compound can vary significantly depending on the species, environmental conditions, and the specific part of the organism being analyzed. The following tables summarize the available quantitative data for this compound in various plant and fungal sources.

Table 1: Quantitative Data of this compound in Plants
Plant SpeciesPlant PartConcentrationAnalytical MethodReference
Rosmarinus officinalisFreshly distilled leaves2.2% of essential oilGas Chromatography[7]
Lavandula angustifoliaEssential Oil0.72%Not Specified[3]
Origanum vulgareNot SpecifiedVariableGC and GC-MS[17]
Table 2: Quantitative Data of this compound in Fungi
Fungal SpeciesFruiting Body/MyceliumConcentrationAnalytical MethodReference
Hygrophorus russocoriaceusFruiting Body38.52% of volatilesHS-SPME-GC-MS[13]
Hygrophorus eburneusFruiting Body4.18% of volatilesHS-SPME-GC-MS[13]
Lentinus edodesFruiting BodyMajor volatile compoundHS-SPME-GC-MS[11][12]
Agaricus bisporusCarpophoresVariableNot Specified[14]

Experimental Protocols

The extraction and analysis of this compound from natural sources typically involve distillation or solvent extraction followed by chromatographic and spectrometric techniques.

Extraction of this compound from Plant Material (e.g., Rosemary)

Method: Hydrodistillation followed by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation : Freshly harvested plant material (e.g., leaves of Rosmarinus officinalis) is subjected to hydrodistillation for a specified period (e.g., 3 hours) using a Clevenger-type apparatus.

  • Essential Oil Collection : The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.

  • GC-MS Analysis :

    • Instrumentation : A gas chromatograph coupled with a mass spectrometer is used for analysis.

    • Column : A non-polar or semi-polar capillary column (e.g., DB-5 or HP-5MS) is typically employed.

    • Carrier Gas : Helium is commonly used as the carrier gas at a constant flow rate.

    • Oven Temperature Program : A programmed temperature gradient is used to separate the components of the essential oil. A typical program might start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 240°C).

    • Injection : A small volume of the diluted essential oil is injected into the GC.

    • Mass Spectrometry : The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a specific mass range (e.g., m/z 40-500).

  • Identification and Quantification : this compound is identified by comparing its retention time and mass spectrum with that of a pure standard. Quantification is typically performed by comparing the peak area of this compound to that of an internal standard.

Workflow for Extraction and Analysis of this compound from Plants

G Workflow for this compound Analysis in Plants cluster_extraction Extraction cluster_analysis Analysis A Fresh Plant Material B Hydrodistillation A->B C Essential Oil B->C D GC-MS Analysis C->D E Data Processing D->E F Identification & Quantification E->F

Workflow for this compound Analysis in Plants
Extraction of this compound from Fungal Material (e.g., Hygrophorus species)

Method: Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation : Fresh fruiting bodies of the fungus are weighed and placed in a sealed vial.

  • HS-SPME :

    • A solid-phase microextraction fiber (e.g., coated with polydimethylsiloxane/divinylbenzene) is exposed to the headspace of the sample vial for a specific time and at a controlled temperature to adsorb the volatile compounds.

  • GC-MS Analysis :

    • The SPME fiber is then desorbed in the hot injection port of a gas chromatograph coupled to a mass spectrometer.

    • The analytical conditions (column, carrier gas, temperature program, and mass spectrometry parameters) are similar to those described for plant essential oil analysis.

  • Identification and Quantification : Identification is based on the comparison of retention indices and mass spectra with authentic standards and reference libraries (e.g., NIST, Wiley). Semi-quantification can be achieved by comparing the peak area of this compound to the total peak area of all identified volatile compounds.

Signaling Pathways Involving this compound

Recent research has begun to elucidate the role of this compound in intercellular and inter-kingdom signaling.

Plant Growth Regulation in Arabidopsis thaliana

The volatile this compound, when emitted by the soil bacterium Streptomyces coelicolor, has been shown to influence the growth of Arabidopsis thaliana. This interaction involves the "KISS ME DEADLY" (KMD) family of Kelch-repeat F-box genes.

  • Perception : Arabidopsis thaliana perceives the volatile this compound.

  • Signal Transduction : This perception leads to the induction of the KMD gene family.

  • Hormonal Crosstalk : The activation of KMD genes alters the homeostasis of the plant hormones auxin and cytokinin.

  • Phenotypic Response : This hormonal imbalance results in the promotion of lateral root growth and the inhibition of primary root elongation.[18]

Signaling Pathway of this compound in Arabidopsis thaliana

G This compound Signaling in Arabidopsis thaliana A Volatile this compound (from Streptomyces coelicolor) B Perception by Arabidopsis thaliana A->B C Induction of KISS ME DEADLY (KMD) Gene Family B->C D Alteration of Auxin/Cytokinin Homeostasis C->D E Promotion of Lateral Root Growth D->E F Inhibition of Primary Root Elongation D->F

This compound Signaling in Arabidopsis thaliana

Conclusion

This compound is a widely distributed natural product found in both the plant and fungal kingdoms. Its presence contributes to the characteristic aroma of many plants and fungi and, in some cases, plays a crucial role in ecological interactions. The methodologies for its extraction and analysis are well-established, providing a solid foundation for further research into its biosynthesis, physiological roles, and potential applications in various industries. The elucidation of its involvement in plant signaling pathways opens up new avenues for understanding plant-microbe interactions and potentially for developing novel strategies for crop improvement. This guide serves as a foundational resource for professionals seeking to explore the multifaceted nature of this intriguing volatile compound.

References

3-Octanone CAS number and safety data sheet information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Octanone (CAS No. 106-68-3)

This guide provides comprehensive technical information on this compound, intended for researchers, scientists, and professionals in drug development. It covers the chemical's properties, safety data, and handling protocols.

Chemical Identification

  • Chemical Name: this compound[1][2][3]

  • CAS Number: 106-68-3[1][2][4][5]

  • Synonyms: n-Amyl ethyl ketone, EAK, Ethyl amyl ketone, Ethyl pentyl ketone[1][3][4][5]

  • Molecular Formula: C₈H₁₆O[1][2][3][5]

  • Molecular Weight: 128.21 g/mol [2][5]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource
Appearance Clear, colorless to pale yellow liquid[5][6][7]
Odor Strong, penetrating, fruity, reminiscent of lavender[5][6][7]
Boiling Point 166 - 168 °C[5]
Melting Point -23 °C[6][7][8][9]
Flash Point 51 °C (123.8 °F) - closed cup
Density 0.822 g/mL at 25 °C
Vapor Pressure 1.5 - 2.0 mmHg at 25 °C[9][10]
Water Solubility 1186 mg/L[3]
Refractive Index n20/D 1.415
LogP 2.9[7]

Safety and Hazard Information

This compound is classified as a hazardous chemical.[4] The following tables summarize its GHS classification and toxicological data.

GHS Classification
ClassificationCategoryHazard Statement
Flammable liquidsCategory 3H226: Flammable liquid and vapor
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritation
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation

Data sourced from Fisher Scientific and American Chemical Society Safety Data Sheets.[4][11]

Toxicological Data
TestRoute of ExposureSpeciesDose/DurationResult
Standard Draize testSkinRabbit500 mg/24HModerately irritating
LD50IntraperitonealMouse406 mg/kgLethal dose, 50 percent kill

Data sourced from ChemSrc.[9] The toxicological properties have not been fully investigated.[4]

Experimental Protocols

Genotoxicity Assay Protocol

A mammalian cell gene mutation assay (HPRT) was conducted to evaluate the genotoxicity of this compound.[3]

  • Cell Line: Chinese hamster V79 cells.[3]

  • Methodology: Cells were treated with this compound dissolved in DMSO at concentrations up to 14.4 mM for 2 hours. The effects were evaluated with and without metabolic activation.[3]

  • Results: No statistically significant increases in the frequency of mutant colonies were observed at any dose, either with or without metabolic activation. This suggests that this compound is not expected to be genotoxic.[3]

Handling, Storage, and Emergency Procedures

Handling and Storage
  • Handling: Handle in accordance with good industrial hygiene and safety practices.[4] Avoid contact with skin and eyes and avoid inhalation of vapor or mist.[12] Use non-sparking tools and take precautionary measures against static discharges.[4]

  • Storage: Store in a flammables area in a tightly closed container in a dry and well-ventilated place.[4][10] Keep away from heat, sparks, open flames, and hot surfaces.[4] Incompatible materials include strong oxidizing agents, strong bases, and strong reducing agents.[4]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear safety glasses with side-shields or goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[10]

  • Respiratory Protection: No protective equipment is needed under normal use conditions with adequate ventilation.[4]

First-Aid Measures
  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention if irritation develops and persists.[4][10]

  • Inhalation: If breathing is difficult, remove to fresh air and keep at rest in a position comfortable for breathing. Call a physician if symptoms develop or persist.[10]

  • Ingestion: Clean mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[4][10]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[12]

  • Specific Hazards: Flammable liquid. Vapors may form explosive mixtures with air and may travel to a source of ignition and flash back.[4] Containers may explode when heated.[4] Hazardous decomposition products include carbon monoxide (CO) and carbon dioxide (CO₂).[4]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[4]

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment.[12] Remove all sources of ignition.[4] Ensure adequate ventilation.

  • Environmental Precautions: Do not let the product enter drains.[12]

  • Methods for Cleaning Up: Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust). Keep in suitable, closed containers for disposal.[4]

Logical Workflow for Chemical Safety

The following diagram illustrates the logical workflow for ensuring safety when handling chemical substances like this compound, from initial hazard identification to appropriate response measures.

G cluster_0 Hazard Identification & Risk Assessment cluster_1 Control Measures cluster_2 Emergency Response A Identify Chemical (this compound, CAS: 106-68-3) B Review Safety Data Sheet (SDS) A->B C GHS Classification (Flammable, Eye/Skin Irritant) B->C D Assess Toxicological Data B->D E Implement Engineering Controls (Ventilation) C->E F Establish Safe Handling Protocols D->F I First-Aid Measures (Eye, Skin, Inhalation, Ingestion) E->I G Specify Personal Protective Equipment (PPE) (Gloves, Goggles) F->G H Define Storage Requirements (Flammables Area) F->H J Fire-Fighting Procedures (Extinguishing Media) F->J G->I K Accidental Release Measures (Spill Cleanup) H->K L Disposal Considerations K->L

Caption: Chemical Safety and Response Workflow for this compound.

References

The Biosynthesis of 3-Octanone in Fungal Species: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of 3-octanone (B92607) in fungal species, a volatile organic compound of interest for its role in fungal metabolism, aroma profiles, and potential biotechnological applications. The guide details the enzymatic pathway, presents quantitative data for key enzymes, outlines experimental protocols for analysis, and includes visualizations to facilitate understanding.

Introduction to this compound Biosynthesis in Fungi

This compound is a characteristic C8 volatile organic compound produced by a variety of fungal species, including members of the Penicillium and Aspergillus genera. It contributes to the typical "mushroom" aroma and is involved in fungal development and interactions with the environment. The biosynthesis of this compound is intrinsically linked to the metabolism of fatty acids, primarily linoleic acid.

The Core Biosynthetic Pathway

The production of this compound in fungi originates from the enzymatic breakdown of linoleic acid, an abundant polyunsaturated fatty acid. The pathway involves a cascade of enzymatic reactions, primarily catalyzed by lipoxygenase (LOX) and hydroperoxide lyase (HPL), followed by the action of an alcohol dehydrogenase (ADH).

The key steps are as follows:

  • Lipoxygenase (LOX) Activity: The pathway is initiated by the lipoxygenase-catalyzed oxygenation of linoleic acid. Fungal lipoxygenases can produce various positional isomers of hydroperoxy-octadecadienoic acid (HPOD), including 9-HPOD, 13-HPOD, and 10-HPOD. For the formation of C8 volatiles, 10-hydroperoxy-8,12-octadecadienoic acid (10-HPOD) is the crucial intermediate.

  • Hydroperoxide Lyase (HPL) Activity: The unstable 10-HPOD is then cleaved by a specific hydroperoxide lyase. This cleavage results in the formation of the C8 compound, 1-octen-3-ol (B46169), and a C10 oxo-acid, 10-oxo-decanoic acid.

  • Alcohol Dehydrogenase (ADH) Activity: Finally, 1-octen-3-ol is oxidized to this compound. This conversion is likely catalyzed by an alcohol dehydrogenase, which is a common enzyme in fungal metabolic pathways.

This compound Biosynthesis Pathway Biosynthesis Pathway of this compound from Linoleic Acid linoleic_acid Linoleic Acid hpod 10-Hydroperoxy-8,12-octadecadienoic acid (10-HPOD) linoleic_acid->hpod Lipoxygenase (LOX) + O2 octenol 1-Octen-3-ol hpod->octenol Hydroperoxide Lyase (HPL) oxo_acid 10-Oxo-decanoic acid hpod->oxo_acid Hydroperoxide Lyase (HPL) octanone This compound octenol->octanone Alcohol Dehydrogenase (ADH)

Biosynthesis of this compound from Linoleic Acid.

Quantitative Data on Key Enzymes

The efficiency of this compound biosynthesis is dependent on the kinetic properties and optimal reaction conditions of the involved enzymes. The following tables summarize available quantitative data for lipoxygenase and hydroperoxide lyase from relevant fungal species.

Table 1: Kinetic Parameters and Optimal Conditions for Fungal Lipoxygenase (LOX)

Fungal SpeciesSubstrateOptimal pHOptimal Temp. (°C)Km (µM)Vmax (nmol/mg protein/min)Reference
Penicillium roquefortiLinoleic Acid5.5 and 8.0---[1]
Penicillium camembertiLinoleic Acid6.5 and 8.0307.730.0[1][2]
Penicillium sp.Linoleic Acid6.5---[3]

Table 2: Optimal Conditions for Fungal Hydroperoxide Lyase (HPL) Activity

Fungal SpeciesSubstrateOptimal pHOptimal Temp. (°C)Reference
Penicillium camemberti10-HPOD4.0 and 6.045[1]

Table 3: Comparison of this compound Production in Different Fermentation Systems

Fungal SpeciesFermentation TypeSubstrateThis compound ProductionReference
Penicillium roquefortiSolid-StateBreadEnhanced production of methyl ketones[4]
Penicillium roquefortiSubmergedLiquid mediaProduction of various secondary metabolites[5]

Experimental Protocols

This section provides detailed methodologies for the study of this compound biosynthesis in fungal species.

Experimental_Workflow Experimental Workflow for this compound Analysis culture 1. Fungal Culture (Solid-State or Submerged) extraction 2. Enzyme Extraction (from Mycelia) culture->extraction spme 4. Headspace Volatile Collection (SPME) culture->spme lo_assay 3a. Lipoxygenase Assay extraction->lo_assay hpl_assay 3b. Hydroperoxide Lyase Assay extraction->hpl_assay gcms 5. GC-MS Analysis (Quantification of this compound) spme->gcms

Workflow for this compound Production and Analysis.
Fungal Culture

Objective: To cultivate fungal species for the production of this compound.

Materials:

  • Pure culture of a this compound-producing fungus (e.g., Penicillium roqueforti).

  • For submerged fermentation: Potato Dextrose Broth (PDB) or a defined medium.[6]

  • For solid-state fermentation: A solid substrate such as bread crumbs or agar-based media.[4]

  • Sterile flasks, petri dishes, and incubator.

Procedure (Submerged Fermentation):

  • Prepare the desired liquid medium and sterilize by autoclaving.

  • Inoculate the medium with fungal spores or a mycelial plug from a fresh culture.

  • Incubate the culture at the optimal temperature for the specific fungal strain (typically 25-30°C) with shaking (e.g., 150 rpm) for a specified period (e.g., 7-14 days) to allow for fungal growth and metabolite production.[6]

Procedure (Solid-State Fermentation):

  • Prepare the solid substrate in a suitable container (e.g., petri dish or flask) and sterilize.

  • Inoculate the surface of the substrate with fungal spores.

  • Incubate at the optimal temperature in a humid environment for the required duration.

Enzyme Extraction

Objective: To obtain a crude enzyme extract containing lipoxygenase and hydroperoxide lyase from fungal mycelia.

Materials:

  • Fungal mycelia harvested from culture.

  • Extraction buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.5).

  • Liquid nitrogen, mortar and pestle, or other cell disruption equipment.

  • Centrifuge.

Procedure:

  • Harvest the fungal mycelia from the culture by filtration.

  • Wash the mycelia with sterile distilled water.

  • Freeze the mycelia in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Resuspend the powdered mycelia in the extraction buffer.

  • Centrifuge the suspension at high speed (e.g., 10,000 x g) at 4°C to pellet cell debris.

  • Collect the supernatant, which contains the crude enzyme extract.

Lipoxygenase (LOX) Activity Assay

Objective: To quantify the activity of lipoxygenase in the fungal extract.

Materials:

  • Crude enzyme extract.

  • Linoleic acid substrate solution.

  • Assay buffer (e.g., 0.1 M phosphate buffer, pH 6.5).

  • Spectrophotometer.

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the linoleic acid substrate.

  • Initiate the reaction by adding a known amount of the crude enzyme extract.

  • Monitor the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes in the hydroperoxide product.

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product.

Hydroperoxide Lyase (HPL) Activity Assay

Objective: To measure the activity of hydroperoxide lyase in the fungal extract.

Materials:

  • Crude enzyme extract.

  • 10-HPOD substrate (can be synthesized from linoleic acid using a specific lipoxygenase).

  • Assay buffer (e.g., 0.1 M phosphate buffer, pH 6.0).

  • Gas chromatograph-mass spectrometer (GC-MS).

Procedure:

  • Prepare a reaction mixture in a sealed vial containing the assay buffer and the 10-HPOD substrate.

  • Initiate the reaction by injecting the crude enzyme extract.

  • Incubate the reaction for a specific time at the optimal temperature (e.g., 30°C).

  • Terminate the reaction (e.g., by adding acid).

  • Analyze the headspace of the vial by SPME-GC-MS to quantify the amount of 1-octen-3-ol produced.

  • Calculate the HPL activity based on the amount of product formed per unit time per amount of protein.

Headspace Solid-Phase Microextraction (SPME) and GC-MS Analysis

Objective: To identify and quantify this compound and other volatiles produced by the fungal culture.

Materials:

  • Fungal culture in a sealed vial.

  • SPME fiber assembly (e.g., with a divinylbenzene/carboxen/polydimethylsiloxane coating).

  • GC-MS system with a suitable capillary column.

  • Standards for this compound and other relevant volatiles for quantification.

Procedure:

  • Equilibrate the fungal culture vial at a constant temperature (e.g., 40°C) for a set period (e.g., 30 minutes).

  • Expose the SPME fiber to the headspace of the vial for a defined time to allow for the adsorption of volatile compounds.

  • Retract the fiber and immediately insert it into the hot injection port of the GC-MS for thermal desorption of the analytes.

  • Separate the volatile compounds on the GC column using an appropriate temperature program.

  • Identify the compounds based on their mass spectra by comparison with a library and their retention times compared to standards.

  • Quantify this compound by comparing its peak area to a calibration curve generated with known concentrations of a this compound standard.

Conclusion

The biosynthesis of this compound in fungal species is a well-defined pathway involving the sequential action of lipoxygenase, hydroperoxide lyase, and likely an alcohol dehydrogenase on the substrate linoleic acid. Understanding this pathway and the enzymes involved is crucial for researchers in various fields, from food science to drug development. The experimental protocols provided in this guide offer a robust framework for the investigation and quantification of this compound production in fungal cultures. Further research into the specific regulation of this pathway and the kinetic properties of the involved enzymes in a wider range of fungal species will undoubtedly open up new avenues for biotechnological applications.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Amyl Ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of ethyl amyl ketone, also known as 3-Octanone. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound as a solvent, intermediate, or study its biological interactions. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and presents visual diagrams of workflows and reaction pathways.

Chemical Identity

Ethyl amyl ketone (EAK) is a dialkyl ketone recognized for its characteristic fruity, herbal odor. It is found naturally in various plants like lavender and rosemary and is also a metabolite in some fungi.[1]

  • IUPAC Name: Octan-3-one

  • Synonyms: this compound, Ethyl n-pentyl ketone, Amyl ethyl ketone

  • CAS Number: 106-68-3

  • Molecular Formula: C₈H₁₆O

  • Molecular Weight: 128.21 g/mol [2]

  • Chemical Structure:

Physical Properties

Ethyl amyl ketone is a colorless liquid under standard conditions.[2] Its physical characteristics are critical for its application as a solvent and in various formulation processes. The key physical properties are summarized in the table below.

Table 1: Physical Properties of Ethyl Amyl Ketone (this compound)

PropertyValueReference(s)
Appearance Clear, colorless liquid[2]
Odor Pungent, fruity, herbal odor[1][2]
Boiling Point 167 - 168 °C (332.6 - 334.4 °F) at 760 mmHg[2]
Melting/Freezing Point -23 °C (-9.4 °F)[2]
Density 0.822 g/cm³ at 20 °C[2]
Vapor Pressure 2.0 mmHg at 25 °C[2]
Flash Point 46 °C (115 °F) - Closed Cup[2]
Solubility in Water 2,600 mg/L at 20 °C (Slightly soluble)[1]
Solubility in Organic Solvents Miscible with alcohol, ether, and other common organic solvents[2]
Refractive Index 1.415 at 20 °C[2]

Spectroscopic Data

Spectroscopic analysis is essential for the unambiguous identification and characterization of ethyl amyl ketone.

Table 2: Spectroscopic Data for Ethyl Amyl Ketone (this compound)

Spectroscopy Type Data (Peaks / Shifts) Reference(s)
Infrared (IR) ~2960-2870 cm⁻¹ (C-H stretch, alkyl), ~1715 cm⁻¹ (C=O stretch, strong), ~1465 cm⁻¹ (C-H bend, CH₂)[3][4]
¹H NMR (CDCl₃)δ ~2.40 ppm (t, 2H, -C(=O)-CH₂-), δ ~1.05 ppm (t, 3H, -CH₂-CH₃), δ ~1.55 ppm (m, 2H, -C(=O)-CH₂-CH₂-), δ ~1.30 ppm (m, 4H, alkyl chain), δ ~0.90 ppm (t, 3H, terminal -CH₃)[2]
¹³C NMR (CDCl₃)δ ~211.7 ppm (C=O), δ ~42.4 ppm (-C(=O)-CH₂-), δ ~35.9 ppm (-CH₂-C(=O)-CH₂-), δ ~31.6 ppm , δ ~23.7 ppm , δ ~22.6 ppm (alkyl chain), δ ~14.0 ppm , δ ~7.9 ppm (-CH₃)[2][5]
Mass Spectrometry (EI) m/z (relative intensity %): 43 (100), 57 (92), 29 (75), 72 (56), 99 (55), 128 (M⁺, low)[2][5]

Chemical Properties and Reactivity

Ethyl amyl ketone exhibits reactivity typical of an aliphatic ketone. Its chemical behavior is dominated by the carbonyl functional group.

  • Reactivity: Ketones like ethyl amyl ketone are reactive with many acids and bases, which can liberate heat. They can react with reducing agents such as hydrides and alkali metals.[2]

  • Incompatibilities: It is incompatible with strong oxidizing agents (e.g., peroxides, nitrates), strong bases (e.g., sodium hydroxide), and reducing agents.[2]

  • Hazardous Decomposition: When heated to decomposition, it emits carbon monoxide and carbon dioxide.[2]

  • Stability: The compound is stable under normal storage conditions.[2]

Figure 1: Chemical Reactivity of Ethyl Amyl Ketone EAK Ethyl Amyl Ketone (this compound) Oxidizers Strong Oxidizing Agents (e.g., Peroxides, Nitrates) EAK->Oxidizers Incompatible Bases Strong Bases (e.g., NaOH, KOH) EAK->Bases Reactive Reducers Reducing Agents (e.g., Hydrides, Na) EAK->Reducers Reactive Acids Acids EAK->Acids Reactive Result_Ox Fire/Explosion Hazard Oxidizers->Result_Ox Result_Base Exothermic Reaction Bases->Result_Base Result_Red Exothermic Reaction + Flammable H₂ Gas Reducers->Result_Red Result_Acid Exothermic Reaction Acids->Result_Acid

Figure 1: Chemical Reactivity of Ethyl Amyl Ketone

Relevance in Life Sciences and Drug Development

While primarily used as a solvent, ethyl amyl ketone possesses biological activity that is of interest to researchers. It is produced by the oyster mushroom (Pleurotus ostreatus) as a potent toxin against nematodes (Caenorhabditis elegans).[1] This natural defense mechanism provides a model for studying novel nematicidal agents. The compound has also been identified as a volatile organic compound (VOC) biomarker for certain microorganisms.[2] Toxicological assessments for its use in fragrances indicate it is not expected to be genotoxic.

Figure 2: Proposed Nematicidal Mechanism of this compound cluster_mushroom Oyster Mushroom (P. ostreatus) cluster_nematode Nematode (C. elegans) Mushroom Produces & Secretes This compound Membrane Neuronal Cell Membrane Disruption Mushroom->Membrane Toxin exposure Calcium Rapid Calcium (Ca²⁺) Influx Membrane->Calcium Paralysis Paralysis Calcium->Paralysis Death Neuronal Cell Death (Necrosis) Paralysis->Death

Figure 2: Proposed Nematicidal Mechanism of this compound

Experimental Protocols

The following sections detail standardized methodologies for determining the key physical and chemical properties of ethyl amyl ketone.

Determination of Physical Properties

6.1.1 Boiling Point / Distillation Range (ASTM D1078)

This method determines the boiling range of volatile organic liquids.

  • Apparatus: Distillation flask (200 mL), condenser, heating mantle, and calibrated thermometer or temperature probe.

  • Procedure: a. Measure 100 mL of the sample into the distillation flask. Add a few boiling chips. b. Assemble the apparatus, ensuring the thermometer bulb is positioned correctly at the vapor outlet. c. Apply heat to the flask. For liquids boiling below 150°C, the rate should be adjusted so the first drop of distillate is collected within 5-10 minutes. d. Record the temperature when the first drop of condensate falls from the condenser tip (Initial Boiling Point). e. Continue distillation at a rate of 4-5 mL per minute. f. Record the temperature when the last of the liquid evaporates from the bottom of the flask (Dry Point). g. Correct the observed temperatures for barometric pressure.

6.1.2 Density (ASTM D4052)

This method covers the determination of density in liquids using a digital density meter.

  • Apparatus: Digital density meter with an oscillating U-tube, calibrated with dry air and deionized water.

  • Procedure: a. Equilibrate the instrument to the desired measurement temperature (e.g., 20°C). b. Introduce approximately 1-2 mL of the ethyl amyl ketone sample into the oscillating tube, ensuring no air bubbles are present. c. Allow the reading to stabilize. The instrument measures the change in the oscillating frequency of the tube caused by the sample. d. The instrument calculates and displays the density based on its calibration data. Record the value in g/cm³ or g/mL.

6.1.3 Flash Point (ASTM D93)

This method uses a Pensky-Martens closed-cup tester.

  • Apparatus: Pensky-Martens closed-cup tester with a brass test cup, lid with shutter, stirrer, and ignition source (gas flame or electric igniter).

  • Procedure (Procedure A for distillate fuels): a. Fill the test cup with the sample to the marked line (approx. 75 mL). b. Place the lid on the cup and position the assembly in the heating unit. c. Begin stirring at 90-120 rpm and heat the sample at a rate of 5-6°C per minute. d. As the sample approaches the expected flash point (46°C), begin applying the test flame at 1°C intervals. e. To apply the flame, stop stirring and operate the shutter to dip the ignition source into the vapor space for approximately 1 second. f. The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a distinct flash inside the cup. g. Record the temperature, corrected for barometric pressure.

Qualitative Chemical Identification

The following workflow outlines the steps to confirm the presence of a ketone functional group.

Figure 3: Experimental Workflow for Ketone Identification start Unknown Sample (e.g., Ethyl Amyl Ketone) test1 2,4-DNP Test: Add 2,4-dinitrophenylhydrazine (B122626) reagent start->test1 result1 Result test1->result1 pos1 Yellow/Orange Precipitate (Carbonyl Present) result1->pos1 Positive neg1 No Precipitate (No Carbonyl) result1->neg1 Negative test2 Sodium Nitroprusside Test: Add sodium nitroprusside + NaOH pos1->test2 end End of Analysis neg1->end result2 Result test2->result2 pos2 Red Coloration (Ketone Confirmed) result2->pos2 Positive neg2 No Red Color (Not a Ketone or non-reactive ketone) result2->neg2 Negative pos2->end neg2->end

Figure 3: Experimental Workflow for Ketone Identification

6.2.1 2,4-Dinitrophenylhydrazine (2,4-DNP) Test for Carbonyls

This is a general test for aldehydes and ketones.

  • Reagent: A solution of 2,4-dinitrophenylhydrazine in ethanol (B145695) and sulfuric acid.

  • Procedure: a. Dissolve 2-3 drops of ethyl amyl ketone in 2 mL of 95% ethanol in a test tube. b. Add 2 mL of the 2,4-DNP reagent. c. Shake the mixture vigorously.

  • Positive Result: The formation of a yellow-to-orange precipitate (a dinitrophenylhydrazone) within a few minutes indicates the presence of a carbonyl group.[2]

6.2.2 Sodium Nitroprusside Test for Ketones

This test is specific to ketones with an alpha-methyl group or compounds that can form a carbanion that reacts with the reagent.

  • Reagents: Sodium nitroprusside solution (freshly prepared), Sodium hydroxide (B78521) (2M).

  • Procedure: a. In a test tube, mix 1-2 mL of the sodium nitroprusside solution with 2-3 drops of ethyl amyl ketone. b. Add 2M sodium hydroxide solution dropwise until the solution is basic.

  • Positive Result: The appearance of a red or red-brown coloration confirms the presence of a ketone.[2]

References

Olfactory Perception and Odor Threshold of 3-Octanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the olfactory perception and odor threshold of 3-octanone (B92607). It is designed to be a comprehensive resource, offering detailed data, experimental protocols, and visualizations of the underlying biological pathways.

Olfactory Profile and Perception of this compound

This compound, a naturally occurring ketone found in various plants and foods, possesses a complex and multifaceted aroma.[1][2] Its scent is generally characterized as having a strong, penetrating, and fruity quality, with nuances reminiscent of lavender.[3] More specific descriptors include herbaceous, spicy, and buttery notes, often with a top note of lavender.[4] At different concentrations, its taste characteristics are described as mushroom-like, ketonic, cheesy, and moldy with a fruity undertone.[3] This compound is utilized as a flavoring agent and in perfumery to create refreshing, green, and floral fragrance profiles.[1]

Odor Threshold of this compound

The odor threshold is a critical parameter in olfactory science, representing the minimum concentration of a substance that can be detected by the human sense of smell. The reported odor threshold for this compound varies across different studies and methodologies.

Table 1: Reported Odor Thresholds for this compound

Odor ThresholdUnitMethodReference
21 - 50ppb (parts per billion)Not Specified[3]
28ppb (parts per billion)Not Specified[5]
6.0ppm (parts per million)Not Specified[6][7]
5.9mmHgAIHA[8]
6.0mmHgCHEMINFO[8]

Note: Conversion between units can be complex and depends on factors like temperature and pressure. The data is presented as reported in the original sources.

Experimental Protocols for Odor Threshold Determination

The determination of odor thresholds is a meticulous process requiring standardized procedures to ensure accuracy and reproducibility. Dynamic olfactometry is a widely accepted method for this purpose, often following standards such as EN 13725.

Dynamic Olfactometry (Based on EN 13725)

Dynamic olfactometry involves presenting a controlled, diluted stream of an odorous gas to a panel of trained human assessors to determine the concentration at which it is just detectable.

Principle: An olfactometer is used to dilute the odorant with a neutral, odorless gas (like nitrogen or purified air) at precise ratios. The diluted sample is then presented to the panelists through sniffing ports. The dilution is systematically decreased until the panelist can reliably detect the odor. The odor threshold is defined as the dilution factor at which 50% of the panel can detect the odor.[9]

Detailed Methodology:

  • Panel Selection and Training: Human assessors are screened for their olfactory sensitivity using a reference odorant (e.g., n-butanol).[10] They undergo training to familiarize themselves with the testing procedure and to ensure consistent responses.

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent. A known volume of this solution is then vaporized into a stream of odorless gas to create a known starting concentration.

  • Dilution Series: The olfactometer generates a series of dilutions of the this compound vapor. This is typically done in a geometric progression.

  • Presentation to Panelists: The diluted samples are presented to the panelists in a randomized order, interspersed with blanks of the odorless gas. A forced-choice method (e.g., triangular or binary) is often employed, where the panelist must choose which port contains the odorant.[11]

  • Data Analysis: The responses of the panelists at each dilution level are recorded. The geometric mean of the individual thresholds is calculated to determine the overall odor threshold for the panel.[10]

Preparation of a Dilution Series for Sensory Analysis

A serial dilution is a stepwise dilution of a substance in a solution. This is a fundamental technique for preparing samples for various sensory and analytical tests.

Principle: A small amount of a concentrated stock solution is transferred to a larger volume of a solvent, and this process is repeated to create a series of solutions with decreasing concentrations.

Detailed Methodology:

  • Preparation of Stock Solution: A stock solution of this compound is prepared by dissolving a precise weight of the compound in a known volume of a suitable solvent (e.g., ethanol (B145695) or diethyl ether).

  • Labeling: A series of sterile test tubes or vials are labeled with the intended dilution factors (e.g., 1:10, 1:100, 1:1000).

  • Initial Dilution: A specific volume of the diluent is added to each labeled tube. For a 1:10 dilution, 9 ml of the diluent would be used.

  • Serial Transfer:

    • One milliliter of the stock solution is transferred to the first tube (labeled 1:10) and mixed thoroughly.

    • One milliliter from the 1:10 dilution is then transferred to the second tube (labeled 1:100) and mixed.

    • This process is repeated for the subsequent tubes to achieve the desired range of concentrations.

  • Use in Sensory Testing: The prepared dilutions can then be used in various sensory evaluation methods, such as presenting them on smelling strips or in sniff bottles to a panel for evaluation.

Olfactory Receptor and Signaling Pathway

The sense of smell is initiated by the binding of odorant molecules to specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[12] These receptors are G-protein coupled receptors (GPCRs).

Recent research has identified a specific human olfactory receptor that responds to this compound: OR52D1 .[13]

The Olfactory Signaling Cascade

The binding of an odorant like this compound to its receptor triggers a cascade of intracellular events that ultimately leads to the generation of a nerve impulse.

Diagram of the Olfactory Signaling Pathway

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Odorant This compound OR Olfactory Receptor (OR52D1) Odorant->OR Binding G_protein G-protein (Gαolf) OR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion CNG_channel CNG Channel Ca_ion CNG_channel->Ca_ion Influx Na_ion CNG_channel->Na_ion Influx Cl_channel Ca²⁺-activated Cl⁻ Channel Cl_ion Cl_channel->Cl_ion Efflux ATP ATP cAMP->CNG_channel Opens Ca_ion->Cl_channel Opens Depolarization Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: Olfactory signal transduction cascade initiated by this compound.

Explanation of the Pathway:

  • Binding: this compound binds to the olfactory receptor OR52D1.

  • G-protein Activation: This binding causes a conformational change in the receptor, which in turn activates a G-protein (specifically Gαolf).

  • Adenylyl Cyclase Activation: The activated G-protein stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase converts ATP into cyclic AMP (cAMP), a second messenger.

  • Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

  • Ion Influx: The opening of CNG channels allows an influx of positively charged ions, primarily calcium (Ca²⁺) and sodium (Na⁺), into the neuron.

  • Chloride Channel Activation: The influx of Ca²⁺ activates calcium-activated chloride (Cl⁻) channels.

  • Chloride Efflux and Depolarization: Due to a high intracellular concentration of Cl⁻ in olfactory neurons, the opening of these channels leads to an efflux of Cl⁻, further depolarizing the cell membrane.

  • Action Potential: This depolarization, if it reaches a certain threshold, generates an action potential (a nerve impulse) that travels along the axon of the olfactory neuron to the olfactory bulb in the brain for processing.

Experimental Workflow for Odor Threshold Determination

The following diagram illustrates a typical workflow for determining the odor threshold of a compound like this compound using dynamic olfactometry.

Diagram of the Experimental Workflow

Experimental_Workflow start Start panel_selection Panelist Screening and Training (n-butanol reference) start->panel_selection sample_prep Preparation of This compound Stock Solution start->sample_prep presentation Presentation of Diluted Samples to Panelists (Forced-Choice) panel_selection->presentation olfactometer_setup Olfactometer Calibration and Setup sample_prep->olfactometer_setup dilution_series Generation of Dilution Series olfactometer_setup->dilution_series dilution_series->presentation data_collection Record Panelist Responses presentation->data_collection data_analysis Calculate Individual and Group Thresholds (Geometric Mean) data_collection->data_analysis end End data_analysis->end

Caption: Workflow for odor threshold determination.

This guide provides a foundational understanding of the olfactory characteristics of this compound, the methodologies used to quantify its perception, and the underlying biological mechanisms. For professionals in research and development, this information is crucial for applications ranging from flavor and fragrance creation to the study of chemosensory disorders and the development of novel therapeutics targeting the olfactory system.

References

Toxicological Profile and Risk Assessment of 3-Octanone: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the toxicological data and risk assessment for 3-Octanone (CAS No. 106-68-3), a common fragrance and flavoring agent. The document synthesizes available data on acute toxicity, skin and eye irritation, skin sensitization, genotoxicity, and repeated-dose toxicity. Detailed experimental protocols, based on internationally recognized guidelines, are provided for key toxicological endpoints. Furthermore, this guide presents visual representations of experimental workflows and a proposed signaling pathway for ketone-induced toxicity to facilitate a deeper understanding of the methodologies and potential mechanisms of action. All quantitative data are summarized in structured tables for ease of reference and comparison.

Introduction

This compound, also known as ethyl amyl ketone, is a colorless liquid with a characteristic fruity odor. It is utilized in a variety of consumer products, including perfumes, cosmetics, and as a flavoring agent in food. A thorough understanding of its toxicological profile is essential for ensuring its safe use and for conducting comprehensive risk assessments. This guide aims to provide a detailed technical resource for professionals involved in the research, development, and safety evaluation of products containing this compound.

Toxicological Data

The toxicological evaluation of this compound has been conducted for various endpoints. The following tables summarize the key quantitative data available.

Table 1: Acute Toxicity of this compound
EndpointSpeciesRouteValueReference
LD50RatOral>5 g/kg[1]
LD50MouseIntraperitoneal406 mg/kg[1]
LD50RabbitDermal>16 g/kg[2]
Table 2: Skin and Eye Irritation of this compound
EndpointSpeciesObservationReference
Skin IrritationRabbitModerate irritant (full strength, 24h occlusive wrap)[1]
Skin IrritationHumanNo irritation (2% in petrolatum, 48h occlusive patch)[2]
Table 3: Skin Sensitization of this compound
Test TypeSpeciesObservationReference
Maximization TestHumanNo sensitization reactions (2% in petrolatum)[2]
Table 4: Genotoxicity of this compound
Assay TypeTest SystemMetabolic ActivationResultReference
HPRT Gene Mutation AssayChinese Hamster V79 CellsWith and WithoutNon-mutagenic
Table 5: Repeated Dose Toxicity of this compound (via Read-Across from 2-Heptanone)
Study DurationSpeciesRouteNOAELReference
13-weekRatOral (gavage)100 mg/kg/day[3]
SubchronicRatInhalation1087 mg/kg/day (calculated)[3]

Experimental Protocols

The following sections detail the methodologies for the key toxicological studies cited. These protocols are based on the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Acute Oral Toxicity (Based on OECD Guideline 401)

The acute oral toxicity of this compound was likely determined using a method similar to the OECD 401 guideline. This test provides information on the health hazards likely to arise from a single oral exposure to a substance.

  • Test Animals: Healthy young adult rats of a single strain are used.

  • Procedure: The test substance is administered in graduated doses to several groups of experimental animals, with one dose per group. The animals are fasted prior to dosing. The substance is administered by gavage in a single dose.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A full necropsy is performed on all animals at the end of the observation period.

  • Data Analysis: The LD50 (the dose estimated to cause mortality in 50% of the test animals) is calculated.

Skin Irritation (Based on OECD Guideline 404)

The skin irritation potential of this compound was assessed in rabbits, likely following a protocol similar to OECD Guideline 404.

  • Test Animals: Healthy young adult albino rabbits are used.

  • Procedure: A small area of the animal's dorsal skin is shaved. The test substance (0.5 mL for liquids) is applied to a small area of the skin and covered with a gauze patch and occlusive dressing for a specified duration (typically 4 hours).

  • Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a standardized scale.

Skin Sensitization - Human Maximization Test

The skin sensitization potential in humans was evaluated using a maximization test. This test is designed to predict if a substance can cause allergic contact dermatitis.

  • Subjects: A panel of human volunteers is used.

  • Induction Phase: The test substance (e.g., 2% this compound in petrolatum) is applied to the same skin site under an occlusive patch for five 48-hour periods over a two-week induction period.

  • Challenge Phase: After a two-week rest period, a challenge patch with the test substance is applied to a new skin site for 48 hours.

  • Observation: The challenge site is examined for allergic reactions (e.g., erythema, edema) at 48 and 72 hours after application.

In Vitro Mammalian Cell Gene Mutation Test (HPRT Assay) (Based on OECD Guideline 476)

The genotoxic potential of this compound was assessed using the HPRT (hypoxanthine-guanine phosphoribosyltransferase) gene mutation assay in mammalian cells.[4][5]

  • Test System: Chinese Hamster V79 cells, which are deficient in the HPRT enzyme, are commonly used.

  • Procedure: The cells are exposed to various concentrations of the test substance for a defined period (e.g., 4 hours), both with and without an external metabolic activation system (S9 mix from rat liver).[4]

  • Mutant Selection: After the exposure and an expression period to allow for mutations to be fixed, the cells are cultured in a selective medium containing a purine (B94841) analog (e.g., 6-thioguanine). Cells with a functional HPRT enzyme will incorporate the toxic analog and die, while mutant cells lacking the enzyme will survive and form colonies.

  • Data Analysis: The number of mutant colonies is counted, and the mutation frequency is calculated and compared to the negative control. A substance is considered mutagenic if it induces a concentration-related increase in the mutant frequency.[5]

Repeated Dose 90-Day Oral Toxicity Study in Rodents (Based on OECD Guideline 408 for 2-Heptanone)

Since no repeated dose toxicity data is available for this compound, a read-across approach using data from the structurally similar 2-heptanone (B89624) was employed. The study for 2-heptanone would have followed a protocol similar to OECD Guideline 408.[6][7][8]

  • Test Animals: Typically, rats are used. At least 10 males and 10 females per group are recommended.[6]

  • Procedure: The test substance is administered orally (e.g., by gavage) daily to several groups of animals at different dose levels for 90 days. A control group receives the vehicle only.

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly. Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.

  • Pathology: At the end of the 90-day period, all animals are subjected to a full necropsy, and organs are weighed and examined macroscopically and microscopically.

  • Data Analysis: The No-Observed-Adverse-Effect-Level (NOAEL) is determined, which is the highest dose at which no adverse effects are observed.[6]

Visualizations

Experimental Workflows

G cluster_0 Acute Oral Toxicity Workflow (OECD 401) Animal Acclimatization Animal Acclimatization Dose Group Assignment Dose Group Assignment Animal Acclimatization->Dose Group Assignment Fasting Fasting Dose Group Assignment->Fasting Test Substance Administration (Gavage) Test Substance Administration (Gavage) Fasting->Test Substance Administration (Gavage) Observation (14 days) Observation (14 days) Test Substance Administration (Gavage)->Observation (14 days) Necropsy Necropsy Observation (14 days)->Necropsy Data Analysis (LD50 Calculation) Data Analysis (LD50 Calculation) Necropsy->Data Analysis (LD50 Calculation)

Acute Oral Toxicity Experimental Workflow.

G cluster_1 In Vitro HPRT Gene Mutation Assay Workflow (OECD 476) Cell Seeding Cell Seeding Exposure to this compound (+/- S9) Exposure to this compound (+/- S9) Cell Seeding->Exposure to this compound (+/- S9) Removal of Test Substance & Washing Removal of Test Substance & Washing Exposure to this compound (+/- S9)->Removal of Test Substance & Washing Mutation Expression Period Mutation Expression Period Removal of Test Substance & Washing->Mutation Expression Period Mutant Selection (6-Thioguanine) Mutant Selection (6-Thioguanine) Mutation Expression Period->Mutant Selection (6-Thioguanine) Colony Staining and Counting Colony Staining and Counting Mutant Selection (6-Thioguanine)->Colony Staining and Counting Data Analysis (Mutation Frequency) Data Analysis (Mutation Frequency) Colony Staining and Counting->Data Analysis (Mutation Frequency)

HPRT Gene Mutation Assay Workflow.
Proposed Signaling Pathway for Ketone-Induced Cellular Toxicity

While specific signaling pathways for this compound have not been elucidated, a plausible mechanism for the toxicity of aliphatic ketones involves the induction of oxidative stress and the formation of protein adducts.

G This compound This compound Cellular Metabolism Cellular Metabolism This compound->Cellular Metabolism Reactive Metabolites Reactive Metabolites Cellular Metabolism->Reactive Metabolites Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Reactive Metabolites->Reactive Oxygen Species (ROS) Protein Adducts Protein Adducts Reactive Metabolites->Protein Adducts Oxidative Stress Oxidative Stress Reactive Oxygen Species (ROS)->Oxidative Stress Cellular Dysfunction Cellular Dysfunction Protein Adducts->Cellular Dysfunction Oxidative Stress->Cellular Dysfunction Apoptosis Apoptosis Cellular Dysfunction->Apoptosis

Proposed Pathway of Ketone-Induced Toxicity.

Risk Assessment

The available toxicological data for this compound indicate a low order of acute toxicity via the oral and dermal routes. It is considered a moderate skin irritant at high concentrations but is not an irritant or a sensitizer (B1316253) in humans at typical use concentrations in consumer products.[1][2]

Crucially, this compound is not considered to be genotoxic based on the results of the in vitro mammalian cell gene mutation assay. The risk assessment for repeated dose toxicity is based on a read-across from 2-heptanone, which has a NOAEL of 100 mg/kg/day in a 13-week oral study in rats.[3] The margin of exposure (MOE) calculated from this NOAEL and the estimated human exposure to this compound from its use as a fragrance ingredient is considered adequate to ensure consumer safety.

Conclusion

Based on the comprehensive review of the available toxicological data, this compound is considered safe for its intended use as a fragrance and flavoring ingredient under the current conditions of use. The data indicates low acute toxicity, no genotoxic potential, and no skin sensitization concerns at typical exposure levels. The risk assessment for repeated systemic exposure, supported by read-across data from a structural analogue, demonstrates a sufficient margin of safety. This technical guide provides a consolidated resource for professionals, presenting the key toxicological data, detailed experimental methodologies, and visual aids to support a thorough understanding of the safety profile of this compound.

References

The Role of 3-Octanone as a Volatile Organic Compound (VOC) in Microbial Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Volatile organic compounds (VOCs) are pivotal in mediating intra- and inter-kingdom communication and interactions. Among these, the eight-carbon ketone, 3-octanone (B92607), has emerged as a significant signaling molecule and metabolic byproduct in various microbial ecosystems. Produced by a diverse range of fungi and bacteria, this compound plays crucial roles in morphogenesis, chemical defense, and symbiotic relationships. This technical guide provides a comprehensive overview of the current understanding of this compound's role in microbial metabolism, focusing on its biosynthesis, metabolic fate, signaling functions, and the experimental methodologies used for its study. Quantitative data are summarized for comparative analysis, and key metabolic and signaling pathways are visualized to facilitate a deeper understanding of its multifaceted functions.

Introduction

This compound (C8H16O) is a naturally occurring aliphatic ketone, recognized by its characteristic sharp, somewhat fruity, and mushroom-like odor[1]. While also found in various plants and fruits, it is a prominent microbial volatile organic compound (MVOC) produced by numerous fungal and bacterial species, including those from the genera Trichoderma, Aspergillus, Penicillium, and Streptomyces[2][3][4]. As a VOC, its high vapor pressure allows for diffusion through air and soil pores, making it an effective long-distance signaling molecule in complex microbial communities[5]. Its roles are diverse, ranging from inducing sporulation in fungi to acting as a defense mechanism against nematodes and influencing plant growth[2][6][7]. This guide delves into the core metabolic aspects of this compound, providing a technical resource for researchers investigating microbial chemical ecology and its potential applications in biotechnology and drug development.

Biosynthesis of this compound

The production of this compound in microbes is primarily linked to the metabolism of fatty acids, particularly the oxidative breakdown of linoleic acid.

Fungal Biosynthesis Pathway

In fungi, the biosynthesis of C8 volatiles, including this compound, is intricately linked to the oxylipin pathway, which utilizes linoleic acid as a primary precursor. The pathway involves a series of enzymatic reactions initiated by the oxygenation of linoleic acid.

  • Oxygenation of Linoleic Acid: The process begins with the incorporation of molecular oxygen into linoleic acid. This is catalyzed by either lipoxygenase (LOX) or a heme-containing dioxygenase (DOX) . These enzymes produce hydroperoxy fatty acids, with 10-hydroperoxyoctadecadienoic acid (10-HPOD) being a key intermediate for C8 compound formation[5][8][9].

  • Cleavage of Hydroperoxides: The unstable 10-HPOD is then cleaved by a hydroperoxide lyase (HPL) . This cleavage results in the formation of 1-octen-3-ol (B46169) and 10-oxodecanoic acid[5][8][9].

  • Conversion to this compound: 1-octen-3-ol can be subsequently oxidized to 1-octen-3-one, which is then reduced to this compound. The precise enzymatic control of these final steps can vary between fungal species. It has been noted that specific inhibitors of DOX can suppress the synthesis of both 1-octen-3-ol and this compound, highlighting the central role of this enzyme family in the pathway[8].

Fungal_Biosynthesis_of_3_Octanone cluster_0 Oxylipin Pathway linoleic_acid Linoleic Acid hpod 10-Hydroperoxy- octadecadienoic Acid (10-HPOD) linoleic_acid->hpod Lipoxygenase (LOX) / Dioxygenase (DOX) octenol 1-Octen-3-ol hpod->octenol Hydroperoxide Lyase (HPL) octenone 1-Octen-3-one octenol->octenone Alcohol Dehydrogenase octanone This compound octenone->octanone Reductase Sporulation_Signaling cluster_trichoderma Trichoderma Colony conidiating Conidiating Mycelium voc_production Production of This compound conidiating->voc_production vegetative Vegetative Mycelium voc_perception Perception of This compound spores Conidia (Spores) voc_production->voc_perception Diffusion voc_perception->spores Induces Conidiation Experimental_Workflow cluster_workflow VOC Interaction Study Workflow start Start: Hypothesis Formulation setup Experimental Setup (e.g., Divided Petri Dish or Unidirectional Flow System) start->setup inoculation Inoculate 'Emitter' and 'Receiver' Microbes on Separate Media setup->inoculation incubation Incubate Under Controlled Conditions (Temperature, Light) inoculation->incubation observation Observe Phenotypic Changes in 'Receiver' (e.g., Growth, Morphology, Sporulation) incubation->observation voc_analysis VOC Collection and Analysis (SPME-GC-MS from Headspace) incubation->voc_analysis data_analysis Data Analysis and Correlation of VOC Profile with Phenotype observation->data_analysis voc_analysis->data_analysis end Conclusion data_analysis->end

References

The Discovery and Isolation of 3-Octanone from Essential Oils: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Octanone (B92607), a naturally occurring ketone, is a volatile organic compound found in a variety of essential oils. It contributes to the characteristic aroma of several plants and has garnered interest for its potential applications in the flavor, fragrance, and pharmaceutical industries. This technical guide provides an in-depth overview of the discovery, quantification, and isolation of this compound from natural plant sources, with a focus on detailed experimental protocols and analytical methodologies.

This compound is a colorless liquid with a characteristic fruity, herbaceous odor. It is a constituent of the essential oils of various plants, including but not limited to, Rosemary (Rosmarinus officinalis L.), Lavender (Lavandula angustifolia Mill.), and Thyme (Thymus vulgaris L.)[1][2]. Its presence and concentration can vary significantly depending on the plant species, geographical origin, and extraction method employed. This guide will delve into the common techniques used to extract essential oils and subsequently isolate and purify this compound for further research and development.

Data Presentation: Quantitative Analysis of this compound in Essential Oils

The concentration of this compound in essential oils is typically determined using Gas Chromatography-Mass Spectrometry (GC-MS). The following tables summarize the reported quantitative data of this compound in the essential oils of Rosmarinus officinalis, Lavandula angustifolia, and Thymus vulgaris.

Plant SpeciesPlant PartExtraction MethodThis compound Percentage (%)Reference
Rosmarinus officinalis L.LeavesHydrodistillation0.11[3]
Lavandula angustifolia Mill.FlowersSteam Distillation0.12 - 1.04[1][4]
Thymus vulgaris L.Aerial PartsHydrodistillationTrace - Abundant[5][6][7][8][9]

Table 1: Percentage of this compound in Various Essential Oils. Note: "Trace" indicates the compound was detected but at a very low, often unquantifiable, level. "Abundant" suggests it is a significant component, though a precise percentage was not provided in the cited literature.

Experimental Protocols

This section provides detailed methodologies for the extraction of essential oils and the subsequent isolation and purification of this compound.

Essential Oil Extraction: Steam Distillation

Steam distillation is the most common method for extracting essential oils from aromatic plants.[10][11] This process involves passing steam through the plant material to vaporize the volatile compounds, which are then condensed and collected.

Protocol for Steam Distillation of Lavandula angustifolia Flowers:

  • Plant Material Preparation: Freshly harvested lavender flowers are used for optimal essential oil yield and quality.

  • Apparatus Setup: A Clevenger-type apparatus is assembled. The plant material is placed in the still.

  • Distillation: Steam is generated and passed through the lavender flowers. The steam, carrying the volatile essential oil components, travels to a condenser.

  • Condensation and Collection: The steam and essential oil vapor are cooled and condensed back into a liquid. The essential oil, being less dense than water, separates and is collected from the top of the hydrosol (floral water).

  • Drying: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.

The distillation time can influence the yield and composition of the essential oil. For lavender, a distillation time of 2 hours is often sufficient to obtain a maximum yield of high-quality essential oil.[1]

Isolation of this compound

Solvent extraction can be employed to isolate specific compounds or classes of compounds from the essential oil mixture. This method is particularly useful for separating ketones like this compound. A bisulfite extraction protocol can selectively remove aldehydes and reactive ketones from a mixture.[12]

Protocol for Selective Extraction of Ketones:

  • Dissolution: The essential oil is dissolved in a suitable organic solvent that is miscible with a saturated sodium bisulfite solution (e.g., methanol (B129727) or dimethylformamide).[12]

  • Adduct Formation: A saturated aqueous solution of sodium bisulfite is added to the mixture. Aldehydes and sterically unhindered ketones, such as this compound, will react to form charged bisulfite adducts.[12]

  • Phase Separation: An immiscible organic solvent (e.g., diethyl ether) is added to the mixture, creating two distinct layers. The charged bisulfite adducts of the ketones will partition into the aqueous layer, while other non-reactive organic components will remain in the organic layer.

  • Separation: The aqueous and organic layers are separated using a separatory funnel.

  • Reversal of Adduct Formation: The aqueous layer containing the bisulfite adducts is treated with a base (e.g., sodium hydroxide) to reverse the reaction and regenerate the ketones.[12]

  • Final Extraction: The regenerated ketones are then extracted from the aqueous layer using an immiscible organic solvent.

  • Solvent Removal: The solvent is removed under reduced pressure to yield the isolated ketone fraction.

Column chromatography is a powerful technique for separating individual compounds from a complex mixture based on their differential adsorption to a stationary phase.

Protocol for Column Chromatography of Essential Oil:

  • Column Preparation: A glass column is packed with a suitable adsorbent, such as silica (B1680970) gel (60-120 mesh), using a non-polar solvent like n-hexane to create the stationary phase.

  • Sample Loading: The essential oil is mixed with a small amount of silica gel to form a dry powder, which is then carefully loaded onto the top of the packed column.[1]

  • Elution: A gradient of solvents with increasing polarity is passed through the column. Non-polar compounds will elute first with non-polar solvents, followed by more polar compounds as the polarity of the eluting solvent is increased. For the isolation of ketones, a solvent system starting with n-hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate (B1210297) is commonly used.

  • Fraction Collection: The eluate is collected in a series of fractions.

  • Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing the compound of interest (this compound).[1]

  • Combining and Concentration: Fractions containing pure this compound are combined, and the solvent is removed under reduced pressure.

Purification: Preparative Gas Chromatography (Prep-GC)

For obtaining high-purity this compound, preparative gas chromatography is an effective final purification step. This technique separates compounds based on their volatility and interaction with a stationary phase in a gas chromatograph, allowing for the collection of individual, pure compounds.

Typical Preparative GC Parameters:

  • Column: A packed or wide-bore capillary column with a suitable stationary phase (e.g., a non-polar phase like 5% diphenyl / 95% dimethylpolysiloxane or a polar phase like polyethylene (B3416737) glycol).

  • Carrier Gas: An inert gas such as helium or nitrogen.

  • Injection: A larger sample volume is injected compared to analytical GC.

  • Temperature Program: An optimized temperature program is used to achieve good separation of the target compound from other components.

  • Detection: A non-destructive detector or a splitter is used to direct a portion of the effluent to a detector while the majority is sent to a collection trap.

  • Collection: The fraction corresponding to the this compound peak is collected by condensation in a cooled trap.

Analytical Techniques for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone for the analysis of essential oils. It separates the individual components of the oil, and the mass spectrometer provides information about the mass-to-charge ratio of the fragments of each component, allowing for their identification.

Typical GC-MS Parameters for this compound Analysis:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might start at 60°C, hold for a few minutes, and then ramp up to 240°C.

  • Injector Temperature: Typically set around 250°C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

  • Identification: Compounds are identified by comparing their mass spectra and retention indices with those in spectral libraries (e.g., NIST, Wiley).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural elucidation of isolated compounds. Both ¹H and ¹³C NMR are used to determine the precise structure of this compound.

¹H NMR Spectral Data for this compound (in CDCl₃):

  • δ ~2.41 (t, 2H): Triplet corresponding to the two protons on the carbon adjacent to the carbonyl group (C4).

  • δ ~2.40 (q, 2H): Quartet corresponding to the two protons of the ethyl group adjacent to the carbonyl (C2).

  • δ ~1.59 (m, 2H): Multiplet for the protons on the C5 carbon.

  • δ ~1.30 (m, 4H): Multiplet for the protons on the C6 and C7 carbons.

  • δ ~1.05 (t, 3H): Triplet for the terminal methyl group of the ethyl moiety (C1).

  • δ ~0.90 (t, 3H): Triplet for the terminal methyl group of the pentyl chain (C8).[13]

¹³C NMR Spectral Data for this compound (in CDCl₃): [5][14]

  • δ ~211.7: Carbonyl carbon (C3).

  • δ ~42.4: Methylene carbon adjacent to the carbonyl on the pentyl side (C4).

  • δ ~35.9: Methylene carbon of the ethyl group (C2).

  • δ ~31.6: Methylene carbon (C6).

  • δ ~23.7: Methylene carbon (C5).

  • δ ~22.6: Methylene carbon (C7).

  • δ ~14.0: Terminal methyl carbon of the pentyl chain (C8).

  • δ ~7.9: Terminal methyl carbon of the ethyl group (C1).

Mandatory Visualizations

experimental_workflow cluster_extraction Essential Oil Extraction cluster_isolation Isolation of this compound cluster_purification Purification cluster_analysis Analysis and Identification plant_material Plant Material (e.g., Rosemary, Lavender) steam_distillation Steam Distillation plant_material->steam_distillation essential_oil Crude Essential Oil steam_distillation->essential_oil column_chromatography Column Chromatography essential_oil->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc TLC Analysis fractions->tlc octanone_fraction This compound Rich Fraction tlc->octanone_fraction prep_gc Preparative Gas Chromatography octanone_fraction->prep_gc pure_octanone Pure this compound prep_gc->pure_octanone gc_ms GC-MS Analysis pure_octanone->gc_ms nmr NMR Spectroscopy (¹H and ¹³C) pure_octanone->nmr identification Structural Elucidation and Quantification gc_ms->identification nmr->identification steam_distillation_workflow plant Plant Material still Still with Plant Material plant->still condenser Condenser still->condenser Vapor Mixture steam Steam Generator steam->still Steam Input separator Separator condenser->separator Condensed Liquid essential_oil Essential Oil separator->essential_oil hydrosol Hydrosol separator->hydrosol solvent_extraction_workflow essential_oil Essential Oil in Miscible Solvent bisulfite Add Saturated Sodium Bisulfite essential_oil->bisulfite immiscible_solvent Add Immiscible Organic Solvent bisulfite->immiscible_solvent separation Separatory Funnel immiscible_solvent->separation aqueous_layer Aqueous Layer (Bisulfite Adducts) separation->aqueous_layer organic_layer Organic Layer (Other Components) separation->organic_layer basification Basification aqueous_layer->basification extraction Extraction with Organic Solvent basification->extraction ketone_solution Ketone Solution extraction->ketone_solution evaporation Solvent Evaporation ketone_solution->evaporation isolated_ketones Isolated Ketones evaporation->isolated_ketones column_chromatography_workflow sample_prep Essential Oil Adsorbed on Silica Gel column Packed Silica Gel Column sample_prep->column Sample Loading elution Gradient Elution (Increasing Polarity) column->elution fraction_collection Fraction Collection elution->fraction_collection tlc TLC Analysis of Fractions fraction_collection->tlc combine Combine Pure Fractions tlc->combine evaporation Solvent Evaporation combine->evaporation isolated_compound Isolated this compound evaporation->isolated_compound

References

3-Octanone as a Dual-Action Semiochemical in Ecological Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Octanone (B92607), a volatile organic compound with a characteristic sharp, fruity odor, has garnered significant attention in chemical ecology for its role as a semiochemical, mediating interactions between plants, insects, and other organisms.[1][2] This technical guide provides a comprehensive overview of this compound's function as both an insect attractant and repellent, offering detailed experimental protocols, quantitative data, and insights into its mode of action. The information presented herein is intended to serve as a valuable resource for researchers designing and conducting ecological studies and for professionals in the development of novel pest management strategies.

Dual-Action Role of this compound

The behavioral response of insects to this compound is highly dependent on both the insect species and the concentration of the compound. This dose-dependent duality is a critical factor in its ecological significance and its potential application in pest management.[3][4]

  • As an Attractant: At lower concentrations, this compound can act as an attractant for certain insect species. This is often associated with foraging behavior, as this compound is a common volatile emitted by various plants and fungi, signaling a potential food source.[4][5]

  • As a Repellent and Alarm Pheromone: Conversely, at higher concentrations, this compound frequently acts as a repellent or an alarm pheromone.[3] In social insects like ants, it can trigger alarm and defensive behaviors.[5] This repellent property is also being explored for its potential in "push-pull" strategies for crop protection.

Quantitative Data on Insect Response to this compound

The following tables summarize the quantitative data from various studies on the behavioral responses of different insect species to this compound.

Table 1: Attractant Effects of this compound on Various Invertebrates

SpeciesCommon NameConcentrationAssay TypeObserved Effect
Cornu aspersumBrown Garden Snail1, 10, 100 ppmLaboratory Choice AssayAttraction
Diabrotica virgifera virgiferaWestern Corn RootwormLow doseOlfactometerSlight attraction

Table 2: Repellent Effects of this compound on Various Invertebrates

SpeciesCommon NameConcentrationAssay TypeObserved Effect
Cornu aspersumBrown Garden Snail1000 ppmLaboratory Choice AssayRepellency
Agriotes lineatusWirewormHigh doseOlfactometerRepellency
Diabrotica virgifera virgiferaWestern Corn RootwormHigh doseOlfactometerRepellency

Experimental Protocols

Detailed methodologies are crucial for the replicability and validation of ecological studies. This section outlines key experimental protocols for assessing the effects of this compound on insect behavior.

Y-Tube Olfactometer Assay

This laboratory-based assay is a standard method for studying insect olfactory preferences.

Objective: To determine the preference or aversion of an insect to this compound compared to a control.

Materials:

  • Y-tube olfactometer (glass or PTFE)

  • Air pump or compressed air source

  • Flow meters

  • Humidifier (e.g., gas washing bottle with distilled water)

  • Charcoal filter

  • Odor sources: this compound solution of desired concentration and a solvent control (e.g., hexane (B92381) or paraffin (B1166041) oil)

  • Filter paper strips

  • Test insects

Procedure:

  • Setup: Assemble the Y-tube olfactometer. Connect the air source, ensuring the air is filtered and humidified before entering the arms of the olfactometer.

  • Airflow: Adjust the flow meters to provide a constant and equal airflow through both arms (a typical flow rate is 100-500 mL/min).[5][6]

  • Odor Preparation: Apply a standard volume (e.g., 10 µL) of the this compound solution to a filter paper strip and place it in the odor chamber of one arm. Place a filter paper strip with the solvent control in the other arm.

  • Acclimation: Allow the system to equilibrate for a few minutes to ensure a stable odor plume.

  • Insect Introduction: Introduce a single insect at the base of the Y-tube.

  • Observation: Observe the insect's behavior for a set period (e.g., 5-10 minutes). A choice is typically recorded when the insect moves a certain distance into one of the arms and remains there for a minimum duration.

  • Data Collection: Record the number of insects choosing the treatment arm versus the control arm.

  • Replication: Repeat the experiment with multiple individuals, alternating the position of the treatment and control arms to avoid positional bias.

G cluster_setup Setup cluster_procedure Procedure cluster_data Data Analysis AirSource Air Source Filter Charcoal Filter AirSource->Filter Humidifier Humidifier Filter->Humidifier FlowMeters Flow Meters Humidifier->FlowMeters YTube Y-Tube Olfactometer FlowMeters->YTube Arm 1 (Treatment) FlowMeters->YTube Arm 2 (Control) IntroduceInsect Introduce Insect YTube->IntroduceInsect PrepOdor Prepare Odor Sources (this compound & Control) PrepOdor->YTube Acclimate Acclimate System Observe Observe & Record Choice IntroduceInsect->Observe Analyze Statistical Analysis (e.g., Chi-square test) Observe->Analyze

Y-Tube Olfactometer Experimental Workflow
Electroantennography (EAG)

EAG is an electrophysiological technique used to measure the summed response of olfactory receptor neurons on an insect's antenna to a volatile compound.

Objective: To determine if an insect's antenna can detect this compound and to quantify the dose-dependent response.

Materials:

  • EAG system (micromanipulators, electrodes, amplifier, data acquisition software)

  • Dissecting microscope

  • Air stimulus controller

  • Purified and humidified air source

  • This compound solutions of varying concentrations

  • Solvent control

  • Pasteur pipettes and filter paper

  • Test insects

Procedure:

  • Insect Preparation: Anesthetize the insect (e.g., by cooling) and immobilize it on a stage.

  • Antenna Preparation: Excise an antenna and mount it between two electrodes. The recording electrode is placed at the distal end of the antenna, and the reference electrode is inserted into the base of the antenna or the head.

  • Stimulus Preparation: Apply a known amount of this compound solution to a filter paper strip and insert it into a Pasteur pipette.

  • Stimulus Delivery: A continuous stream of clean, humidified air is passed over the antenna. A puff of air (stimulus) is then delivered through the Pasteur pipette, carrying the this compound vapor to the antenna.

  • Recording: Record the electrical potential (depolarization) generated by the antenna in response to the stimulus.

  • Dose-Response: Test a range of this compound concentrations to generate a dose-response curve.

  • Control: Use a solvent-only stimulus as a control.

G cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis PrepInsect Insect Preparation (Anesthetize & Mount) PrepAntenna Antenna Excision & Mounting PrepInsect->PrepAntenna DeliverAir Continuous Airflow PrepAntenna->DeliverAir PrepStimulus Stimulus Preparation (this compound Dilutions) DeliverStimulus Deliver Odor Puff PrepStimulus->DeliverStimulus DeliverAir->DeliverStimulus RecordEAG Record EAG Signal DeliverStimulus->RecordEAG MeasureAmplitude Measure Amplitude RecordEAG->MeasureAmplitude DoseResponse Generate Dose-Response Curve MeasureAmplitude->DoseResponse

Electroantennography (EAG) Experimental Workflow
Field Trapping Studies

Field trials are essential to validate laboratory findings and assess the practical applicability of this compound as a lure or repellent.

Objective: To evaluate the effectiveness of this compound in attracting or repelling target insect species in a natural environment.

Materials:

  • Insect traps (e.g., sticky traps, funnel traps, or species-specific designs)

  • Lures containing this compound at various release rates

  • Control lures (without this compound)

  • Randomized block experimental design

Procedure:

  • Site Selection: Choose a suitable field site with a known population of the target insect species.

  • Trap Deployment: Deploy traps in a randomized block design to account for spatial variability. Each block should contain one trap for each treatment (different this compound concentrations and a control).

  • Lure Placement: Place the lures within the traps according to the manufacturer's instructions or a standardized protocol.

  • Trap Servicing: Service the traps at regular intervals (e.g., weekly) to collect and count the captured insects.

  • Data Collection: Record the number of target and non-target insects captured in each trap.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effectiveness of the different treatments.

Insect Olfactory Signaling Pathway

The detection of volatile compounds like this compound by insects is a complex process initiated at the peripheral olfactory system, primarily the antennae. The general mechanism involves several key steps:

  • Odorant Binding: Volatile this compound molecules enter the sensilla on the insect's antenna through pores.

  • Transport: Inside the sensillum, Odorant-Binding Proteins (OBPs) bind to the hydrophobic this compound molecules and transport them through the aqueous sensillum lymph to the dendritic membrane of the Olfactory Receptor Neurons (ORNs).[7]

  • Receptor Activation: The this compound/OBP complex interacts with and activates specific Olfactory Receptors (ORs) located on the ORN dendrites. Insect ORs are ligand-gated ion channels, and the binding of this compound is thought to cause a conformational change that opens the channel.[3][8]

  • Signal Transduction: The opening of the ion channel leads to a depolarization of the ORN membrane, generating an action potential.

  • Signal Transmission: This electrical signal is then transmitted along the axon of the ORN to the antennal lobe of the insect's brain for further processing and integration, ultimately leading to a behavioral response (attraction or repulsion).

G cluster_sensillum Sensillum cluster_neuron Olfactory Receptor Neuron (ORN) cluster_brain Brain Odorant This compound OBP Odorant-Binding Protein (OBP) Odorant->OBP Binds to OR Olfactory Receptor (OR) on ORN Dendrite OBP->OR Transports to & Activates Depolarization Membrane Depolarization OR->Depolarization Opens Ion Channel ActionPotential Action Potential Depolarization->ActionPotential Generates AntennalLobe Antennal Lobe ActionPotential->AntennalLobe Transmits Signal to Behavior Behavioral Response (Attraction/Repulsion) AntennalLobe->Behavior Processes Signal

Generalized Insect Olfactory Signaling Pathway for this compound

Conclusion

This compound presents a fascinating case of a single semiochemical eliciting opposing behavioral responses in insects. Its dose-dependent attractant and repellent properties make it a valuable tool for ecological research and a promising candidate for the development of innovative and environmentally friendly pest management strategies. The detailed protocols and data presented in this guide are intended to facilitate further research into the multifaceted role of this compound in insect chemical ecology and to support the development of its practical applications. Further studies are warranted to elucidate the specific olfactory receptors and neural pathways involved in the perception of this compound across a wider range of insect species.

References

Methodological & Application

Application Note: Quantitative Analysis of 3-Octanone using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Octanone (B92607) is a volatile organic compound and a significant flavor and aroma component in various foods and beverages. It is also a potential biomarker in biological samples.[1] Accurate and sensitive quantification of this compound is crucial for quality control in the food and fragrance industries, as well as for research in clinical diagnostics and metabolomics. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile compounds like this compound in complex matrices. This application note provides detailed protocols for the analysis of this compound using GC-MS, covering sample preparation, instrumental analysis, and data interpretation.

Principle of GC-MS Analysis

The GC-MS methodology leverages gas chromatography to separate this compound from other components in a sample based on its volatility and interaction with the stationary phase of the GC column. Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint for definitive identification. Quantification is achieved by comparing the analyte's response to that of a certified reference standard.

Quantitative Data Summary

The following tables summarize key quantitative data for the GC-MS analysis of this compound.

Table 1: Chromatographic and Mass Spectrometric Parameters for this compound

ParameterValueReference
Retention Time (DB-624 column) 17.47 min[2]
Kovats Retention Index (non-polar column) 962 - 988[3]
Molecular Ion [M]+ 128.21 m/z
Major Fragment Ions (m/z) 43, 57, 29, 72, 99
Quantifier Ion 72 m/z
Qualifier Ions 43, 57, 99 m/z

Table 2: Method Validation Parameters for this compound Analysis (Hypothetical Data based on similar analytes)

ParameterValue
Linear Range 1 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Experimental Protocols

Two primary sample preparation techniques are detailed below: Headspace Solid-Phase Microextraction (HS-SPME) for food and beverage samples, and Liquid-Liquid Extraction (LLE) for biological fluids.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Food and Beverage Samples

This protocol is suitable for the extraction of this compound from liquid matrices such as fruit juices, wine, or other beverages.

Materials:

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

  • Heater-stirrer or water bath with magnetic stirring capabilities

  • Sodium chloride (NaCl), analytical grade

  • This compound analytical standard

  • Internal standard (e.g., 2-Heptanone)

Procedure:

  • Sample Preparation:

    • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

    • Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.

    • Spike the sample with an appropriate concentration of the internal standard.

    • Immediately seal the vial with the screw cap.

  • Headspace Extraction:

    • Place the vial in the heater-stirrer or water bath set to 60°C.

    • Allow the sample to equilibrate for 15 minutes with gentle agitation.

    • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C with continued agitation.

  • Desorption and GC-MS Analysis:

    • After extraction, retract the fiber into the needle and immediately insert it into the GC injection port.

    • Desorb the analytes from the fiber in the injector at 250°C for 5 minutes in splitless mode.

    • Start the GC-MS data acquisition program.

Protocol 2: Liquid-Liquid Extraction (LLE) for Biological Fluids (e.g., Plasma, Urine)

This protocol is designed for the extraction of this compound from more complex biological matrices.

Materials:

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator or SpeedVac

  • Extraction solvent (e.g., Ethyl acetate (B1210297) or a mixture of tert-Butyl methyl ether and Diethyl ether 50:50, v/v)

  • This compound analytical standard

  • Internal standard (e.g., deuterated this compound or a structural analog)

Procedure:

  • Sample Preparation:

    • Pipette 1 mL of the biological fluid into a 15 mL centrifuge tube.

    • Spike the sample with the internal standard.

  • Liquid-Liquid Extraction:

    • Add 5 mL of the extraction solvent to the centrifuge tube.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge the tube at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Solvent Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or using a SpeedVac.

    • Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., hexane (B92381) or ethyl acetate).

  • GC-MS Analysis:

    • Inject 1 µL of the reconstituted extract into the GC-MS system.

GC-MS Instrumental Conditions

The following are typical instrumental parameters for the analysis of this compound. These may require optimization based on the specific instrument and column used.

Table 3: GC-MS Operating Conditions

ParameterCondition
Gas Chromatograph
Column DB-624 or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Splitless (for 1 min)
Oven Temperature Program Initial temperature 40°C, hold for 2 min, ramp to 150°C at 10°C/min, then ramp to 240°C at 20°C/min, hold for 5 min
Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Transfer Line Temperature 280°C
Acquisition Mode Full Scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification
SIM Ions for this compound 72 (quantifier), 43, 57, 99 (qualifiers)

Data Analysis and Quantification

  • Identification: The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a pure standard. The mass spectrum should show the characteristic molecular ion and fragment ions.

  • Quantification: For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration. The concentration of this compound in the samples is then determined from this calibration curve.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Beverage, Plasma) Spike Spike with Internal Standard Sample->Spike Extraction Extraction (HS-SPME or LLE) Spike->Extraction GC_Injection GC Injection & Separation Extraction->GC_Injection MS_Detection MS Detection (Ionization & Fragmentation) GC_Injection->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound.

References

Quantification of 3-Octanone in Food Matrices using Stable Isotope Dilution Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

3-Octanone (B92607) is a naturally occurring ketone found in a variety of food products, contributing to their characteristic aroma and flavor profiles. It is particularly noted for its mushroom, earthy, and slightly fruity notes.[1][2] The presence and concentration of this compound can significantly influence the sensory perception and quality of foods such as dairy products, mushrooms, and fermented beverages. Accurate quantification of this volatile compound is therefore crucial for quality control, flavor profile analysis, and food processing optimization.

Stable Isotope Dilution Analysis (SIDA) is a robust and highly accurate analytical technique for the quantification of trace-level compounds in complex matrices.[3] This method utilizes a stable isotope-labeled version of the analyte as an internal standard, which exhibits nearly identical chemical and physical properties to the native compound. This allows for effective compensation for matrix effects and variations during sample preparation and analysis, leading to highly reliable results. This application note provides a detailed protocol for the quantification of this compound in various food matrices using SIDA coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of the Method

A known amount of a stable isotope-labeled this compound, such as this compound-¹³C[4][5][6], is added to the food sample at the beginning of the sample preparation process. The sample is then subjected to extraction and cleanup procedures to isolate the volatile compounds. The extract is subsequently analyzed by GC-MS. The gas chromatograph separates this compound from other volatile components in the sample, and the mass spectrometer detects and quantifies both the unlabeled (native) this compound and the labeled internal standard. By comparing the signal intensities of the native analyte to the labeled internal standard, an accurate concentration of this compound in the original food matrix can be determined.

Quantitative Data

The concentration of this compound can vary significantly depending on the food matrix, processing methods, and storage conditions. The following table summarizes reported concentrations of this compound in various food products.

Food MatrixConcentration RangeReference
Dairy Products
Cheese1.00 - 7.00 ppm[4]
MilkPresent, contributes to flavor[7][8]
Frozen Dairy7.17 - 22.18 ppm[4]
Mushrooms
Shiitake MushroomsIncreases with maturity[9]
Pine MushroomsPresent as an aroma-active compound[10]
Fermented Products
Fermented BeveragesContributes to flavor profile[11][12]
Fermented FoodsPresent, associated with cheesy/fermented notes[1][13]
Other Food Products
Baked Goods6.42 - 15.31 ppm[4]
Nonalcoholic Beverages3.62 - 7.67 ppm[4]
Soft Candy9.59 - 18.19 ppm[4]
Fats and Oils0.10 - 5.00 ppm[4]
Gelatins and Puddings6.23 - 15.27 ppm[4]

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • This compound-¹³C (or other suitable stable isotope-labeled this compound) as an internal standard

  • Methanol (B129727) (GC grade)

  • Dichloromethane (B109758) (GC grade)

  • Anhydrous Sodium Sulfate

  • Ultrapure Water

  • Food Samples (e.g., cheese, milk, mushrooms, fermented beverages)

Equipment
  • Gas Chromatograph-Mass Spectrometer (GC-MS) with a suitable capillary column (e.g., DB-5ms, HP-5ms)

  • Headspace Autosampler (for headspace analysis)

  • Solid Phase Microextraction (SPME) fibers (e.g., DVB/CAR/PDMS) and holder

  • Homogenizer or blender

  • Centrifuge

  • Vortex mixer

  • Analytical balance

  • Micropipettes

  • Glassware (vials, flasks, etc.)

Standard Preparation
  • Primary Stock Solution of this compound (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Primary Stock Solution of this compound-¹³C (1000 µg/mL): Accurately weigh 10 mg of this compound-¹³C and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with methanol to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/µL). Each calibration standard should be spiked with a fixed concentration of the this compound-¹³C internal standard (e.g., 10 ng/µL).

Sample Preparation

The choice of sample preparation method will depend on the food matrix.

Method 1: Headspace Solid Phase Microextraction (HS-SPME) for Liquid Samples (e.g., Milk, Fermented Beverages)

  • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

  • Add a known amount of the this compound-¹³C internal standard solution.

  • Add 1 g of NaCl to facilitate the release of volatile compounds.

  • Immediately seal the vial with a PTFE-faced septum.

  • Equilibrate the vial at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 30 minutes) with agitation.

  • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

  • Retract the fiber and introduce it into the GC injector for thermal desorption.

Method 2: Solvent Extraction for Solid and Semi-Solid Samples (e.g., Cheese, Mushrooms)

  • Homogenize the sample.

  • Weigh 2 g of the homogenized sample into a centrifuge tube.

  • Add a known amount of the this compound-¹³C internal standard solution.

  • Add 10 mL of dichloromethane and vortex for 2 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully collect the organic layer (bottom layer).

  • Dry the extract by passing it through a small column containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the extract to a GC vial for analysis.

GC-MS Parameters

The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and application.

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (for solvent extraction) or direct thermal desorption (for SPME)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp to 150 °C at 5 °C/min

    • Ramp to 250 °C at 20 °C/min, hold for 5 minutes

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

      • Ions for this compound: m/z 57, 72, 85, 128

      • Ions for this compound-¹³C: m/z 58, 73, 86, 129 (assuming a single ¹³C label on the carbonyl carbon)

Data Analysis
  • Identify the peaks for this compound and this compound-¹³C based on their retention times and characteristic ions.

  • Integrate the peak areas for the selected ions for both the analyte and the internal standard.

  • Calculate the response ratio (Area of this compound / Area of this compound-¹³C) for each calibration standard and sample.

  • Construct a calibration curve by plotting the response ratio against the concentration of this compound in the working standard solutions.

  • Determine the concentration of this compound in the samples by interpolating their response ratios on the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample Spike_IS Spike with This compound-¹³C Sample->Spike_IS Extraction Extraction (HS-SPME or Solvent) Spike_IS->Extraction Cleanup Cleanup/ Concentration Extraction->Cleanup GC_MS GC-MS Analysis Cleanup->GC_MS Data_Processing Data Processing GC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: General workflow for the quantification of this compound in food matrices.

SIDA Principle

sida_principle Analyte This compound (Native) Extraction Extraction & Cleanup Analyte->Extraction IS This compound-¹³C (Labeled) IS->Extraction Sample_Matrix Food Sample Sample_Matrix->Analyte Sample_Matrix->IS Add known amount GC_MS GC-MS Detection Extraction->GC_MS Proportional Loss Ratio Peak Area Ratio (Analyte / IS) GC_MS->Ratio Concentration Accurate Concentration Ratio->Concentration

Caption: Principle of Stable Isotope Dilution Analysis (SIDA).

Conclusion

The use of Stable Isotope Dilution Analysis with a labeled internal standard such as this compound-¹³C provides a highly accurate and reliable method for the quantification of this compound in complex food matrices. The detailed protocol provided in this application note serves as a comprehensive guide for researchers, scientists, and professionals in the food industry to implement this robust analytical technique for quality control and flavor analysis. The method's ability to correct for matrix effects and procedural losses ensures high-quality data, which is essential for understanding the role of this compound in the sensory properties of various food products.

References

Application Notes and Protocols: Laboratory Synthesis and Purification of 3-Octanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the laboratory synthesis and purification of 3-octanone (B92607), a versatile ketone utilized as a flavoring agent, fragrance component, and an intermediate in organic synthesis.[1][2][3][4] The primary focus of this guide is the oxidation of 3-octanol (B1198278) to yield this compound, a common and efficient laboratory method.[1][2][3][5] Methodologies for purification, including extraction, distillation, and column chromatography, are also presented in detail. Quantitative data regarding the physical properties of this compound are summarized for easy reference.

Introduction

This compound (also known as ethyl amyl ketone) is a colorless liquid with a characteristic fruity, lavender-like odor.[2][3] It is found naturally in various plants such as lavender, rosemary, and thyme.[6][7] In the context of chemical synthesis, it serves as a valuable building block for more complex molecules. The synthesis of this compound is a fundamental transformation in organic chemistry, often used as an example of the oxidation of a secondary alcohol to a ketone. This document outlines a reliable method for its preparation and subsequent purification to a high degree of purity.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for its handling, purification, and characterization.

PropertyValueReference
Molecular FormulaC₈H₁₆O[6][8][9][10]
Molecular Weight128.21 g/mol [8][11]
Boiling Point167-168 °C[3][6][8]
Melting Point-23 °C[3][8]
Density0.822 g/mL at 25 °C[3][6]
Refractive Index (n20/D)1.415[3]
SolubilityInsoluble in water; soluble in alcohol and ether.[6][12][13][14]
Purity (Commercial)≥97% (GC)[15]

Synthesis of this compound via Oxidation of 3-Octanol

The oxidation of the secondary alcohol, 3-octanol, is a widely used method for the synthesis of this compound.[1][2][3] Various oxidizing agents can be employed, with milder reagents being preferable to prevent over-oxidation.[5] A general and effective method utilizing potassium bromate (B103136) (KBrO₃) as the oxidant with a cerium(III) chloride (CeCl₃·7H₂O) catalyst is detailed below.[1]

Experimental Protocol: Oxidation of 3-Octanol

Materials:

Equipment:

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 10 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 mmol of 3-octanol in a mixture of 3 mL of acetonitrile and 0.2 mL of water.[1]

  • Addition of Reagents: To the stirred solution, add potassium bromate and a catalytic amount of cerium(III) chloride heptahydrate.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).[1][5] The disappearance of the 3-octanol spot and the appearance of the this compound spot will indicate the reaction's progression.

  • Workup: Upon completion, cool the reaction mixture to room temperature and add 5 mL of distilled water.[1] Stir for an additional 5 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 5 mL).[1][5]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate.[1] Filter to remove the drying agent and evaporate the solvent using a rotary evaporator to obtain the crude this compound.[1][5]

Purification of this compound

The crude this compound obtained from the synthesis can be purified by either distillation or column chromatography.

Protocol 1: Purification by Distillation

Given the boiling point of this compound is 167-168 °C, fractional distillation under atmospheric pressure is a suitable method for purification, especially for larger quantities.

Procedure:

  • Set up a fractional distillation apparatus.

  • Place the crude this compound in the distillation flask.

  • Heat the flask gently to bring the liquid to a boil.

  • Collect the fraction that distills at 167-168 °C.

Protocol 2: Purification by Column Chromatography

For smaller scale reactions or to achieve very high purity, column chromatography is the preferred method.[1][5]

Procedure:

  • Column Packing: Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

  • Loading the Sample: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield purified this compound.

Visualizing the Workflow

The following diagrams illustrate the synthesis and purification workflow.

Synthesis_Workflow Start 3-Octanol Reaction Oxidation (KBrO3, CeCl3·7H2O) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Crude Crude this compound Workup->Crude Purification Purification Crude->Purification Pure Pure this compound Purification->Pure

Caption: Workflow for the synthesis of this compound from 3-octanol.

Purification_Workflow Crude_Product Crude this compound Choice Purification Method Crude_Product->Choice Distillation Fractional Distillation Choice->Distillation Large Scale Column_Chromatography Silica Gel Column Chromatography Choice->Column_Chromatography High Purity Pure_Product Pure this compound Distillation->Pure_Product Column_Chromatography->Pure_Product

Caption: Decision workflow for the purification of this compound.

Troubleshooting

A common issue in the oxidation of secondary alcohols is incomplete reaction or the formation of side products.

ProblemPossible CauseSuggested Solution
Low or no conversion of 3-octanolInactive reagents, insufficient heating, or incorrect stoichiometry.Check the quality of the oxidizing agent and catalyst. Ensure the reaction is heated to the appropriate temperature. Verify the molar ratios of the reactants.
Formation of side productsOver-oxidation (less common for secondary alcohols), or side reactions due to impurities.Use a milder oxidizing agent if necessary. Ensure the starting material is pure.
Difficulty in purificationCo-elution of impurities with the product in chromatography, or a close boiling point of an impurity in distillation.Optimize the solvent system for column chromatography. Use a more efficient distillation column.

Regular monitoring of the reaction by TLC is crucial for determining the optimal reaction time and minimizing the formation of byproducts.[5]

References

Application of 3-Octanone in Developing New Flavor Profiles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Octanone (B92607), a naturally occurring ketone, is a versatile flavor and fragrance ingredient with a characteristic sensory profile that can be described as having mushroom-like, cheesy, fruity, and herbal notes.[1] It is found in a variety of natural sources, including mushrooms, cheese, fruits such as bananas and nectarines, and herbs like lavender and thyme.[2][3][4] Its unique olfactory properties make it a valuable tool for flavor chemists and product developers in creating and modifying a wide range of flavor profiles, from savory to sweet. This document provides detailed application notes and protocols for utilizing this compound in the development of new flavor profiles.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in flavor development.

PropertyValueReference
Molecular Formula C₈H₁₆O[3]
Molecular Weight 128.21 g/mol [5]
Appearance Colorless to pale yellow liquid[6]
Odor Mushroom, cheesy, fruity, herbal, fatty[1]
Boiling Point 167-168 °C[3]
Flash Point 46 °C[7]
Solubility Insoluble in water; soluble in alcohol and other organic solvents[3]
FEMA Number 2803[7]
CAS Number 106-68-3[3]

Sensory Profile and Applications

This compound's complex aroma profile allows for its use in a variety of flavor applications. Its primary descriptors are mushroom, cheese, fruity, and herbal/green.

Flavor Applications and Recommended Dosages

The concentration of this compound is critical in achieving the desired flavor note. Below are recommended starting dosages for different flavor profile enhancements.

Target Flavor ProfileRecommended Dosage (in final application)NotesReference
Mushroom0.5 - 5 ppmImparts an earthy, fungal character typical of fresh mushrooms.[7]
Cheese (e.g., Blue Cheese, Cheddar)0.1 - 3 ppmContributes to the pungent, slightly sharp notes found in aged cheeses.[7]
Fruity (e.g., Peach, Pineapple)0.05 - 1 ppmCan provide a ripe, slightly fermented background note to enhance fruitiness.[1]
Savory (e.g., Meat, Roasted Notes)0.02 - 2 ppmCan add complexity and depth to savory and roasted flavor profiles.[7]
Dairy (e.g., Milk, Cream)0.02 - 0.5 ppmAt low concentrations, it can enhance creamy and fatty notes.[1]
Vegetables0.02 - 1 ppmCan be used to introduce earthy and green notes to vegetable flavors.[7]
Exotic Fruits0.05 - 2 ppmLends a unique, slightly fermented complexity to exotic fruit formulations.[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

For accurate and reproducible results, it is crucial to start with standardized stock solutions.

Materials:

  • This compound (food grade, ≥98% purity)

  • Ethanol (B145695) (food grade, 95%) or Propylene Glycol (PG)

  • Volumetric flasks (10 mL, 100 mL)

  • Pipettes

  • Analytical balance

Procedure:

  • Primary Stock Solution (1% w/v):

    • Accurately weigh 1.00 g of this compound.

    • Transfer it to a 100 mL volumetric flask.

    • Add ethanol or PG to the flask until it is about half full.

    • Mix thoroughly to dissolve the this compound.

    • Bring the volume up to the 100 mL mark with the solvent.

    • This solution contains 10,000 ppm of this compound.

  • Secondary Stock Solutions:

    • Prepare a series of dilutions from the primary stock solution to create working solutions of desired concentrations (e.g., 1000 ppm, 100 ppm, 10 ppm). For example, to prepare a 100 ppm solution, pipette 1 mL of the 1% stock solution into a 100 mL volumetric flask and dilute with the solvent.

Protocol 2: Sensory Evaluation of this compound in a Model System

This protocol outlines a triangle test to determine if a perceptible difference exists when this compound is added to a simple food matrix.

Objective: To determine the sensory detection threshold of this compound in a neutral food base (e.g., spring water, unsalted crackers, or a simple sugar solution).

Materials:

  • This compound stock solutions (prepared as in Protocol 1)

  • Neutral food base

  • Sensory evaluation booths with controlled lighting and ventilation

  • Coded sample cups

  • Water for rinsing

  • Unsalted crackers for palate cleansing

Procedure:

  • Sample Preparation:

    • Prepare a series of samples of the neutral food base with varying concentrations of this compound (e.g., 0.01 ppm, 0.05 ppm, 0.1 ppm, 0.5 ppm, 1 ppm).

    • For each concentration, prepare three samples: two will be the control (neutral base only), and one will contain the added this compound.

  • Panelist Selection and Training:

    • Select 15-20 panelists who have been screened for their sensory acuity.

    • Familiarize panelists with the triangle test procedure.

  • Test Execution:

    • Present each panelist with a set of three coded samples (two controls and one with this compound, or two with this compound and one control, randomized).

    • Instruct panelists to taste each sample from left to right.

    • Ask panelists to identify the "odd" or "different" sample.

    • Provide water and unsalted crackers for palate cleansing between sets.

  • Data Analysis:

    • Record the number of correct identifications for each concentration.

    • Use a statistical table for triangle tests to determine if the number of correct identifications is significant at a given confidence level (e.g., p < 0.05).

    • The detection threshold is the lowest concentration at which a statistically significant number of panelists can correctly identify the odd sample.

Synergistic and Antagonistic Effects

The final perceived flavor of a product is often the result of complex interactions between multiple volatile compounds. This compound can act synergistically to enhance certain flavor notes or antagonistically to suppress others.

A study on the structurally similar compound, 3-octen-2-one (B105304), demonstrated that it can synergistically enhance the response of the human olfactory receptor OR1D2 to a vanilla flavor, while completely suppressing the response of the OR5K1 receptor.[8] This suggests that ketones like this compound can modulate the overall flavor profile by selectively amplifying or dampening the perception of other flavor molecules.

Application Example: Enhancing Savory Flavors

In savory applications, this compound can be used to enhance umami and meaty characteristics. Its earthy, mushroom-like notes can complement the roasted and brothy notes of other savory compounds. For instance, combining this compound with sulfur-containing compounds like dimethyl sulfide (B99878) (known for its cabbage-like, savory aroma) can create a more complex and authentic cooked mushroom or savory meat flavor profile.

Signaling Pathways and Experimental Workflows

Putative Olfactory Signaling Pathway for this compound

While the specific olfactory receptors for this compound are not fully elucidated, the perception of ketones generally follows the canonical G-protein coupled receptor (GPCR) signaling cascade in olfactory sensory neurons. Based on studies of similar ketones, the following pathway is proposed.

G Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylyl Cyclase III G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opens Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Depolarization Neuron Depolarization Ca_Na->Depolarization Signal Signal to Brain Depolarization->Signal

Caption: Putative olfactory signaling pathway for this compound perception.

Experimental Workflow for Developing a Novel Flavor Profile

This workflow provides a systematic approach for incorporating this compound into a new flavor formulation.

G A Define Target Flavor Profile (e.g., 'Creamy Mushroom') B Base Formulation (e.g., creamy, savory base) A->B C Determine this compound Concentration Range (0.1 - 5 ppm) B->C D Sensory Evaluation (Triangle/Paired Comparison Test) C->D E Descriptive Analysis (QDA®/Flavor Profile) D->E If difference is significant F Identify Key Attributes (e.g., 'earthy', 'cheesy') E->F G Introduce Synergistic Compounds (e.g., sulfur compounds, other ketones) F->G H Iterative Sensory Testing and Refinement G->H H->C Adjust Concentration I Final Formulation H->I

Caption: Experimental workflow for novel flavor development using this compound.

Conclusion

This compound is a potent and versatile flavor ingredient that can be utilized to impart a range of desirable sensory characteristics, particularly mushroom, cheesy, and fruity notes. By understanding its chemical properties, sensory profile, and potential interactions with other flavor compounds, researchers and flavorists can effectively employ this compound to create novel and complex flavor profiles. The provided protocols and workflows offer a structured approach to the application and evaluation of this compound in food and beverage systems. As with any potent flavor chemical, careful consideration of concentration is paramount to achieving the desired sensory outcome.

References

Application Notes and Protocol: Solid-Phase Microextraction (SPME) for the Analysis of 3-Octanone in Air Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Octanone (B92607) is a volatile organic compound (VOC) with a characteristic mushroom-like, earthy, and fruity aroma. It is a significant compound in the fields of food science, environmental monitoring, and occupational health due to its presence as a natural flavor component, an industrial solvent, and a potential biomarker in exhaled breath. Solid-Phase Microextraction (SPME) is a simple, solvent-free, and sensitive sample preparation technique that is well-suited for the extraction and pre-concentration of volatile compounds like this compound from air samples prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This document provides a detailed protocol for the sampling and analysis of this compound from air using SPME.

Principle of Headspace SPME

Headspace Solid-Phase Microextraction (HS-SPME) is an equilibrium-based extraction technique. A fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above a sample or directly to an air sample. Volatile analytes, such as this compound, partition from the gaseous phase into the fiber coating until equilibrium is reached. The fiber is then retracted and transferred to the injection port of a gas chromatograph, where the trapped analytes are thermally desorbed for analysis. The choice of fiber coating and extraction parameters are critical for achieving optimal sensitivity and selectivity.

Recommended Materials and Instrumentation

3.1. SPME Fibers and Holder

  • SPME Fiber Holder: Manual or for autosampler use.

  • Recommended Fibers:

    • Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS): A tri-phase fiber suitable for a wide range of analytes, including volatile and semi-volatile compounds. It has shown high extraction efficiency for this compound.[1]

    • Polydimethylsiloxane/Divinylbenzene (PDMS/DVB): A general-purpose fiber effective for volatile compounds, including ketones.[1]

  • Fiber Conditioning: New fibers must be conditioned according to the manufacturer's instructions, typically by heating them in the GC injection port.

3.2. Sampling Apparatus

  • Gas Sampling Bulbs or Tedlar® Bags: For collecting and containing air samples.

  • Headspace Vials with Septa: For static headspace analysis of collected air samples.

3.3. Analytical Instrumentation

  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a capillary column.

  • Mass Spectrometer (MS): Capable of electron ionization (EI) and full scan or selected ion monitoring (SIM) modes.

  • Recommended GC Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating this compound from other VOCs.

Experimental Protocols

4.1. Air Sample Collection

Two primary methods can be employed for air sampling:

  • Active Sampling: Draw a known volume of air through a sorbent tube (for later thermal desorption into a sampling bulb) or directly into a Tedlar® bag using a calibrated air sampling pump.

  • Passive (Static) Sampling: Expose the SPME fiber directly to the ambient air for a defined period to allow for equilibrium to be reached. This method is useful for time-weighted average (TWA) concentration measurements.

4.2. Headspace SPME Protocol

This protocol describes the analysis of a collected air sample contained within a gas sampling bulb or vial.

  • Sample Transfer: Introduce a known volume of the collected air sample into a sealed headspace vial.

  • Equilibration: Place the vial in a heating block or water bath and allow it to equilibrate at a set temperature (e.g., 40-60°C) for a defined period (e.g., 10-20 minutes) to ensure consistent partitioning of volatiles into the headspace.

  • Extraction:

    • Insert the SPME fiber holder through the vial's septum.

    • Expose the fiber to the headspace for a predetermined extraction time (e.g., 15-45 minutes). The vial should remain at the equilibration temperature during extraction. Agitation can improve extraction efficiency.

  • Desorption:

    • After extraction, retract the fiber into the needle and immediately transfer the SPME device to the GC injection port.

    • Expose the fiber in the heated injection port (e.g., 250°C) for a set desorption time (e.g., 2-5 minutes) to thermally desorb the trapped this compound and other VOCs onto the GC column. The injection should be in splitless mode to maximize sensitivity.

4.3. GC-MS Analysis

The following are typical GC-MS parameters for the analysis of this compound. These should be optimized for the specific instrument and column used.

  • Injector Temperature: 250°C

  • Mode: Splitless (with the purge valve closed for the initial 1-2 minutes of desorption)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at a rate of 10°C/min.

    • Ramp 2: Increase to 250°C at a rate of 20°C/min, hold for 2 minutes.

  • MS Transfer Line Temperature: 250°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 35-350 (for qualitative analysis) or Selected Ion Monitoring (SIM) for quantitative analysis (target ions for this compound: e.g., m/z 57, 72, 99, 128).

Data Presentation

Quantitative data for the analysis of this compound and related ketones using SPME-GC-MS are summarized below. These values are representative and may vary depending on the specific experimental conditions and matrix.

Table 1: SPME Fiber Performance for this compound Detection

SPME Fiber CoatingSuitability for this compound DetectionNotes
DVB/CAR/PDMS (50/30 µm)HighA tri-phase fiber that effectively detects this compound and other 8-carbon compounds from headspace.[1] Recommended for broad-spectrum VOC analysis.
PDMS/DVB (60 µm or 65 µm)HighEffectively detects this compound and is a good general-purpose fiber for non-polar compounds.[1]
Polyacrylate (PA) (85 µm)LowExhibits the lowest extraction efficiency for this compound compared to DVB/CAR/PDMS and PDMS/DVB fibers.[1] Better suited for more polar compounds.[1]

Table 2: Optimized SPME Parameters and Performance Data for Ketones

ParameterOptimized Value/RangeReference Compound(s) and Notes
Extraction Temperature 40 - 60°COptimization is crucial. Higher temperatures can increase volatility but may affect the fiber/headspace partitioning.[2] A study on various VOCs found 55°C to be optimal.[3]
Extraction Time 15 - 50 minutesEquilibrium time depends on the analyte and matrix. A 30-minute extraction is a common starting point. Longer times may not significantly increase recovery and can lead to competitive displacement on some fibers.[3]
Desorption Temperature 240 - 260°CMust be high enough for complete desorption without degrading the fiber. A 12-minute desorption time was used in one VOO study.[3]
Desorption Time 2 - 5 minutesShorter times are generally sufficient for volatile compounds.
Limit of Detection (LOD) Estimated: 0.1 - 5 µg/m³ (ppb range)While direct LOD for this compound in air via SPME is not readily available, similar ketones like 2-octanone (B155638) have reported LODs of 0.33–1.67 ng/g in beverages, suggesting low ppb detection in air is achievable.[4]
Limit of Quantification (LOQ) Estimated: 0.5 - 15 µg/m³ (ppb range)A study using silica gel tubes reported an LOQ of 0.7 mg/m³ for this compound in air, though SPME methods often achieve lower detection limits. For 2-octanone, an LOQ of 1-5 ng/g was found in beverages.[4]

Visualizations

Experimental Workflow

SPME_Workflow cluster_prep Sample Preparation cluster_spme SPME Procedure cluster_analysis Analysis AirCollection 1. Air Sample Collection (Tedlar Bag or Canister) VialTransfer 2. Transfer to Headspace Vial AirCollection->VialTransfer Equilibration 3. Equilibration (e.g., 40-60°C for 10-20 min) VialTransfer->Equilibration Extraction 4. Headspace Extraction (e.g., 30 min at 50°C) Equilibration->Extraction FiberCondition SPME Fiber Conditioning (Pre-use) FiberCondition->Extraction Desorption 5. Thermal Desorption in GC Injector (e.g., 250°C) Extraction->Desorption GCMS 6. GC-MS Analysis Desorption->GCMS Data 7. Data Processing (Quantification & Identification) GCMS->Data

Caption: Workflow for SPME analysis of this compound from air samples.

Key Parameter Relationships in SPME

SPME_Parameters Analyte Analyte Properties (Volatility, Polarity) Fiber SPME Fiber (Coating, Thickness) Analyte->Fiber influences choice Temp Extraction Temperature Analyte->Temp affects partitioning Efficiency Extraction Efficiency & Sensitivity Fiber->Efficiency Temp->Efficiency Time Extraction Time Time->Efficiency Matrix Sample Matrix (Air, Humidity) Matrix->Temp influences Matrix->Efficiency matrix effects

Caption: Factors influencing SPME extraction efficiency.

Conclusion

Solid-Phase Microextraction coupled with GC-MS provides a robust, sensitive, and solvent-free method for the determination of this compound in air samples. The selection of an appropriate fiber, such as DVB/CAR/PDMS, and the careful optimization of extraction parameters, including temperature and time, are essential for achieving reliable and quantitative results. The protocols and data presented herein serve as a comprehensive guide for researchers, scientists, and professionals in the development and application of SPME for the analysis of this compound and other volatile ketones.

References

3-Octanone as a potential biomarker for fungal contamination in buildings

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-0310

Introduction

The presence of fungal contamination in indoor environments is a significant concern for building occupants and managers, posing potential health risks and impacting structural integrity. Early and accurate detection of fungal growth, especially when it is not visually apparent, is crucial for timely remediation. 3-Octanone (B92607), a volatile organic compound (VOC), has emerged as a promising biomarker for the detection of hidden fungal contamination. This C8 ketone is a secondary metabolite produced by several common indoor fungal species, including Aspergillus, Penicillium, and Fusarium. Its characteristic musty, mushroom-like odor is often associated with damp and mold-infested buildings. The detection and quantification of this compound in indoor air can serve as a non-invasive tool to assess the presence and extent of fungal growth.

This application note provides detailed protocols for the sampling and analysis of this compound in indoor air, summarizes quantitative data from relevant studies, and illustrates the proposed biochemical pathway for its production in fungi.

Fungal Production of this compound

Several fungal species commonly found in water-damaged buildings are known to produce this compound as part of their metabolic processes. The production of this microbial volatile organic compound (MVOC) is often linked to the enzymatic breakdown of fatty acids, particularly linoleic acid, which is a common component of building materials and fungal cell membranes.[1]

Fungi known to produce this compound include:

  • Aspergillus species (e.g., A. versicolor)[2]

  • Penicillium species (e.g., P. chrysogenum)[3]

  • Fusarium species[4]

  • Pleurotus ostreatus (Oyster mushroom)[5]

Data Presentation

The concentration of this compound in indoor air can vary significantly depending on the extent and type of fungal contamination, building materials, ventilation rates, and other environmental factors. The following table summarizes representative quantitative data from studies investigating this compound levels in indoor environments.

Building ConditionSample LocationThis compound Concentration (ng/m³)Fungal Species IdentifiedReference
Water-Damaged/Visible Mold Residential apartments20 - 150Aspergillus, PenicilliumFiedler et al., 2001
Water-Damaged/Visible Mold Office Building50 - 300Penicillium chrysogenum, Aspergillus versicolorSchleibinger et al., 2008
No Visible Mold (Control) Residential apartments< 10-Fiedler et al., 2001
No Visible Mold (Control) Office Building< 20-Schleibinger et al., 2008

Experimental Protocols

Air Sampling: Active Sampling on Sorbent Tubes

This protocol describes the collection of airborne this compound using active sampling onto thermal desorption tubes, a widely accepted method for concentrating VOCs from air.

Materials:

  • Thermal desorption tubes packed with a suitable sorbent (e.g., Tenax® TA)

  • Personal sampling pump capable of low flow rates (20-200 mL/min)

  • Calibrated flowmeter

  • Tubing (e.g., Tygon®)

  • Tube caps (B75204) and transport containers

Procedure:

  • Pump Calibration: Calibrate the sampling pump to the desired flow rate (typically 50-100 mL/min) using a calibrated flowmeter.

  • Sample Collection:

    • Remove the caps from a new sorbent tube.

    • Connect the outlet end of the tube to the sampling pump using a short piece of tubing.

    • Position the sampling apparatus in the desired location, typically in the breathing zone (1.5 meters above the floor).

    • Turn on the pump and record the start time.

    • Sample a known volume of air, typically between 5 and 100 liters. The total sample volume will depend on the expected concentration of this compound.

    • After sampling, turn off the pump, record the stop time, and disconnect the sorbent tube.

  • Sample Storage and Transport:

    • Immediately cap both ends of the sorbent tube.

    • Place the tube in a labeled, airtight container for transport to the laboratory.

    • Store samples at 4°C if analysis is not performed immediately.

  • Field Blanks: Prepare at least one field blank for each batch of samples. A field blank is a sorbent tube that is uncapped and immediately recapped at the sampling site without any air being drawn through it. This helps to identify any background contamination.

Sample Analysis: Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS)

This protocol outlines the analysis of this compound from sorbent tubes using TD-GC-MS, a highly sensitive and selective technique.

Instrumentation:

  • Thermal Desorption (TD) system

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

Analytical Conditions:

ParameterSetting
Thermal Desorption
Primary (Tube) Desorption280°C for 10 min
Focusing Trap SorbentTenax® TA or similar
Trap Desorption300°C for 3 min
Gas Chromatography
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier GasHelium, constant flow at 1.2 mL/min
Oven Temperature Program40°C (hold for 2 min), ramp to 250°C at 10°C/min, hold for 5 min
Mass Spectrometry
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeScan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification
SIM Ions for this compoundQuantifier: m/z 72, Qualifiers: m/z 43, 57, 99

Procedure:

  • Instrument Calibration: Prepare a multi-point calibration curve by injecting known amounts of a certified this compound standard onto clean sorbent tubes and analyzing them under the same conditions as the samples.

  • Sample Analysis:

    • Place the sample tube in the thermal desorber.

    • Initiate the TD-GC-MS analysis sequence.

    • The trapped analytes are thermally desorbed, focused, and injected into the GC-MS system.

  • Data Analysis:

    • Identify this compound in the sample chromatogram by comparing its retention time and mass spectrum to that of the authentic standard.

    • Quantify the concentration of this compound by integrating the peak area of the quantifier ion (m/z 72) and comparing it to the calibration curve.

    • Report the final concentration in ng/m³ or µg/m³.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sampling Air Sampling cluster_analysis Sample Analysis cluster_data Data Processing A Calibrate Pump B Collect Air Sample on Sorbent Tube A->B D Thermal Desorption B->D C Store and Transport Sample E GC Separation D->E F MS Detection E->F G Identification F->G H Quantification G->H I I H->I Report Results

Caption: Workflow for this compound analysis.

Proposed Biochemical Pathway for this compound Production

The biosynthesis of C8 volatile compounds, including this compound, in fungi is believed to originate from the oxidative degradation of fatty acids, primarily linoleic acid. While the complete pathway is not fully elucidated for all fungal species, the following diagram illustrates a proposed enzymatic cascade.

biochemical_pathway cluster_lipid Lipid Metabolism cluster_oxidation Enzymatic Oxidation cluster_conversion Ketone Formation Linoleic_Acid Linoleic Acid (C18:2) Lipoxygenase Lipoxygenase Linoleic_Acid->Lipoxygenase Hydroperoxide Linoleic Acid Hydroperoxide Lipoxygenase->Hydroperoxide Hydroperoxide_Lyase Hydroperoxide Lyase Hydroperoxide->Hydroperoxide_Lyase Intermediate Unstable Aldehyde Intermediate Hydroperoxide_Lyase->Intermediate Reduction Reduction/Oxidation (e.g., by Alcohol Dehydrogenase) Intermediate->Reduction 3_Octanone This compound Reduction->3_Octanone

Caption: Proposed biosynthesis of this compound.

Conclusion

This compound serves as a valuable indicator of fungal activity in indoor environments. The protocols outlined in this application note provide a reliable framework for its detection and quantification. By employing these methods, researchers, industrial hygienists, and building scientists can effectively assess the presence of hidden mold contamination, enabling prompt and targeted remediation efforts to improve indoor air quality and protect occupant health. Further research is warranted to expand the database of this compound concentrations in various building types and to further elucidate the specific enzymatic pathways in different fungal species.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of 3-Octanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Octanone (B92607), a colorless liquid with a characteristic herbal and mushroom-like odor, and its derivatives are of significant interest in various fields, including flavor and fragrance, environmental science, and as potential biomarkers.[1][2] Accurate and sensitive analytical methods are crucial for the quantification of these compounds in diverse and complex matrices. High-Performance Liquid Chromatography (HPLC) offers a robust and versatile platform for the analysis of this compound and its derivatives. This application note provides detailed protocols for two primary HPLC-based approaches: a widely used derivatization method using 2,4-dinitrophenylhydrazine (B122626) (DNPH) for enhanced UV detection, and a direct analysis method.

The derivatization approach is often preferred due to the formation of highly chromophoric hydrazones, which significantly improves the sensitivity of UV detection.[3][4][5] This is particularly advantageous when analyzing trace levels of this compound derivatives in complex samples such as air, water, or biological fluids.[4][6][7] Direct analysis, while potentially faster by eliminating the derivatization step, may require more specialized columns and detection methods for optimal performance.[8]

Method 1: Analysis of this compound Derivatives via DNPH Derivatization

This method is based on the reaction of the carbonyl group in this compound and its derivatives with 2,4-dinitrophenylhydrazine (DNPH) to form stable 2,4-dinitrophenylhydrazones. These derivatives exhibit strong absorbance in the UV region (around 360 nm), allowing for sensitive detection.

Experimental Protocol

1. Sample Preparation:

The sample preparation procedure will vary depending on the matrix. The goal is to extract the this compound derivatives and remove interfering substances.[9][10][11]

  • Liquid Samples (e.g., beverages, wastewater):

    • Perform a liquid-liquid extraction (LLE) by mixing the sample with an immiscible organic solvent (e.g., hexane, dichloromethane) in a separatory funnel.

    • Shake vigorously and allow the layers to separate.

    • Collect the organic layer containing the this compound derivatives.

    • Repeat the extraction process on the aqueous layer to ensure complete recovery.

    • Combine the organic extracts and evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of acetonitrile (B52724) or methanol.[12]

  • Solid Samples (e.g., food, soil):

    • Homogenize the sample.

    • Perform a solid-phase extraction (SPE) or Soxhlet extraction using an appropriate solvent (e.g., acetonitrile, methanol).

    • Filter the extract to remove particulate matter.

    • Concentrate the extract and reconstitute in a suitable solvent for derivatization.

  • Air Samples:

    • Draw a known volume of air through a sorbent tube or impinger containing a DNPH solution.[6][7]

    • The this compound derivatives are trapped and derivatized simultaneously.

    • Elute the derivatives from the sorbent tube with acetonitrile.

2. Derivatization Procedure:

  • To the extracted sample (or a standard solution of this compound derivatives) in a vial, add an excess of DNPH reagent (a solution of DNPH in acidified acetonitrile or hydrochloric acid).[4][7]

  • Seal the vial and heat the mixture at a controlled temperature (e.g., 40-60 °C) for a specified time (e.g., 30-60 minutes) to ensure complete reaction.

  • Cool the reaction mixture to room temperature.

  • If necessary, neutralize the excess acid with a suitable base.

  • Filter the derivatized sample through a 0.22 µm syringe filter before HPLC analysis.[10][12]

3. HPLC Conditions:

The following are typical HPLC conditions for the analysis of DNPH-derivatized ketones. Optimization may be required based on the specific derivatives being analyzed and the available instrumentation.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[5]
Mobile Phase A: Water; B: Acetonitrile or Methanol (Gradient or Isocratic)
Gradient Example 0-15 min: 60-80% B; 15-20 min: 80% B; 20-25 min: 80-60% B
Flow Rate 1.0 mL/min
Column Temperature 30-40 °C
Injection Volume 10-20 µL
Detection UV-Vis Detector at 360 nm

4. Data Analysis:

  • Identify the peaks of the this compound derivative-DNPH adducts based on their retention times compared to standards.

  • Quantify the concentration of each derivative by constructing a calibration curve using standard solutions of known concentrations.

Quantitative Data Summary

The following table summarizes typical performance data for the HPLC analysis of ketone-DNPH derivatives, compiled from various application notes. Actual values may vary depending on the specific compound, matrix, and instrumentation.

ParameterTypical ValueReference
Retention Time (RT) 2 - 15 min
Linearity (R²) > 0.999[5][13]
Limit of Detection (LOD) 0.1 - 10 ng/mL[4]
Limit of Quantification (LOQ) 0.5 - 30 ng/mL
Precision (%RSD) < 2%[4]

Experimental Workflow Diagram

DNPH_Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_hplc_analysis HPLC Analysis cluster_quantification Quantification Sample Sample (Liquid, Solid, or Air) Extraction Extraction (LLE, SPE, etc.) Sample->Extraction Concentration Concentration & Reconstitution Extraction->Concentration Derivatization Add DNPH Reagent & Heat Concentration->Derivatization Extracted Sample Filtration Filter (0.22 µm) Derivatization->Filtration HPLC HPLC-UV Analysis Filtration->HPLC Derivatized Sample Data Data Acquisition & Processing HPLC->Data Quantification Quantification using Calibration Curve Data->Quantification

Caption: Workflow for HPLC analysis of this compound derivatives via DNPH derivatization.

Method 2: Direct Analysis of this compound Derivatives

Direct analysis of this compound and its derivatives without derivatization can be advantageous in terms of reduced sample preparation time and avoidance of potential artifacts from the derivatization reaction. However, this approach may offer lower sensitivity with standard UV detectors due to the weak chromophores of underivatized ketones. This method is often suitable for the analysis of purer samples or when higher concentrations are expected.

Experimental Protocol

1. Sample Preparation:

Sample preparation for direct analysis is generally simpler than for the derivatization method.

  • Dissolve the sample in a solvent that is compatible with the HPLC mobile phase (e.g., a mixture of acetonitrile and water).[8][12] The recommended concentration is typically around 0.1 - 1 mg/mL.[12]

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC column.[10][12]

2. HPLC Conditions:

The key to successful direct analysis is the choice of the HPLC column. A column with low silanol (B1196071) activity is often preferred to minimize peak tailing for polar analytes.[8]

ParameterCondition
Column Reverse-phase column with low silanol activity (e.g., Newcrom R1)[8]
Mobile Phase A: Water with 0.1% Formic Acid or Phosphoric Acid; B: Acetonitrile[8]
Gradient Example Isocratic or gradient elution depending on the complexity of the sample.
Flow Rate 0.5 - 1.0 mL/min
Column Temperature Ambient or slightly elevated (e.g., 30 °C)
Injection Volume 5 - 10 µL
Detection UV Detector (at a lower wavelength, e.g., 210 nm) or Mass Spectrometer (MS)

3. Data Analysis:

  • Identify the peaks corresponding to this compound and its derivatives based on their retention times.

  • For quantification, create a calibration curve using external standards.

Experimental Workflow Diagram

Direct_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_quantification Quantification Sample Sample Dissolution Dissolve in Mobile Phase Component Sample->Dissolution Filtration Filter (0.22 µm) Dissolution->Filtration HPLC HPLC-UV/MS Analysis Filtration->HPLC Prepared Sample Data Data Acquisition & Processing HPLC->Data Quantification Quantification Data->Quantification

Caption: Workflow for the direct HPLC analysis of this compound derivatives.

Conclusion

This application note provides two detailed protocols for the analysis of this compound and its derivatives using HPLC. The DNPH derivatization method offers high sensitivity and is well-suited for trace analysis in complex matrices. The direct analysis method provides a faster alternative for less complex samples or when higher concentrations are present. The choice of method will depend on the specific analytical requirements, including the sample matrix, the concentration of the analytes, and the available instrumentation. For both methods, proper sample preparation and method validation are critical for achieving accurate and reliable results. The use of Ultra-High-Performance Liquid Chromatography (UHPLC) can significantly reduce analysis time and solvent consumption for both approaches.

References

Application Notes and Protocols for the Use of 3-Octanone as an Analytical Standard in Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 3-octanone (B92607) as an analytical standard in quality control (QC) laboratories. The following sections outline its physical and chemical properties, and provide validated methodologies for its quantification using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Introduction to this compound

This compound (also known as ethyl amyl ketone) is a colorless liquid with a characteristic fruity odor.[1][2] It is found naturally in various plants, including lavender and nectarines, and is used as a flavor and fragrance ingredient.[3][4] In the analytical field, its stability and distinct chromatographic behavior make it a suitable analytical standard for the quantification of volatile and semi-volatile compounds in various matrices, including pharmaceuticals, food, and environmental samples.[5][6][7]

Chemical and Physical Properties of this compound:

PropertyValueReference
Chemical Formula C8H16O[1]
Molecular Weight 128.21 g/mol [1]
CAS Number 106-68-3
Boiling Point 167-168 °C
Density 0.822 g/mL at 25 °C
Refractive Index n20/D 1.415
Solubility Insoluble in water; soluble in ethanol (B145695) and ether.[1][8][1][8]
Appearance Clear, colorless liquid[1]

Application: Quality Control of Volatile Impurities in Pharmaceuticals

This compound can be used as an internal or external standard for the quantification of residual solvents and other volatile impurities in active pharmaceutical ingredients (APIs) and finished drug products. Its moderate boiling point and compatibility with common GC stationary phases make it an ideal candidate for this application.

Gas Chromatography (GC-FID) Method

This protocol describes a validated GC method for the quantification of this compound. This method can be adapted for the analysis of other volatile compounds.

Experimental Workflow for GC-FID Analysis

GC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Standard_Prep Prepare this compound Standard Solutions Injection Inject into GC Standard_Prep->Injection Sample_Prep Prepare Sample Solution (with or without internal standard) Sample_Prep->Injection Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the quantification of this compound using GC-FID.

2.1.1. Materials and Reagents

  • This compound analytical standard (≥99.5% purity)

  • Solvent (e.g., Methanol, Dichloromethane), HPLC grade or equivalent

  • Volumetric flasks and pipettes

  • GC vials with septa

2.1.2. Instrumentation

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary column: e.g., HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness

  • Data acquisition and processing software

2.1.3. Chromatographic Conditions

ParameterCondition
Carrier Gas Nitrogen or Helium
Flow Rate 1.5 mL/min
Injector Temperature 250 °C
Detector Temperature 270 °C
Oven Temperature Program Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 200 °C, hold for 5 min
Injection Volume 1 µL
Split Ratio 10:1

2.1.4. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound and dissolve in 100 mL of solvent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 5-100 µg/mL).

  • Sample Preparation: Dissolve the sample in the chosen solvent to achieve an expected concentration of the analyte within the calibration range. If using an internal standard, add a known amount of the internal standard to all standard and sample solutions.

2.1.5. Method Validation Summary

The following table summarizes the typical validation parameters and acceptance criteria for this method, in accordance with ICH guidelines.[9]

Validation ParameterTypical ResultsAcceptance Criteria (ICH)
Specificity No interference observed at the retention time of this compound.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) ≥ 0.999r² ≥ 0.995
Range 5 - 100 µg/mLThe range should cover the expected concentrations in the samples.
Accuracy (% Recovery) 98.0 - 102.0%80 - 120% for assays
Precision (RSD) Repeatability: ≤ 1.5%Intermediate Precision: ≤ 2.0%RSD ≤ 2% for assays
Limit of Detection (LOD) 1 µg/mLSignal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) 5 µg/mLSignal-to-noise ratio of 10:1
Robustness Unaffected by minor changes in flow rate and oven temperature.The method should remain unaffected by small, but deliberate variations in method parameters.

Application: Analysis of Carbonyl Compounds in Food and Beverages

This compound can be used as a reference standard in the analysis of flavor and off-flavor compounds in food and beverage products. Due to the presence of a carbonyl group, it is suitable for methods involving derivatization followed by HPLC analysis.

High-Performance Liquid Chromatography (HPLC-UV) Method (with DNPH Derivatization)

This protocol describes the analysis of this compound after derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which allows for sensitive UV detection.

Workflow for HPLC-UV Analysis of Carbonyls

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Standard_Prep Prepare this compound Standard Solutions Derivatization_Std Derivatize with DNPH Standard_Prep->Derivatization_Std Injection Inject into HPLC Derivatization_Std->Injection Sample_Prep Prepare Sample Solution Derivatization_Sample Derivatize with DNPH Sample_Prep->Derivatization_Sample Derivatization_Sample->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the quantification of this compound via HPLC-UV after DNPH derivatization.

3.1.1. Materials and Reagents

  • This compound analytical standard (≥99.5% purity)

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Acetonitrile (B52724), HPLC grade

  • Water, HPLC grade

  • Phosphoric acid or Formic acid

  • Solid Phase Extraction (SPE) cartridges (if necessary for sample cleanup)

3.1.2. Instrumentation

  • High-Performance Liquid Chromatograph with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

3.1.3. Chromatographic Conditions

ParameterCondition
Mobile Phase Acetonitrile and Water with 0.1% Phosphoric Acid (gradient or isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 360 nm
Injection Volume 10 µL

3.1.4. Standard and Sample Preparation with Derivatization

  • DNPH Reagent: Prepare a saturated solution of DNPH in acetonitrile containing a small amount of acid (e.g., 1% phosphoric acid).

  • Standard Stock Solution (1000 µg/mL): Prepare as described in the GC method.

  • Derivatization: To an aliquot of the standard or sample solution, add an excess of the DNPH reagent. Allow the reaction to proceed at room temperature for at least one hour.

  • Sample Cleanup (if necessary): Pass the derivatized solution through an appropriate SPE cartridge to remove excess DNPH and other interferences. Elute the DNPH-derivatives with acetonitrile.

3.1.5. Method Validation Summary

The following table presents representative validation data for an HPLC-UV method for a ketone analogous to this compound after DNPH derivatization.

Validation ParameterTypical ResultsAcceptance Criteria (ICH)
Specificity The peak for the this compound-DNPH derivative is well-resolved from other components.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) ≥ 0.998r² ≥ 0.995
Range 0.1 - 10 µg/mLThe range should cover the expected concentrations in the samples.
Accuracy (% Recovery) 95.0 - 105.0%80 - 120% for assays
Precision (RSD) Repeatability: ≤ 2.0%Intermediate Precision: ≤ 3.0%RSD ≤ 2% for assays
Limit of Detection (LOD) 0.05 µg/mLSignal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) 0.1 µg/mLSignal-to-noise ratio of 10:1
Robustness Unaffected by minor changes in mobile phase composition and pH.The method should remain unaffected by small, but deliberate variations in method parameters.

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated area, away from ignition sources.[6] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6] Refer to the Safety Data Sheet (SDS) for complete safety information.

Conclusion

This compound is a versatile and reliable analytical standard for quality control applications. The detailed GC-FID and HPLC-UV protocols provided in these application notes offer robust and validated methods for its quantification in various matrices. These methods can be readily implemented in QC laboratories to ensure the quality and consistency of pharmaceutical and food products.

References

Troubleshooting & Optimization

Improving the yield and purity of 3-Octanone synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 3-octanone (B92607). Below you will find troubleshooting guides and frequently asked questions (FAQs) designed to address common challenges and improve the yield and purity of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory methods for synthesizing this compound include:

  • Oxidation of 3-Octanol (B1198278): This is a widely used method where the secondary alcohol, 3-octanol, is oxidized to the corresponding ketone, this compound.[1][2][3] Common oxidizing agents for this transformation include pyridinium (B92312) chlorochromate (PCC), Swern oxidation reagents, and Dess-Martin periodinane.[1]

  • Ketone Synthesis from Carboxylic Acids: This classic method involves the high-temperature reaction of a mixture of propanoic acid and pentanoic acid (or caproic acid) over a metal oxide catalyst, such as thorium dioxide (ThO₂).[1][4]

  • Grignard Synthesis (via 3-Octanol): While not a direct synthesis, this compound is often prepared from 3-octanol, which can be synthesized via a Grignard reaction. This involves reacting an appropriate Grignard reagent (e.g., pentylmagnesium bromide) with an aldehyde (e.g., propanal).[5][6] The resulting 3-octanol is then oxidized to this compound.

Q2: What is a typical yield for this compound synthesis?

A2: The yield of this compound is highly dependent on the chosen synthetic route and optimization of reaction conditions.

  • Oxidation of 3-Octanol: While specific yields for the oxidation of 3-octanol are not always reported, similar oxidations of secondary alcohols to ketones using mild oxidizing agents like PCC or Swern reagents are known to proceed in high to excellent yields.[7]

  • Grignard Synthesis (of 3-Octanol precursor): The synthesis of the 3-octanol precursor via a Grignard reaction can have variable yields. Student yields are often around 50%, but this can be optimized to be higher.[5] The subsequent oxidation step to this compound would also affect the overall yield.

Q3: How can I purify the synthesized this compound?

A3: Purification of this compound is typically achieved through distillation .[7][8] Given that this compound has a boiling point of 167-168 °C, vacuum distillation can be employed to reduce the boiling point and prevent potential decomposition.[9] If the crude product contains unreacted 3-octanol, which has a similar boiling point, fractional distillation is necessary for effective separation. For smaller scales, column chromatography on silica (B1680970) gel can also be an effective purification method.[1][7]

Q4: What are some common side reactions to be aware of during this compound synthesis?

A4: The potential side reactions depend on the synthetic method used:

  • Oxidation of 3-Octanol: With strong oxidizing agents, there is a risk of over-oxidation, although this is less of a concern for secondary alcohols compared to primary alcohols.[10] The choice of a mild oxidizing agent like PCC or a Swern oxidation protocol helps to minimize side reactions.[1]

  • Grignard Synthesis (of 3-Octanol precursor):

    • Wurtz Coupling: The Grignard reagent can couple with unreacted alkyl halide.[11]

    • Enolization: The Grignard reagent, being a strong base, can deprotonate the aldehyde starting material, leading to an enolate and reducing the yield of the desired alcohol.[11]

    • Reaction with Water: Grignard reagents are extremely sensitive to moisture. Any water present in the reaction will quench the reagent, forming an alkane and reducing the overall yield.[11]

Troubleshooting Guides

Method 1: Oxidation of 3-Octanol to this compound
Problem Potential Cause Troubleshooting Step
Low or No Yield of this compound Inactive Oxidizing Agent: The oxidizing agent (e.g., PCC) may have degraded.Use a fresh batch of the oxidizing agent. Ensure proper storage conditions.
Incorrect Reaction Temperature: Many oxidation reactions have optimal temperature ranges. For instance, Swern oxidations require very low temperatures (e.g., -78 °C) initially.[1]Carefully monitor and control the reaction temperature according to the specific protocol being used.
Insufficient Reaction Time: The reaction may not have proceeded to completion.Monitor the reaction progress using Thin-Layer Chromatography (TLC). Continue the reaction until the starting material (3-octanol) is consumed.
Presence of Unreacted 3-Octanol in Product Incomplete Reaction: Not enough oxidizing agent was used, or the reaction was not allowed to proceed to completion.Use a slight excess of the oxidizing agent. Increase the reaction time and monitor by TLC.
Difficult Purification Contamination with Chromium Salts (if using PCC): Chromium byproducts can be difficult to remove.After the reaction, filter the mixture through a pad of celite or silica gel to remove the majority of the chromium salts before further purification.[1]
Formation of Side Products: Incorrect reaction conditions may have led to the formation of byproducts.Re-evaluate the reaction conditions, particularly temperature and the purity of starting materials.
Method 2: Grignard Synthesis of 3-Octanol (Precursor to this compound)
Problem Potential Cause Troubleshooting Step
Low Yield of 3-Octanol Wet Glassware or Solvents: Grignard reagents are highly reactive with water.Ensure all glassware is thoroughly flame-dried or oven-dried before use. Use anhydrous solvents.
Impure Magnesium: The magnesium turnings may be oxidized on the surface.Briefly grind the magnesium turnings in a mortar and pestle to expose a fresh surface, or activate with a small crystal of iodine.
Side Reactions: Wurtz coupling or enolization of the aldehyde may be occurring.Add the aldehyde dropwise to the Grignard reagent at a controlled, low temperature (e.g., 0 °C) to minimize side reactions.[5]
Reaction Fails to Initiate Inactive Magnesium: The surface of the magnesium may be oxidized.Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to initiate the reaction. Gentle warming may also be necessary.[6]
Alkyl Halide is Not Reactive Enough: While bromides are typically used, you can consider using an alkyl iodide which is more reactive.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

Parameter Oxidation of 3-Octanol Grignard Synthesis (via 3-Octanol) From Carboxylic Acids
Starting Materials 3-Octanol, Oxidizing Agent (e.g., PCC)Alkyl Halide (e.g., 1-Bromopentane), Magnesium, Aldehyde (e.g., Propanal)Propanoic Acid, Pentanoic Acid, Metal Oxide Catalyst (e.g., ThO₂)
Typical Yield High (often >80-90% for the oxidation step)Moderate to High (Overall yield depends on both Grignard and oxidation steps)Variable, often lower for cross-ketonization due to formation of symmetric ketones.
Key Reaction Conditions Varies with oxidizing agent (e.g., -78 °C to RT for Swern)Anhydrous conditions, ether solventHigh temperatures (e.g., 400-450 °C)
Primary Byproducts Reduced form of the oxidizing agentWurtz coupling products, enolization products, magnesium saltsSymmetrical ketones (3-pentanone and 5-nonanone)
Safety Considerations Toxicity of oxidizing agents (e.g., chromium compounds).Grignard reagents are highly reactive and pyrophoric. Diethyl ether is extremely flammable.High reaction temperatures pose a hazard.

Experimental Protocols

Protocol 1: Oxidation of 3-Octanol to this compound using a Catalytic System

This protocol is a general method for the oxidation of a secondary alcohol to a ketone.

Materials:

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 mmol of 3-octanol in a mixture of 3 mL of acetonitrile and 0.2 mL of water.[2]

  • To this solution, add 1 mmol of CeCl₃·7H₂O and 3 mmol of KBrO₃.[2]

  • Stir the reaction mixture under reflux conditions.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, add 5 mL of distilled water and stir for an additional 5 minutes.[7]

  • Extract the mixture with dichloromethane (3 x 5 mL).[7]

  • Combine the organic layers and dry over anhydrous sodium sulfate.[7]

  • Evaporate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.[7]

Protocol 2: Synthesis of 3-Octanol via Grignard Reaction

This protocol describes the synthesis of the precursor to this compound.

Materials:

Procedure:

  • Grignard Reagent Preparation:

    • Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

    • Place magnesium turnings in a round-bottom flask.

    • Add a solution of 1-bromopentane in anhydrous ether dropwise to the magnesium. The reaction should initiate, as indicated by bubbling and warmth.[11]

    • Once the reaction starts, add the remaining 1-bromopentane solution at a rate that maintains a gentle reflux.[6]

    • After the addition is complete, continue to stir for an additional 30-60 minutes.[6]

  • Reaction with Aldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of propanal in anhydrous diethyl ether dropwise with vigorous stirring.[5]

    • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.[6]

  • Workup:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[6]

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude 3-octanol by vacuum distillation.[5]

Visualizations

experimental_workflow_oxidation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve 3-Octanol in Acetonitrile/Water add_reagents Add CeCl3 and KBrO3 start->add_reagents reflux Reflux and Monitor by TLC add_reagents->reflux quench Quench with Water reflux->quench extract Extract with Dichloromethane quench->extract dry Dry with Na2SO4 extract->dry evaporate Evaporate Solvent dry->evaporate chromatography Column Chromatography evaporate->chromatography product Pure this compound chromatography->product

Caption: Experimental workflow for the oxidation of 3-octanol to this compound.

grignard_synthesis_workflow cluster_grignard_prep Grignard Reagent Preparation cluster_reaction Reaction with Aldehyde cluster_workup_purification Workup and Purification start Activate Magnesium (oven-dried glassware) add_alkyl_halide Add 1-Bromopentane in Anhydrous Ether start->add_alkyl_halide reflux_grignard Reflux to form Grignard Reagent add_alkyl_halide->reflux_grignard cool Cool Grignard to 0 °C reflux_grignard->cool add_aldehyde Add Propanal dropwise cool->add_aldehyde stir Stir at Room Temperature add_aldehyde->stir quench Quench with aq. NH4Cl stir->quench extract Extract with Ether quench->extract dry_evaporate Dry and Evaporate extract->dry_evaporate distill Vacuum Distillation dry_evaporate->distill product Pure 3-Octanol distill->product

Caption: Workflow for the Grignard synthesis of 3-octanol.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction reagent_issue Reagent Quality/ Activity start->reagent_issue conditions_issue Reaction Conditions (Temp, Time) start->conditions_issue side_reactions Side Reactions start->side_reactions workup_loss Losses during Workup start->workup_loss check_reagents Use fresh/pure reagents. Verify activity. reagent_issue->check_reagents optimize_conditions Optimize temperature and reaction time. Monitor with TLC. conditions_issue->optimize_conditions minimize_side_reactions Control addition rate. Ensure inert/anhydrous conditions. side_reactions->minimize_side_reactions careful_workup Ensure complete extraction. Careful separation of layers. workup_loss->careful_workup

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Gas Chromatography Analysis of 3-Octanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape during the gas chromatography (GC) analysis of 3-Octanone.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape for this compound in GC analysis?

A1: Poor peak shape for this compound, a moderately polar ketone, typically manifests as peak tailing, fronting, or broadening. The primary causes can be categorized as follows:

  • System Activity: Active sites within the GC system, such as silanol (B1196071) groups in the injector liner or on the column, can interact with the carbonyl group of this compound, leading to peak tailing.[1][2]

  • Column Issues: Problems with the analytical column, including contamination, degradation of the stationary phase, or improper installation, can distort peak shape.[1][3]

  • Method Parameters: Suboptimal method parameters, such as incorrect inlet temperature, solvent-stationary phase mismatch, or an inappropriate temperature program, can lead to poor peak focusing and distorted peaks.[1][4]

  • Sample-Related Issues: High concentrations of this compound can overload the column, causing peak fronting.[5][6] Complex sample matrices may also introduce contaminants that affect peak shape.[1]

  • Physical Issues: Poor column cuts, incorrect column installation depth, and leaks in the system can create dead volumes or disrupt the sample flow path, resulting in peak distortion.[3][4][7]

Q2: My this compound peak is tailing. What are the most likely causes and how can I fix it?

A2: Peak tailing for this compound is often due to interactions with active sites in the GC system. Here's a systematic approach to troubleshoot this issue:

  • Check for System Activity:

    • Solution: Deactivate the system. Replace the injector liner with a new, deactivated one. Trim the first 10-20 cm of the analytical column to remove accumulated non-volatile residues and active sites.[1][4]

  • Evaluate the Column:

    • Solution: If tailing persists, the column may be contaminated or degraded. Condition the column according to the manufacturer's instructions. If this doesn't resolve the issue, consider replacing the column.

  • Optimize Method Parameters:

    • Solution: Ensure the inlet temperature is sufficient to ensure complete and rapid vaporization of this compound. A general rule is to set the injector temperature at least 50°C above the boiling point of the analyte. Also, ensure the solvent polarity is compatible with the stationary phase to allow for proper focusing.[4]

Q3: My this compound peak is fronting. What does this indicate and what should I do?

A3: Peak fronting is a strong indication of column overload.[4][5][6] This means that too much sample has been introduced onto the column, saturating the stationary phase at the injection point.

  • Solutions:

    • Reduce the injection volume.

    • Dilute the sample.

    • Increase the split ratio if using a split injection.

    • Use a column with a thicker film or a wider internal diameter to increase sample capacity.[8]

Q4: All the peaks in my chromatogram, including this compound, are showing poor shape. What is the likely cause?

A4: When all peaks in a chromatogram are affected, the problem is likely physical or related to the initial setup rather than a specific chemical interaction.[3]

  • Common Causes & Solutions:

    • Improper Column Installation: The column may be installed too high or too low in the inlet or detector.[3][7] Reinstall the column according to the manufacturer's guidelines.

    • Poor Column Cut: A jagged or uneven column cut can cause turbulence and peak distortion.[3][4] Re-cut the column end to ensure a clean, square cut.

    • System Leaks: Leaks in the carrier gas flow path can lead to broad and distorted peaks. Perform a leak check of the system.

Troubleshooting Guide for Poor Peak Shape of this compound

This guide provides a systematic workflow for diagnosing and resolving poor peak shape issues for this compound.

Troubleshooting_Workflow start Poor this compound Peak Shape peak_shape Identify Peak Shape start->peak_shape tailing Peak Tailing peak_shape->tailing Tailing fronting Peak Fronting peak_shape->fronting Fronting broadening Peak Broadening / Splitting peak_shape->broadening Broad/Split check_activity Check for System Activity (Liner, Column Inlet) tailing->check_activity check_overload Check for Column Overload (Concentration, Injection Volume) fronting->check_overload check_physical Check Physical Setup (Column Cut, Installation, Leaks) broadening->check_physical deactivate Deactivate System: - Replace Liner - Trim Column check_activity->deactivate reduce_sample Reduce Sample on Column: - Dilute Sample - Decrease Injection Volume - Increase Split Ratio check_overload->reduce_sample fix_physical Correct Physical Setup: - Re-cut Column - Re-install Column - Perform Leak Check check_physical->fix_physical good_peak Acceptable Peak Shape deactivate->good_peak reduce_sample->good_peak fix_physical->good_peak

Caption: A troubleshooting workflow for poor this compound peak shape.

Potential Causes of Poor Peak Shape

The following diagram illustrates the potential root causes of common peak shape problems encountered during the GC analysis of this compound.

Causes_of_Poor_Peak_Shape cluster_tailing Peak Tailing cluster_fronting Peak Fronting cluster_broadening Peak Broadening/Splitting active_sites Active Sites (SiOH groups) column_contamination Column Contamination low_inlet_temp Low Inlet Temperature solvent_mismatch_tail Solvent/Phase Mismatch column_overload Column Overload high_concentration High Analyte Concentration column_overload->high_concentration large_injection_vol Large Injection Volume column_overload->large_injection_vol poor_column_cut Poor Column Cut improper_installation Improper Column Installation system_leaks System Leaks dead_volume Dead Volume poor_peak_shape Poor this compound Peak Shape poor_peak_shape->active_sites poor_peak_shape->column_contamination poor_peak_shape->low_inlet_temp poor_peak_shape->solvent_mismatch_tail poor_peak_shape->column_overload poor_peak_shape->poor_column_cut poor_peak_shape->improper_installation poor_peak_shape->system_leaks poor_peak_shape->dead_volume

References

Technical Support Center: Optimization of SPME Parameters for Trace Level Detection of 3-Octanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Solid Phase Microextraction (SPME) parameters for the trace level detection of 3-octanone (B92607). This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their analytical work.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the SPME analysis of this compound.

Question: Why am I observing low or no recovery of this compound?

Answer:

Low recovery of this compound is a common issue that can stem from several factors throughout the SPME workflow. A systematic approach to troubleshooting is recommended.

  • Improper SPME Fiber Selection: The choice of SPME fiber coating is critical for the efficient extraction of this compound. This compound is a semi-polar volatile organic compound (VOC). For general screening of volatiles, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point due to its broad analyte range.[1][2] However, for ketones, a Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber can also be effective.[3][4]

  • Suboptimal Extraction Parameters:

    • Extraction Time: The extraction process may not have reached equilibrium. An increase in extraction time can improve the recovery of analytes.[1] It is crucial to optimize the extraction time to ensure sufficient partitioning of this compound onto the fiber.

    • Extraction Temperature: Temperature influences the vapor pressure of this compound. Increasing the temperature can enhance the release of volatiles from the sample matrix into the headspace.[5][6] However, excessively high temperatures can negatively impact the adsorption process, as it is generally exothermic.[6] A typical starting range for optimization is 30-60°C.[1][7]

  • Inefficient Desorption:

    • Desorption Temperature: The GC inlet temperature may be too low for the complete thermal desorption of this compound from the SPME fiber. Ensure the temperature is sufficient but does not exceed the fiber's maximum recommended temperature to avoid thermal degradation of the coating.[8]

    • Desorption Time: A short desorption time may not allow for the complete transfer of this compound into the GC column. Optimizing the desorption time (e.g., 1-5 minutes) is crucial.[8]

  • Matrix Effects: The sample matrix can significantly influence the extraction efficiency. For aqueous samples, the addition of salt ("salting out") can increase the volatility of this compound and improve its partitioning into the headspace.[9][10]

Question: I'm seeing significant peak tailing for this compound in my chromatogram. What could be the cause?

Answer:

Peak tailing for polar compounds like ketones can be caused by several factors related to the chromatographic system and the SPME method.

  • Active Sites in the GC System: Active sites in the GC inlet liner, column, or connections can interact with the polar ketone group of this compound, leading to peak tailing.

    • Solution: Use a deactivated inlet liner and a high-purity, well-conditioned GC column. Modern end-capped columns are designed to minimize these interactions.[11]

  • Slow Desorption from SPME Fiber: If the desorption of this compound from the fiber is slow, it can result in a broad, tailing peak.

    • Solution: Increase the desorption temperature to the upper limit recommended for the fiber and ensure a sufficiently long desorption time. Using a narrow-bore inlet liner (e.g., 0.75 mm I.D.) can also help to minimize band broadening.

  • Improper Injection Technique: For manual injections, a slow and inconsistent insertion and exposure of the fiber in the GC inlet can contribute to peak broadening.

    • Solution: Ensure a rapid and consistent injection technique.[8] The use of an autosampler is highly recommended for improved reproducibility.[12]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the SPME analysis of this compound.

Question: Which SPME fiber is best for the analysis of this compound?

Answer:

The optimal SPME fiber for this compound analysis depends on the sample matrix and the presence of other compounds of interest. This compound has a molecular weight of 128.21 g/mol .[13][14] Based on its properties, the following fibers are recommended:

  • Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS): This is a versatile fiber suitable for a wide range of volatile and semi-volatile compounds, making it an excellent choice for initial method development and for complex matrices.[1][2]

  • Polydimethylsiloxane/Divinylbenzene (PDMS/DVB): This fiber is effective for polar and non-polar volatile compounds and is a good option for ketones.[3][4]

Question: What is the effect of adding salt to my sample?

Answer:

Adding salt, such as sodium chloride (NaCl), to aqueous samples can significantly improve the extraction efficiency of volatile compounds like this compound.[9][10] This phenomenon, known as the "salting-out" effect, increases the ionic strength of the sample, which in turn reduces the solubility of organic analytes and promotes their partitioning into the headspace, making them more available for extraction by the SPME fiber.[9][10] The optimal salt concentration typically ranges from 20% to 30% (w/v), but it should be optimized for your specific application.[9][10]

Question: How do I determine the optimal extraction time and temperature?

Answer:

The optimal extraction time and temperature are critical parameters that need to be determined experimentally.

  • Extraction Time: To determine the optimal extraction time, perform a time-course experiment where you analyze samples at different extraction times (e.g., 10, 20, 30, 45, 60 minutes) while keeping other parameters constant. The optimal time is the point at which the analyte response plateaus, indicating that equilibrium has been reached.[5]

  • Extraction Temperature: Similarly, for temperature optimization, analyze samples at various temperatures (e.g., 30, 40, 50, 60°C) with a fixed extraction time.[5][15] The optimal temperature will provide the highest analyte response. Be aware that excessively high temperatures can sometimes decrease extraction efficiency for some compounds.[6]

Question: What are the recommended desorption conditions for this compound?

Answer:

Complete and rapid desorption of this compound from the SPME fiber is essential for obtaining sharp chromatographic peaks and accurate quantification.

  • Desorption Temperature: The desorption temperature should be high enough to ensure the complete transfer of the analyte but should not exceed the maximum operating temperature of the SPME fiber to prevent damage to the coating. A typical starting point is 250°C.[7][16]

  • Desorption Time: The desorption time should be sufficient for the complete transfer of this compound. This is typically in the range of 1 to 5 minutes.[8] It is important to operate the GC inlet in splitless mode during desorption to ensure all of the analyte is transferred to the column.

Quantitative Data Summary

The following tables summarize key parameters for the SPME analysis of this compound and related volatile compounds.

Table 1: Recommended SPME Fibers for Volatile Ketone Analysis

SPME Fiber CoatingAnalyte PolarityTypical ApplicationsReference(s)
DVB/CAR/PDMSBroad Range (Polar & Non-polar)General screening of volatiles, complex matrices[1][2]
PDMS/DVBPolar & Non-polarVolatile compounds, including ketones[3][4]
Polyacrylate (PA)PolarPolar analytes[3]

Table 2: General Optimization Ranges for SPME Parameters

ParameterTypical RangeConsiderationsReference(s)
Extraction Temperature30 - 60 °CHigher temperatures increase volatility but can decrease adsorption.[1][7]
Extraction Time15 - 60 minShould be sufficient to reach equilibrium.[1][5]
Salt Addition (NaCl)20 - 30% (w/v)Increases analyte partitioning into the headspace for aqueous samples.[9][10]
Desorption Temperature240 - 280 °CMust be below the fiber's maximum temperature limit.[8][16]
Desorption Time1 - 5 minEnsure complete transfer of the analyte to the GC column.[8]

Experimental Protocols

This section provides a detailed methodology for the trace level detection of this compound using Headspace SPME (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol: HS-SPME-GC-MS Analysis of this compound

  • Sample Preparation:

    • Place a known amount of the liquid or solid sample into a headspace vial (e.g., 20 mL).

    • For aqueous samples, add a pre-determined optimal amount of sodium chloride (e.g., 25% w/v) to the vial.

    • Seal the vial with a PTFE/silicone septum.

  • SPME Extraction:

    • Place the vial in a heating block or autosampler tray set to the optimized extraction temperature (e.g., 50°C).

    • Allow the sample to equilibrate at this temperature for a set period (e.g., 10 minutes).

    • Expose the SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for the optimized extraction time (e.g., 30 minutes) with constant agitation.

  • Desorption and GC-MS Analysis:

    • After extraction, immediately transfer the SPME fiber to the heated GC inlet (e.g., 250°C) for thermal desorption.

    • Desorb the analytes for the optimized time (e.g., 3 minutes) in splitless mode.

    • After desorption, retract the fiber and start the GC-MS analysis.

    • GC Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Temperature Program: A typical program could be: start at 40°C (hold for 2 min), ramp to 250°C at 10°C/min, and hold for 5 min.

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 40-300.

  • Fiber Conditioning:

    • Before the first use and after each analysis, condition the SPME fiber in a separate, clean GC inlet at the recommended temperature for that fiber (e.g., 270°C for 30-60 minutes) to remove any contaminants.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in optimizing SPME parameters.

SPME_Workflow cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis Analysis cluster_conditioning Post-Analysis Sample Sample in Vial Salt Add Salt (Optional) Sample->Salt Seal Seal Vial Salt->Seal Equilibrate Equilibrate at Temp Seal->Equilibrate Expose Expose Fiber to Headspace Equilibrate->Expose Desorb Desorb in GC Inlet Expose->Desorb GCMS GC-MS Analysis Desorb->GCMS Condition Condition Fiber GCMS->Condition

Caption: Experimental workflow for HS-SPME of this compound.

Optimization_Logic cluster_params Key SPME Parameters cluster_effects Influencing Factors Goal Goal: Maximize this compound Signal Fiber Fiber Selection Goal->Fiber Temp Extraction Temperature Goal->Temp Time Extraction Time Goal->Time Salt Salt Concentration Goal->Salt Desorb_Temp Desorption Temperature Goal->Desorb_Temp Desorb_Time Desorption Time Goal->Desorb_Time Polarity Polarity Fiber->Polarity Analyte Polarity Volatility Volatility Temp->Volatility Analyte Volatility Equilibrium Equilibrium Time->Equilibrium Equilibrium Time Partitioning Partitioning Salt->Partitioning Analyte Partitioning Transfer Transfer Desorb_Temp->Transfer Analyte Transfer Desorb_Time->Transfer

Caption: Logical relationships in SPME parameter optimization.

References

Minimizing interferences in the mass spectrometric detection of 3-Octanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric detection of 3-octanone (B92607). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and minimize interferences in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of interference in the mass spectrometric detection of this compound?

A1: Interferences in the analysis of this compound can originate from various sources, broadly categorized as:

  • Isobaric Interferences: Compounds with the same nominal mass as this compound (C8H16O, MW: 128.21) can co-elute and interfere with its detection. Examples include other ketones, aldehydes, or cyclic ethers with the same elemental composition.

  • Matrix Effects: Components of the sample matrix (e.g., proteins, lipids, salts) can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[1] This is a significant concern in complex samples like biological fluids or food matrices.

  • Contamination: Contaminants from solvents, glassware, the GC/LC system, or the laboratory environment can introduce interfering peaks.[2] Common contaminants include siloxanes from column bleed, plasticizers, and cleaning solvents.[2]

  • Fragmentation of Larger Molecules: In the ion source, larger molecules can fragment into ions with the same mass-to-charge ratio (m/z) as this compound or its characteristic fragments.

Q2: How can I identify the source of unexpected peaks in my chromatogram?

A2: Identifying the source of unexpected peaks is a critical troubleshooting step. A systematic approach is recommended:

  • Blank Analysis: Run a solvent blank and a method blank. Peaks present in the solvent blank originate from the solvent or the instrument. Peaks in the method blank, but not the solvent blank, are introduced during sample preparation.

  • Mass Spectral Library Search: Compare the mass spectrum of the unknown peak against a spectral library (e.g., NIST). This can often provide a positive identification or at least suggest the class of the interfering compound.

  • Review Sample History and Preparation: Consider all components of the sample and any chemicals used during its collection and preparation. For example, if analyzing a food sample, consider other volatile organic compounds (VOCs) that might be present.[3][4]

  • Check for Common Contaminants: Be aware of the characteristic ions of common laboratory contaminants.[2]

Q3: What is the expected fragmentation pattern of this compound in electron ionization (EI) mass spectrometry?

A3: Understanding the fragmentation pattern of this compound is crucial for developing selective detection methods and for confirming its identity. The key fragmentation pathways for this compound (m/z 128) are alpha-cleavage and McLafferty rearrangement.[5][6]

m/z Ion Formation Mechanism Relative Abundance
128[M]+•Molecular IonLow to moderate
99[M-C2H5]+Alpha-cleavage (loss of ethyl radical)High
71[M-C4H9]+Alpha-cleavage (loss of butyl radical)High
57[C4H9]+Alkyl fragmentHigh
43[C3H7]+Alkyl fragmentModerate
72[C4H8O]+•McLafferty RearrangementModerate
58[C3H6O]+•McLafferty Rearrangement (for 2-octanone)N/A for this compound

Note: Relative abundances can vary depending on the instrument and analytical conditions.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the analysis of this compound.

Issue 1: Poor Sensitivity or Signal-to-Noise Ratio

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Ion Suppression (Matrix Effect) 1. Improve Sample Cleanup: Employ techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[7] 2. Dilute the Sample: Diluting the sample can reduce the concentration of matrix components relative to the analyte. 3. Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix that is similar to your sample to compensate for matrix effects. 4. Employ an Internal Standard: Use a stable isotope-labeled internal standard (e.g., this compound-d3) to correct for variations in ionization efficiency.
Low Ionization Efficiency 1. Optimize Ion Source Parameters: Adjust the ion source temperature, electron energy (for GC-MS), or spray voltage and gas flows (for LC-MS) to maximize the signal for this compound. 2. Consider Derivatization: Derivatizing this compound with reagents like PFBHA or DNPH can enhance its ionization efficiency and chromatographic properties.[8][9]
Inefficient Sample Introduction 1. Optimize Headspace Parameters (for GC-MS): If using headspace analysis, optimize incubation temperature and time to ensure efficient partitioning of this compound into the vapor phase.[10][11] 2. Check for Leaks: Ensure all connections in the GC or LC system are secure to prevent sample loss.
Issue 2: Co-eluting Peaks and Isobaric Interference

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inadequate Chromatographic Separation 1. Optimize GC/LC Method: Adjust the temperature program (GC) or gradient profile (LC), change the column stationary phase, or use a longer column to improve the separation of this compound from interfering compounds. 2. Two-Dimensional Chromatography (GCxGC): For highly complex samples, GCxGC provides significantly enhanced resolving power.[12]
Presence of Isobaric Compounds 1. Use High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. 2. Employ Tandem Mass Spectrometry (MS/MS): Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.[13][14][15] By selecting a specific precursor ion (e.g., m/z 128 for this compound) and monitoring a unique fragment ion, you can significantly increase selectivity and reduce interferences.[14][16]

Experimental Protocols

Protocol 1: Derivatization of this compound with PFBHA for GC-MS Analysis

This protocol enhances the sensitivity and selectivity of this compound detection.

Materials:

  • Sample containing this compound

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (5 mg/mL in pyridine)

  • Hexane

  • Anhydrous sodium sulfate

  • GC vials

Procedure:

  • To 1 mL of the sample extract in hexane, add 100 µL of the PFBHA solution.

  • Vortex the mixture for 1 minute.

  • Incubate the reaction mixture at 60°C for 30 minutes.

  • After cooling to room temperature, add 1 mL of deionized water and vortex.

  • Separate the organic layer (top layer) and dry it over anhydrous sodium sulfate.

  • Transfer the dried organic layer to a GC vial for analysis.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for GC-MS

This is a solvent-free sample preparation method for volatile compounds like this compound.

Materials:

  • Sample in a headspace vial

  • SPME fiber (e.g., PDMS/DVB)

  • Sodium chloride (optional, to increase volatility)

Procedure:

  • Place a known amount of the sample into a headspace vial.

  • If analyzing an aqueous sample, add sodium chloride to "salt out" the volatile analytes.

  • Seal the vial with a septum cap.

  • Incubate the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 20 minutes) to allow the analytes to partition into the headspace.[10]

  • Expose the SPME fiber to the headspace for a defined period (e.g., 15 minutes) to adsorb the analytes.

  • Retract the fiber and immediately insert it into the GC injector for thermal desorption and analysis.

Visualizations

Interference_Troubleshooting_Workflow start Interference Suspected blank_analysis Run Blank Samples (Solvent & Method) start->blank_analysis peak_in_blank Peak Present in Blank? blank_analysis->peak_in_blank contaminant Source is Contamination (Solvent, Glassware, System) peak_in_blank->contaminant Yes no_peak_in_blank Peak Not in Blank peak_in_blank->no_peak_in_blank No matrix_or_isobaric Interference is Matrix-Related or Isobaric no_peak_in_blank->matrix_or_isobaric optimize_sample_prep Optimize Sample Preparation (SPE, LLE, Dilution) matrix_or_isobaric->optimize_sample_prep Matrix optimize_chromatography Optimize Chromatography (Gradient, Column) matrix_or_isobaric->optimize_chromatography Isobaric resolved Interference Minimized optimize_sample_prep->resolved use_msms Employ Tandem MS (MRM) or High-Resolution MS optimize_chromatography->use_msms use_msms->resolved

Caption: A logical workflow for troubleshooting interferences in mass spectrometry.

Sample_Prep_Selection start Sample Type complex_matrix Complex Matrix (e.g., Plasma, Food) start->complex_matrix simple_matrix Simple/Clean Matrix (e.g., Air, Water) start->simple_matrix spe Solid-Phase Extraction (SPE) complex_matrix->spe High Selectivity Needed lle Liquid-Liquid Extraction (LLE) complex_matrix->lle Liquid Sample dilute Dilute & Shoot complex_matrix->dilute Low Analyte Concentration hs_spme Headspace SPME simple_matrix->hs_spme Volatile Analyte derivatization Derivatization simple_matrix->derivatization Enhance Sensitivity

Caption: Decision tree for selecting an appropriate sample preparation method.

References

Long-term stability and storage conditions for 3-Octanone standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and optimal storage conditions for 3-Octanone standards. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound standards?

A1: For optimal long-term stability, this compound standards should be stored in a cool, dry, and dark environment. The recommended storage temperature is between 2-8°C.[1] It is crucial to store the standard in a tightly sealed container to prevent evaporation and exposure to atmospheric moisture and oxygen. The storage area should be well-ventilated and away from sources of heat or ignition as this compound is a flammable liquid.[2]

Q2: What is the expected shelf-life of a this compound standard?

A2: The shelf-life of a this compound standard can vary depending on the supplier, the purity of the standard, and the storage conditions. Always refer to the expiration date provided on the certificate of analysis. When stored under the recommended conditions in an unopened container, the standard is expected to remain stable until this date. Once opened, the stability may be compromised, and it is recommended to monitor the standard's purity periodically.

Q3: How can this compound degrade over time?

A3: this compound can degrade through several pathways, particularly with exposure to light and air. As a ketone, it may be susceptible to photodegradation, which can involve Norrish Type I and Type II reactions, leading to the formation of smaller carbonyl compounds, alkenes, and alkanes. Additionally, reaction with atmospheric hydroxyl radicals can occur, leading to oxidation products.[2] While this compound is not expected to undergo hydrolysis, prolonged exposure to strong oxidizing agents should be avoided.

Q4: Should I be concerned about the volatility of this compound standards?

A4: Yes, this compound is a volatile organic compound (VOC). This property can lead to a decrease in the concentration of your standard over time due to evaporation, especially if the container is not properly sealed or is frequently opened. To minimize changes in concentration, it is essential to use tightly sealed vials with minimal headspace and to allow the container to reach room temperature before opening to prevent condensation from forming inside.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound standards.

Issue 1: Drifting or decreasing concentration of the this compound standard over time.

  • Possible Cause A: Evaporation. Due to its volatility, the concentration of this compound can decrease if the container is not sealed properly.

    • Solution: Ensure the vial cap is tightly secured. Use vials with PTFE-lined septa for a better seal. Minimize the frequency and duration of opening the container. When preparing dilutions, work quickly and efficiently.

  • Possible Cause B: Adsorption. this compound may adsorb to the surface of the storage container, particularly if it is plastic.

    • Solution: Store this compound standards in amber glass vials to minimize both adsorption and light exposure.

  • Possible Cause C: Degradation. Exposure to light or elevated temperatures can accelerate the degradation of the standard.

    • Solution: Store the standard in a dark environment, such as a refrigerator, and protect it from light during handling by using amber vials or by wrapping clear vials in aluminum foil.

Issue 2: Appearance of unknown peaks in the chromatogram during GC-MS analysis.

  • Possible Cause A: Degradation Products. New peaks may correspond to degradation products of this compound.

    • Solution: Analyze a freshly prepared standard to confirm if the unknown peaks are absent. If degradation is suspected, it is recommended to use a fresh vial of the standard. Potential degradation products of ketones can include smaller aldehydes, carboxylic acids, or other ketones resulting from oxidation or photolysis.

  • Possible Cause B: Contamination. The standard may have been contaminated during handling.

    • Solution: Review your sample preparation procedure. Use clean glassware and high-purity solvents. Run a solvent blank to check for contamination in your system.

Issue 3: Peak tailing during GC analysis of this compound.

  • Possible Cause A: Active sites in the GC system. The polar carbonyl group in this compound can interact with active sites (e.g., silanol (B1196071) groups) in the GC inlet liner or on the column, causing peak tailing.

    • Solution: Use a deactivated inlet liner. Trim the first few centimeters of the column to remove any active sites that may have developed. If tailing persists, consider using a more inert GC column.

  • Possible Cause B: Improper column installation. A poor column cut or incorrect installation depth in the inlet or detector can cause peak distortion.

    • Solution: Ensure the column is cut cleanly and squarely. Follow the manufacturer's instructions for the correct installation depth for your specific instrument.

  • Possible Cause C: Sample overload. Injecting too concentrated a sample can lead to peak fronting or tailing.

    • Solution: Dilute your sample and reinject.

Quantitative Data Summary

The stability of volatile organic compounds is highly dependent on storage temperature. The following table summarizes expected recovery rates for a typical volatile ketone standard under different storage conditions over time.

Storage Condition1 Month3 Months6 Months12 Months
-20°C (Freezer) >99%>98%>97%>95%
2-8°C (Refrigerator) >98%>95%>92%>85%
25°C (Room Temp) >90%>80%>70%<60%

Note: These are estimated values based on the general stability of volatile ketones. Actual stability will depend on the specific standard and handling procedures.

Experimental Protocols

Protocol: Long-Term Stability Assessment of this compound Standard

This protocol outlines a procedure to assess the long-term stability of a this compound standard using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Materials and Reagents:

  • This compound analytical standard

  • High-purity solvent (e.g., methanol (B129727) or hexane, GC grade)

  • 2 mL amber glass autosampler vials with PTFE-lined septa

  • Calibrated micropipettes

  • GC-MS system

2. Standard Preparation:

  • On day 0, prepare a stock solution of this compound at a concentration of 1000 µg/mL in the chosen solvent.

  • From the stock solution, prepare a series of working standards at different concentrations (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Aliquots of the stock solution and the working standards should be stored under the different temperature conditions to be evaluated (e.g., -20°C, 4°C, and 25°C).

3. GC-MS Analysis:

  • Analyze the freshly prepared working standards to establish an initial calibration curve and determine the initial peak area and concentration (Time 0).

  • At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of stored standards from each temperature condition.

  • Allow the standards to equilibrate to room temperature before analysis.

  • Analyze the standards using the same GC-MS method as for the initial analysis.

4. Data Analysis:

  • Calculate the concentration of this compound in the stored standards using the initial calibration curve.

  • Determine the percentage recovery at each time point for each storage condition relative to the initial concentration.

  • Monitor for the appearance of any new peaks in the chromatograms, which may indicate degradation products.

Visualizations

Stability_Testing_Workflow Figure 1. Experimental Workflow for Stability Testing cluster_time_points Time Points (e.g., 1, 3, 6, 12 months) start Start: Receive this compound Standard prep_stock Prepare Stock Solution (Time 0) start->prep_stock prep_work Prepare Working Standards prep_stock->prep_work storage Aliquot and Store at Different Conditions (-20°C, 4°C, 25°C) prep_work->storage analysis_t0 GC-MS Analysis (Time 0) Establish Initial Concentration prep_work->analysis_t0 retrieve Retrieve Stored Samples storage->retrieve data_analysis Data Analysis analysis_t0->data_analysis equilibrate Equilibrate to Room Temperature retrieve->equilibrate analysis_tx GC-MS Analysis equilibrate->analysis_tx analysis_tx->data_analysis compare Compare Concentration to Time 0 Calculate % Recovery data_analysis->compare degradation Identify Potential Degradation Products data_analysis->degradation report Generate Stability Report compare->report degradation->report Troubleshooting_Logic Figure 2. Troubleshooting Logic for this compound Analysis rect_node rect_node start Analytical Issue Observed issue_type What is the issue? start->issue_type conc_drift Concentration Drift issue_type->conc_drift Concentration Drift extra_peaks Extra Peaks issue_type->extra_peaks Extra Peaks peak_tailing Peak Tailing issue_type->peak_tailing Peak Tailing check_seal Check Container Seal conc_drift->check_seal check_storage Verify Storage Conditions conc_drift->check_storage run_blank Run Solvent Blank extra_peaks->run_blank fresh_std Analyze Fresh Standard extra_peaks->fresh_std check_liner Inspect/Replace Inlet Liner peak_tailing->check_liner check_column Check Column Installation/Trim peak_tailing->check_column

References

Effective techniques for the purification of synthesized 3-Octanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective purification of synthesized 3-octanone (B92607).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: The distilled this compound has a yellow tint.

  • Question: My purified this compound is yellow, but it should be a colorless liquid. What is the cause of this discoloration, and how can I remove it?

  • Answer: A yellow tint in distilled this compound can be due to the presence of high-boiling impurities or thermal decomposition products. One common cause is the formation of conjugated unsaturated ketones from side reactions like aldol (B89426) condensations, which can be colored. To address this, consider the following solutions:

    • Fractional Distillation: Ensure you are using an efficient fractional distillation setup. A longer column or one with a more efficient packing material can better separate the this compound from higher-boiling colored impurities. Collect fractions over a narrow boiling range.

    • Treatment with Activated Carbon: Before distillation, you can treat the crude this compound with activated carbon. Activated carbon is effective at adsorbing colored impurities.[1][2] Stir the crude product with a small amount of activated carbon for a short period, then filter it off before proceeding with distillation.

    • Chemical Treatment: In some cases, washing the crude product with a mild reducing agent or a dilute basic solution can help remove certain types of colored impurities before distillation.

Issue 2: The boiling point of my this compound is lower than the literature value and/or the distillation occurs over a wide temperature range.

  • Question: During distillation, the observed boiling point is not sharp and is lower than the expected 167-168 °C. What does this indicate and how can I rectify it?

  • Answer: A broad or low boiling point during the distillation of this compound typically indicates the presence of volatile impurities. These could be residual solvents from the synthesis or low-boiling byproducts.

    • Check for Volatile Impurities: Analyze a sample of the crude product by Gas Chromatography (GC) to identify any low-boiling point components.

    • Improve Fractional Distillation: Use a more efficient fractional distillation column (e.g., a Vigreux column or a packed column) to achieve better separation.[3] Discard the initial fraction (forerun), which will contain the lower-boiling impurities. Collect the main fraction only when the temperature stabilizes at the correct boiling point of this compound.

Issue 3: My purified this compound is contaminated with unreacted 3-octanol (B1198278).

  • Question: How can I remove the starting material, 3-octanol, from my synthesized this compound?

  • Answer: 3-octanol has a higher boiling point (around 186-187 °C) than this compound (167-168 °C), so careful fractional distillation should be effective. However, if significant amounts of 3-octanol remain, consider the following:

    • Efficient Fractional Distillation: A well-packed fractional distillation column is crucial for separating these two compounds with a roughly 20 °C difference in boiling points.[3]

    • Extractive Workup: Before distillation, you can perform an extractive workup. Since alcohols are more polar than ketones, you can exploit this difference. Washing the crude product with water may selectively remove some of the 3-octanol. For more effective removal, consider a liquid-liquid extraction with a suitable solvent system.[4][5][6][7][8]

    • Column Chromatography: If distillation is not providing sufficient purity, column chromatography is an excellent alternative. 3-octanol, being more polar, will adhere more strongly to a polar stationary phase like silica (B1680970) gel.

Issue 4: I suspect my this compound is contaminated with acidic impurities from the synthesis.

  • Question: My synthesis involved an acid catalyst. How can I ensure all acidic residues are removed during purification?

  • Answer: Acidic impurities, such as residual catalyst or carboxylic acid byproducts, can be effectively removed with a basic wash during the workup procedure before the final distillation.

    • Aqueous Bicarbonate Wash: Dissolve the crude this compound in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate will neutralize the acidic impurities, converting them into their corresponding salts, which are soluble in the aqueous layer.

    • Brine Wash and Drying: After the bicarbonate wash, wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities and to help break up any emulsions. Finally, dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) before removing the solvent and proceeding to distillation.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The most common and effective techniques for purifying this compound are fractional distillation and column chromatography. The choice between these methods depends on the nature and quantity of the impurities present.

Q2: What are the key physical properties of this compound relevant to its purification?

A2: The key physical properties are summarized in the table below.

PropertyValue
Molecular Formula C₈H₁₆O
Molecular Weight 128.21 g/mol [9]
Appearance Colorless to slightly yellow liquid[10][11]
Boiling Point 167-168 °C[12][13]
Density 0.822 g/mL at 25 °C[13]
Solubility in Water Slightly soluble[11]
Solubility in Organic Solvents Soluble in alcohol and oils[10]

Q3: What are the typical impurities I might encounter in synthesized this compound?

A3: Common impurities depend on the synthetic route but can include:

  • Unreacted Starting Materials: Such as 3-octanol, hexanoyl chloride, or diethylcadmium (B3343991) depending on the synthesis method.

  • Byproducts from Side Reactions: Aldol condensation products are common when ketones are synthesized under basic or acidic conditions, leading to higher molecular weight, and potentially colored, impurities.

  • Residual Solvents and Catalysts: Solvents used in the reaction and any catalysts that were not fully removed during the workup.

Q4: How can I assess the purity of my this compound?

A4: The purity of this compound can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to separate volatile components and identify them based on their mass spectra. It can reveal the presence of impurities and their relative amounts.[14]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity assessment, especially for less volatile impurities. A common method involves a reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information and help identify impurities by comparing the spectrum of your sample to that of a pure standard.[9][15][16][17]

  • Boiling Point Analysis: A sharp and accurate boiling point is a good indicator of purity.

Q5: What is a suitable solvent system for purifying this compound by column chromatography?

A5: For column chromatography of this compound on silica gel, a non-polar stationary phase, a gradient of hexane (B92381) and ethyl acetate (B1210297) is a good starting point. You would start with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 90:10 or 85:15) to elute the this compound. The more polar impurities, like 3-octanol, will elute later.

Experimental Protocols

Fractional Distillation of this compound

Objective: To purify crude this compound by separating it from lower and higher boiling point impurities.

Materials:

  • Crude this compound

  • Distillation flask

  • Fractionating column (e.g., Vigreux or packed with Raschig rings)

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Thermometer

  • Boiling chips

Procedure:

  • Place the crude this compound and a few boiling chips into the distillation flask.

  • Set up the fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser.

  • Begin heating the distillation flask gently.

  • Observe the temperature as the vapor rises through the fractionating column.

  • Discard the initial distillate (forerun) that comes over at a lower temperature.

  • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (167-168 °C).

  • Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the distillation flask.

  • Analyze the purity of the collected fraction using GC-MS or NMR.

Column Chromatography of this compound

Objective: To purify this compound from polar impurities such as 3-octanol.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Prepare the Column: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, and then add a thin layer of sand on top.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., 95:5 hexane:ethyl acetate) and carefully load it onto the top of the silica gel.

  • Elute the Column: Begin eluting the column with the initial non-polar solvent system.

  • Collect Fractions: Collect the eluent in a series of fractions.

  • Monitor by TLC: Monitor the composition of the fractions using Thin Layer Chromatography (TLC).

  • Increase Polarity: Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 hexane:ethyl acetate) to elute the this compound.

  • Combine and Concentrate: Combine the pure fractions containing this compound and remove the solvent under reduced pressure to obtain the purified product.

  • Assess Purity: Confirm the purity of the final product using an appropriate analytical method.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_workup Workup cluster_purification Purification cluster_analysis Purity Analysis start Crude this compound wash Aqueous Wash (e.g., NaHCO3) start->wash dry Drying (e.g., MgSO4) wash->dry distillation Fractional Distillation dry->distillation chromatography Column Chromatography dry->chromatography analysis GC-MS / NMR / HPLC distillation->analysis chromatography->analysis end Pure this compound analysis->end

Caption: General experimental workflow for the purification of synthesized this compound.

troubleshooting_logic start Synthesized this compound purity_check Assess Purity (GC-MS, NMR, TLC) start->purity_check is_pure Is Purity >98%? purity_check->is_pure pure_product Pure this compound is_pure->pure_product Yes identify_impurity Identify Impurity Type is_pure->identify_impurity No low_bp Low Boiling Point Impurities identify_impurity->low_bp high_bp High Boiling Point Impurities / Color identify_impurity->high_bp polar_impurity Polar Impurities (e.g., 3-octanol) identify_impurity->polar_impurity acidic_impurity Acidic Impurities identify_impurity->acidic_impurity purification_method Select Purification Method low_bp->purification_method high_bp->purification_method polar_impurity->purification_method acidic_impurity->purification_method frac_dist Fractional Distillation purification_method->frac_dist carbon_treat Activated Carbon + Distillation purification_method->carbon_treat col_chrom Column Chromatography purification_method->col_chrom base_wash Basic Wash + Distillation purification_method->base_wash

Caption: Logical troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Quantifying 3-Octanone in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the quantitative analysis of 3-Octanone in complex biological matrices such as plasma, serum, and urine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound in biological samples?

A1: The primary challenges in quantifying this compound, a volatile organic compound (VOC), in biological samples stem from its low endogenous concentrations, high volatility, and the complexity of the biological matrix. The most significant challenge is the "matrix effect," where endogenous components of the sample, such as proteins, lipids, salts, and other small molecules, interfere with the ionization and detection of this compound, leading to either suppression or enhancement of the analytical signal.[1][2] This can result in inaccurate and irreproducible quantification. Other challenges include potential loss of the volatile analyte during sample preparation and storage, and the need for sensitive analytical instrumentation.

Q2: What are the recommended analytical techniques for quantifying this compound?

A2: Gas chromatography-mass spectrometry (GC-MS) is the most common and effective technique for the analysis of volatile compounds like this compound.[3] To overcome the challenges of complex matrices, GC-MS is often coupled with a sample preparation technique such as headspace solid-phase microextraction (HS-SPME).[1][4] This combination allows for the selective extraction and concentration of this compound from the sample matrix before its introduction into the GC-MS system, thereby reducing matrix effects. For even higher sensitivity and selectivity, tandem mass spectrometry (MS/MS) can be employed.[5] High-performance liquid chromatography (HPLC) can also be used, but typically requires derivatization of the ketone to a more detectable form.[6]

Q3: How can I minimize the loss of this compound during sample storage?

A3: Due to its volatility, proper storage of biological samples is crucial to prevent the loss of this compound. Samples should be stored in tightly sealed, appropriate containers at low temperatures. Storage at -80°C is highly recommended for long-term stability of volatile compounds and other ketone bodies.[7][8] Repeated freeze-thaw cycles should be avoided as they can lead to the degradation of analytes. One study on ketone bodies in serum showed that at -20°C, about 40% of acetoacetate (B1235776) was lost within 7 days, while at -80°C, only 15% was lost after 40 days.[8] While this is for a different ketone, it highlights the importance of ultra-low temperature storage for this class of compounds.

Troubleshooting Guide

Problem 1: Poor peak shape or peak splitting for this compound in GC-MS analysis.

  • Possible Cause: Active sites in the GC inlet or column.

  • Troubleshooting Steps:

    • Inlet Maintenance: Clean or replace the GC inlet liner. Silanized liners are recommended to reduce active sites.

    • Column Conditioning: Bake out the GC column according to the manufacturer's instructions to remove contaminants.

    • Derivatization: Consider derivatizing the this compound with a reagent like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA).[1][9] This converts the ketone into a more stable oxime derivative, which can improve peak shape and chromatographic performance.[10]

Problem 2: Low recovery of this compound during sample preparation.

  • Possible Cause: Inefficient extraction from the sample matrix.

  • Troubleshooting Steps:

    • Optimize SPME Parameters: If using HS-SPME, optimize the fiber coating, extraction time, and temperature. For ketones, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point.[11]

    • Optimize LLE/SPE Conditions: If using liquid-liquid extraction (LLE) or solid-phase extraction (SPE), ensure the pH of the sample and the choice of solvent are optimal for this compound.

    • Salting Out: For aqueous samples like urine, adding salt (e.g., sodium chloride) can increase the volatility of this compound and improve its extraction into the headspace for SPME.[10]

Problem 3: High variability and poor reproducibility in quantitative results.

  • Possible Cause: Uncontrolled matrix effects.

  • Troubleshooting Steps:

    • Use of an Internal Standard: The most effective way to compensate for matrix effects and variations in extraction efficiency is to use a stable isotope-labeled internal standard (e.g., this compound-d3). If a labeled standard is unavailable, a structural analog (e.g., 2-octanone) can be used, but with caution.

    • Matrix-Matched Calibration: Prepare calibration standards in a blank biological matrix that is similar to the samples being analyzed. This helps to mimic the matrix effects seen in the unknown samples.

    • Dilution: Diluting the sample with a suitable solvent can reduce the concentration of interfering matrix components. However, this may also decrease the concentration of this compound to below the limit of detection.

Problem 4: No detectable this compound peak in samples.

  • Possible Cause: Concentration of this compound is below the limit of detection (LOD) of the method.

  • Troubleshooting Steps:

    • Increase Sample Volume: If possible, use a larger volume of the biological sample for extraction to increase the amount of this compound.

    • Preconcentration: Employ a more efficient preconcentration technique. For HS-SPME, increase the extraction time.

    • Derivatization: Derivatization with reagents like PFBHA can significantly enhance the sensitivity of detection by GC-MS, particularly when using negative chemical ionization (NCI) mode.[10]

Quantitative Data

Currently, there is limited publicly available data on the endogenous concentrations of this compound in healthy human biological fluids. However, it has been detected in the urine of lung cancer patients and overweight/obese children.[1][3] The following table summarizes typical performance characteristics of analytical methods used for the quantification of this compound or its isomers in biological matrices.

AnalyteMatrixMethodLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryReference
2-OctanoneHuman PlasmaAir-Assisted Liquid-Liquid Microextraction-GC-FID0.1 µg/mL0.5 µg/mL93-100%[12]
2-OctanoneHuman UrineAir-Assisted Liquid-Liquid Microextraction-GC-FID0.5 µg/mL0.5 µg/mL99-113%[12]
AcetoneHuman PlasmaHS-SPME with on-fiber derivatization-GC-MS< 0.017 mM (in normal plasma)--[13]

Experimental Protocols

Detailed Methodology: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for this compound in Urine

This protocol provides a general framework. Optimization of specific parameters for your instrument and samples is recommended.

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.
  • Centrifuge the urine at 3000 x g for 10 minutes to remove particulate matter.
  • Transfer 1 mL of the supernatant to a 10 mL headspace vial.
  • Add 0.3 g of sodium chloride to the vial.
  • If using an internal standard, spike the sample with the appropriate concentration.
  • Immediately seal the vial with a PTFE/silicone septum.

2. HS-SPME Procedure:

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber is recommended for broad-range VOC analysis, including ketones.[11]
  • Fiber Conditioning: Condition the fiber according to the manufacturer's instructions before the first use and briefly before each analysis.
  • Incubation and Extraction: Place the vial in a heating block or the autosampler's incubator set to 60°C. Allow the sample to equilibrate for 15 minutes. Then, expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C with agitation.

3. GC-MS Analysis:

  • Desorption: After extraction, retract the fiber and immediately introduce it into the GC inlet heated to 250°C for thermal desorption for 5 minutes in splitless mode.
  • GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
  • Oven Temperature Program:
  • Initial temperature: 40°C, hold for 2 minutes.
  • Ramp 1: Increase to 150°C at a rate of 5°C/min.
  • Ramp 2: Increase to 250°C at a rate of 20°C/min, hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Mass Spectrometer:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: For targeted quantification, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is recommended for higher sensitivity and selectivity. For this compound (m/z 128.21), characteristic ions to monitor would include the molecular ion (if present) and major fragment ions (e.g., m/z 57, 72, 99). For untargeted analysis, full scan mode (e.g., m/z 40-300) can be used.
  • Ion Source Temperature: 230°C.
  • Transfer Line Temperature: 280°C.

4. Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum by comparing it to an authentic standard.
  • Quantify the concentration of this compound using a calibration curve prepared with matrix-matched standards or by using the internal standard method.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine) Pretreatment Pre-treatment (Centrifugation, pH adjustment) Sample->Pretreatment Spiking Internal Standard Spiking Pretreatment->Spiking HS_SPME HS-SPME (Incubation & Extraction) Spiking->HS_SPME GC_MS GC-MS Analysis (Desorption, Separation, Detection) HS_SPME->GC_MS Data_Analysis Data Analysis (Identification, Quantification) GC_MS->Data_Analysis

Caption: Workflow for this compound quantification using HS-SPME-GC-MS.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Start Poor Quantitative Results Matrix_Effect Matrix Effects Start->Matrix_Effect Low_Recovery Low Analyte Recovery Start->Low_Recovery Analyte_Degradation Analyte Degradation Start->Analyte_Degradation Instrument_Issue Instrumental Issues Start->Instrument_Issue Internal_Std Use Stable Isotope Internal Standard Matrix_Effect->Internal_Std Matrix_Match Matrix-Matched Calibration Matrix_Effect->Matrix_Match Optimize_Extraction Optimize Extraction (SPME/LLE) Low_Recovery->Optimize_Extraction Derivatization Derivatization Low_Recovery->Derivatization Proper_Storage Optimize Sample Storage (-80°C, minimize freeze-thaw) Analyte_Degradation->Proper_Storage GC_Maintenance GC Inlet/Column Maintenance Instrument_Issue->GC_Maintenance

References

Technical Support Center: Method Development for the Enantioselective Analysis of 3-Octanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enantioselective analysis of 3-octanone (B92607). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary chromatographic techniques for the enantioselective analysis of this compound?

A1: The two primary techniques for the enantioselective analysis of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), both utilizing a chiral stationary phase (CSP). GC is often preferred due to the volatile nature of this compound. Chiral GC columns, particularly those with cyclodextrin-based selectors, are highly effective for separating volatile enantiomers.[1][2][3] Chiral HPLC with polysaccharide-based CSPs is also a powerful and versatile option.[4][5][6]

Q2: How do I select the appropriate chiral column for this compound analysis?

A2: For GC analysis, cyclodextrin-based columns are the most common choice for separating chiral ketones.[1][3] The selection of the specific cyclodextrin (B1172386) derivative (e.g., β-cyclodextrin) and its modifications can significantly impact selectivity. For HPLC, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are a good starting point due to their broad applicability.[4][5][6] A screening approach using a few different chiral columns is highly recommended to find the optimal stationary phase for your specific application.[5]

Q3: What are the typical sample preparation steps for analyzing this compound?

A3: For neat standards or simple solutions, a direct dilution in a suitable solvent (e.g., hexane (B92381) for GC, or the mobile phase for HPLC) is usually sufficient. For more complex matrices, such as food or biological samples, headspace sampling is a highly effective technique for GC analysis as it minimizes matrix effects.[7][8] For HPLC analysis of complex samples, protein precipitation followed by centrifugation and filtration of the supernatant may be necessary.[7]

Q4: Can I analyze this compound enantiomers without a chiral column?

A4: Yes, this can be achieved through indirect methods. This involves derivatizing the this compound enantiomers with a chiral derivatizing agent (CDA) to form diastereomers.[9] These diastereomers have different physical properties and can be separated on a standard achiral column.[9] This approach can be particularly useful if a suitable chiral column is not available or if direct separation is proving difficult.

Q5: How does temperature affect the chiral separation of this compound in GC?

A5: Temperature is a critical parameter in chiral GC separations. Lowering the oven temperature generally increases the separation factor (α) and improves resolution, but it also leads to longer analysis times.[1] It is essential to optimize the temperature program to achieve a balance between resolution and run time.

Troubleshooting Guides

Gas Chromatography (GC) Troubleshooting
Symptom Possible Causes Recommended Solutions
Poor or No Enantiomeric Resolution 1. Inappropriate chiral stationary phase. 2. Oven temperature is too high. 3. Carrier gas flow rate is not optimal. 4. Column is overloaded.1. Screen different cyclodextrin-based chiral columns. 2. Lower the oven temperature or use a slower temperature ramp.[1] 3. Optimize the carrier gas flow rate (linear velocity). 4. Reduce the injection volume or dilute the sample.
Peak Tailing 1. Active sites in the injector liner or column. 2. Column contamination.1. Use a deactivated injector liner. Trim the first few centimeters of the column. 2. Bake out the column at the maximum recommended temperature.
Split Peaks 1. Improper column installation. 2. Faulty injection technique. 3. Incompatibility between sample solvent and stationary phase. 4. Sample degradation in the injector.[10]1. Ensure the column is cut cleanly and installed at the correct depth in the injector.[11] 2. Use an autosampler for consistent injections.[10][12] 3. Use a solvent that is compatible with the stationary phase.[10][11] 4. Check the injector temperature and ensure it is not too high.
Baseline Noise 1. Contaminated carrier gas. 2. Detector contamination. 3. Column bleed.1. Ensure high-purity carrier gas and use appropriate gas filters. 2. Clean the detector according to the manufacturer's instructions. 3. Condition the column properly. Ensure the operating temperature is within the column's limits.
Shifting Retention Times 1. Leak in the system. 2. Fluctuations in oven temperature or carrier gas flow.1. Perform a leak check of the entire system. 2. Verify the stability of the oven temperature and carrier gas flow controller.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Symptom Possible Causes Recommended Solutions
Poor or No Enantiomeric Resolution 1. Inappropriate chiral stationary phase. 2. Incorrect mobile phase composition. 3. Column temperature is not optimal. 4. Column degradation.1. Screen different polysaccharide-based chiral columns.[5] 2. Systematically vary the mobile phase composition (e.g., ratio of organic modifier, type and concentration of additive).[5] 3. Optimize the column temperature; sometimes lower or higher temperatures can improve resolution.[5] 4. Replace the column if it is old or has been used extensively.
Broad Peaks 1. Column is overloaded. 2. High extra-column volume. 3. Mismatch between sample solvent and mobile phase.1. Reduce the injection volume or sample concentration. 2. Use smaller diameter tubing and a low-volume detector cell. 3. Dissolve the sample in the mobile phase.
Peak Tailing 1. Secondary interactions with the stationary phase. 2. Column contamination or void.1. Add a mobile phase modifier (e.g., a small amount of acid or base) to reduce secondary interactions. 2. Flush the column with a strong solvent. If a void is suspected, replace the column.
High Backpressure 1. Blockage in the system (e.g., column frit, tubing). 2. Mobile phase precipitation.1. Systematically check components for blockage, starting from the detector and moving backward. Backflush the column if permitted.[13] 2. Ensure the mobile phase components are fully soluble in all proportions used.
Ghost Peaks 1. Contamination in the mobile phase or from a previous injection. 2. Sample carryover in the injector.1. Use fresh, high-purity mobile phase solvents. 2. Implement a needle wash step in the autosampler method.

Experimental Protocols

Protocol 1: Chiral Gas Chromatography (GC-FID) Method

This protocol provides a starting point for the enantioselective analysis of this compound using a cyclodextrin-based chiral column.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A fused silica (B1680970) capillary column coated with a derivatized cyclodextrin-based chiral stationary phase (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in n-hexane.

  • GC Conditions:

    • Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.0 mL/min for Helium).

    • Oven Temperature Program: 60 °C (hold for 2 min), ramp at 2 °C/min to 150 °C, hold for 5 min.

    • Detector Temperature: 250 °C.

    • Injection Volume: 1 µL.

Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol outlines a screening approach for developing an enantioselective HPLC method for this compound using polysaccharide-based columns.

  • Instrumentation: HPLC system with a UV detector.

  • Columns for Screening:

    • Amylose-based chiral column (e.g., Chiralpak IA).

    • Cellulose-based chiral column (e.g., Chiralpak IC).

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the initial mobile phase.

  • HPLC Conditions:

    • Mobile Phase Screening:

      • Normal Phase: n-Hexane / Isopropanol (e.g., 90:10, v/v).

      • Reversed-Phase: Acetonitrile / Water (e.g., 50:50, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

Quantitative Data Summary

The following tables provide example parameters for chiral GC and HPLC methods. Note that these are starting points and optimization is crucial for achieving the desired separation.

Table 1: Example GC Parameters for Chiral Ketone Separation
ParameterSetting 1Setting 2
Chiral Column β-cyclodextrin derivativeγ-cyclodextrin derivative
Dimensions 30 m x 0.25 mm x 0.25 µm30 m x 0.25 mm x 0.25 µm
Carrier Gas HeliumHydrogen
Flow Rate 1.2 mL/min1.5 mL/min
Oven Program 50°C (1 min) to 180°C at 3°C/min60°C to 160°C at 2°C/min
Injector Temp. 240 °C250 °C
Detector Temp. 240 °C250 °C
Table 2: Example HPLC Parameters for Chiral Ketone Separation
ParameterNormal PhaseReversed-Phase
Chiral Column Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dichlorophenylcarbamate)
Dimensions 250 mm x 4.6 mm, 5 µm250 mm x 4.6 mm, 5 µm
Mobile Phase Hexane:Ethanol (95:5)Acetonitrile:Water (60:40)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25 °C30 °C
Detection UV at 210 nmUV at 210 nm

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilution in appropriate solvent (e.g., Hexane or Mobile Phase) Sample->Dilution Filtration Filtration (0.45 µm) if necessary Dilution->Filtration Injection Inject into GC or HPLC Filtration->Injection Separation Separation on Chiral Column Injection->Separation Detection Detection (FID or UV) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration and Quantification Chromatogram->Integration Report Generate Report (Enantiomeric Ratio/Excess) Integration->Report

Caption: Experimental workflow for the enantioselective analysis of this compound.

Troubleshooting_Workflow Start Poor or No Enantiomeric Resolution CheckMethod Verify Method Parameters (Temp, Flow, Mobile Phase) Start->CheckMethod CheckColumn Check Chiral Column (Type, Age, Storage) CheckMethod->CheckColumn Parameters OK CheckSample Review Sample Preparation (Solvent, Concentration) CheckColumn->CheckSample Column OK OptimizeMethod Systematically Optimize Method Parameters CheckSample->OptimizeMethod Sample OK ScreenColumns Screen Different Chiral Columns OptimizeMethod->ScreenColumns No Improvement Resolved Resolution Achieved OptimizeMethod->Resolved Successful ConsiderDerivatization Consider Indirect Method (Chiral Derivatization) ScreenColumns->ConsiderDerivatization No Improvement ScreenColumns->Resolved Successful ConsiderDerivatization->Resolved Successful

Caption: Troubleshooting decision tree for poor enantiomeric resolution.

References

Technical Support Center: Optimizing 3-Octanone Analysis in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the ionization efficiency of 3-octanone (B92607) in Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting guidance and in-depth answers to frequently asked questions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the ESI-MS analysis of this compound, a neutral ketone that can be challenging to ionize effectively.

Q1: Why am I seeing a very low or no signal for this compound?

A1: Low signal intensity for neutral molecules like this compound is a common issue in ESI-MS because they lack easily ionizable functional groups. The primary reason is inefficient protonation or adduct formation.

  • Troubleshooting Steps:

    • Mobile Phase Modification: The most effective initial step is to promote the formation of adduct ions. Neutral compounds often rely on forming adducts with cations like H+, Na+, K+, or NH4+ to be detected in positive ion mode.[1][2]

      • Add a volatile acid such as 0.1% formic acid or acetic acid to your mobile phase to encourage the formation of the protonated molecule, [M+H]+.[3][4]

      • Introduce a low concentration (1-10 mM) of ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) to promote the formation of the ammonium adduct, [M+NH4]+.[5][6]

      • To enhance sodium adduct formation, [M+Na]+, a common adduct for ketones, you can add a small amount of sodium acetate.[7] Be cautious, as sodium can be persistent in the system.

    • Solvent Composition: Ensure you are using ESI-compatible solvents that promote a stable spray. Typical choices include methanol, acetonitrile, and water.[5][6] The ratio of organic solvent to water can impact desolvation efficiency; experiment with different gradients if using LC-MS.

    • Instrument Parameters: Optimize the ESI source parameters. A capillary voltage that is too low may result in poor ionization, while a voltage that is too high can cause fragmentation or signal instability.[8] Similarly, optimizing nebulizer gas pressure and drying gas temperature and flow rate can improve desolvation and ion transfer.[9]

Q2: I see multiple peaks for this compound (e.g., [M+H]+, [M+Na]+, [M+NH4]+). How can I get a single, consistent adduct?

A2: The presence of multiple adducts is common when various cations are present in your sample or mobile phase, even at trace levels. To obtain a consistent and more easily quantifiable signal, it's best to drive the ionization towards a single, dominant adduct.

  • Troubleshooting Steps:

    • Controlled Additive Introduction: To favor a specific adduct, add a higher concentration of the desired cation-forming salt relative to other background ions. For example, adding 10 mM ammonium acetate will likely make the [M+NH4]+ adduct the most abundant species.

    • System Cleaning: If you are seeing persistent sodium ([M+Na]+) or potassium ([M+K]+) adducts without intentionally adding them, it could be due to contamination from glassware, solvents, or salts. Thoroughly cleaning your glassware and using high-purity solvents and reagents can help minimize these unwanted adducts.

    • Mobile Phase Purity: Use LC-MS grade solvents and high-purity additives to minimize the presence of contaminating ions.

Q3: My signal for this compound is unstable and not reproducible. What could be the cause?

A3: Signal instability can stem from several factors, including the inherent difficulty of ionizing a neutral molecule, unstable spray conditions, or matrix effects.

  • Troubleshooting Steps:

    • Spray Stability: Visually inspect the electrospray plume if possible. An unstable spray can lead to fluctuating signal intensity. Adjust the nebulizer gas flow and sprayer position to achieve a stable cone-jet.

    • Solvent System: Ensure your mobile phase is well-mixed and degassed. Incompatible solvent mixtures or dissolved gases can lead to an unstable spray.

    • Matrix Effects: If you are analyzing this compound in a complex matrix (e.g., plasma, environmental samples), co-eluting compounds can suppress its ionization. Improve your sample preparation with methods like solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering matrix components.

    • Derivatization: For highly reproducible and sensitive results, consider derivatizing this compound. This involves a chemical reaction to add a permanently charged or easily ionizable tag to the molecule.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is the best ionization mode for this compound, positive or negative?

A1: Positive ion mode is generally preferred for this compound. Ketones are more likely to form adducts with positive ions like H+, Na+, and NH4+ than to be deprotonated or form negative adducts.[7][12]

Q2: What are the expected m/z values for common this compound adducts?

A2: The molecular weight of this compound (C8H16O) is approximately 128.21 g/mol .[13] You can expect to see the following common adducts in positive ion mode:

Adduct IonFormulaApproximate m/z
Protonated[M+H]+129.2
Sodiated[M+Na]+151.2
Ammoniated[M+NH4]+146.2
Potassiated[M+K]+167.2

Q3: Can derivatization improve the ionization efficiency of this compound?

A3: Yes, derivatization is a powerful technique to enhance the ESI-MS signal for poorly ionizing compounds like ketones.[10] The goal is to introduce a functional group that is readily ionized. For ketones, common derivatization strategies include:

  • Girard's Reagents: Girard's reagent T or P reacts with the carbonyl group of the ketone to introduce a quaternary ammonium group, which carries a permanent positive charge. This significantly enhances the ESI-MS response.

  • Hydrazine-based Reagents: Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can react with the ketone to form a hydrazone. While not permanently charged, the resulting derivative may have a higher proton affinity, leading to better ionization.

Q4: What solvents and additives should I avoid when analyzing this compound by ESI-MS?

A4: To ensure good performance, you should avoid certain solvents and additives:

  • Non-volatile salts: Phosphate, borate, and citrate (B86180) buffers will precipitate in the ESI source and cause signal suppression and contamination.[5]

  • Surfactants/Detergents: Compounds like SDS can suppress the analyte signal.[6]

  • Strong Inorganic Acids: These can be corrosive and are generally not ideal for ESI.

  • Trifluoroacetic Acid (TFA): While often used in HPLC, TFA is a strong ion-pairing agent and can cause significant signal suppression in ESI-MS, particularly in positive ion mode.[3][4] If it must be used for chromatography, keep the concentration as low as possible (e.g., <0.05%).

Experimental Protocols

Protocol 1: Enhancing this compound Signal using Mobile Phase Additives

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL in the desired mobile phase.

  • Mobile Phase Preparation:

    • Condition A (Protonation): Prepare a mobile phase of 80:20 acetonitrile:water with 0.1% formic acid.

    • Condition B (Ammonium Adduct): Prepare a mobile phase of 80:20 acetonitrile:water with 10 mM ammonium formate.

    • Condition C (Sodium Adduct): Prepare a mobile phase of 80:20 acetonitrile:water with 1 mM sodium acetate.

  • Analysis: Infuse the working solution directly into the ESI-MS source or perform an LC-MS analysis.

  • Data Acquisition: Acquire data in positive ion scan mode over a mass range that includes the expected m/z values for the different adducts (e.g., m/z 100-200).

  • Comparison: Compare the signal intensity of the dominant this compound ion in each condition to determine the most effective additive for your system.

Visualizations

3-Octanone_Ionization_Workflow cluster_prep Sample Preparation cluster_analysis ESI-MS Analysis cluster_data Data Evaluation Sample This compound Sample Solvent Dissolve in Methanol/Acetonitrile Sample->Solvent Additives Add Ionization Enhancer (e.g., Formic Acid, NH4OAc) Solvent->Additives Infusion Direct Infusion or LC Injection Additives->Infusion ESI Electrospray Ionization (Positive Mode) Infusion->ESI MS Mass Analyzer ESI->MS Detector Detector MS->Detector Spectrum Mass Spectrum Detector->Spectrum Identify Identify Adducts ([M+H]+, [M+Na]+, etc.) Spectrum->Identify Optimize Optimize & Quantify Identify->Optimize

Caption: Experimental workflow for enhancing this compound ionization in ESI-MS.

Troubleshooting_Low_Signal Start Low/No Signal for this compound CheckAdducts Are adduct-forming agents (acid/salt) in mobile phase? Start->CheckAdducts AddModifier Action: Add 0.1% Formic Acid or 1-10mM Ammonium Acetate CheckAdducts->AddModifier No CheckSource Are ESI source parameters (voltage, gas) optimized? CheckAdducts->CheckSource Yes Reanalyze Re-analyze Sample AddModifier->Reanalyze OptimizeSource Action: Optimize capillary voltage, nebulizer, and gas flows. CheckSource->OptimizeSource No ConsiderDeriv Advanced: Consider chemical derivatization of this compound. CheckSource->ConsiderDeriv Yes OptimizeSource->Reanalyze

References

Calibration curve strategies for accurate 3-Octanone measurement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the accurate measurement of 3-octanone (B92607).

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for quantifying this compound?

Due to its volatile nature, Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective technique for the analysis of this compound.[1] For sample introduction, headspace (HS) or solid-phase microextraction (SPME) are often employed to separate the volatile this compound from non-volatile matrix components.

Q2: What are matrix effects and how can they impact my this compound measurements?

Matrix effects are the alteration of the analyte's signal response due to the presence of other components in the sample matrix.[2] These effects can lead to either signal suppression or enhancement, resulting in inaccurate quantification of this compound.[3][4] In GC-MS analysis of volatile compounds like this compound, matrix components can also affect its partitioning into the headspace.

Q3: How can I minimize matrix effects in my this compound analysis?

Several strategies can be employed to minimize matrix effects:

  • Effective Sample Preparation: Techniques like headspace (HS) analysis, solid-phase microextraction (SPME), and liquid-liquid extraction (LLE) can physically separate the volatile this compound from non-volatile matrix components, significantly reducing interference.[5]

  • Use of an Internal Standard: An internal standard (IS) is a compound with similar chemical properties to this compound that is added to all samples, calibration standards, and blanks at a constant concentration.[6] It helps to correct for variations in sample injection volume and matrix effects. A deuterated form of this compound is an ideal internal standard.[6]

  • Matrix-Matched Calibration: In this approach, calibration standards are prepared in a blank matrix that is similar to the sample matrix. This helps to ensure that the calibration standards and the samples experience similar matrix effects.

Q4: What is an internal standard and how do I choose one for this compound analysis?

An internal standard (IS) is a known amount of a compound added to a sample to aid in the quantification of an analyte.[6] The ideal internal standard for this compound should have similar chemical and physical properties, and a similar retention time, but be chromatographically resolved from this compound and other sample components.[6] For GC-MS analysis, a stable isotope-labeled version of the analyte, such as this compound-d3, is the preferred choice as it behaves nearly identically to the analyte during extraction, cleanup, and ionization.[3][6] If a deuterated standard is not available, other ketones with similar volatility and polarity, such as 2-heptanone (B89624) or 4-heptanone, could be considered, but their performance must be carefully validated.

Q5: What is a typical linear range and limit of detection for this compound using GC-MS?

While the specific linear range and limit of detection (LOD) will depend on the instrument, sample matrix, and method parameters, a typical calibration curve for a similar compound, 2-octanone, using GC-MS can range from 0.5 to 50 µg/mL. The limit of detection is generally in the low ng/mL range. It is crucial to experimentally determine the linear range and LOD for your specific method and instrument.

Troubleshooting Guide

Problem Possible Causes Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Active sites in the GC inlet or column.Deactivate the inlet liner or use a more inert liner material. Condition the GC column according to the manufacturer's instructions.
Column contamination.Bake out the column at a high temperature (within the column's limits). If the problem persists, the column may need to be replaced.
Inappropriate injection temperature.Optimize the injection temperature. A temperature that is too low can cause slow volatilization, while a temperature that is too high can cause degradation.
Low or No Signal for this compound Inefficient extraction from the sample matrix.Optimize the sample preparation method (e.g., for SPME, adjust fiber type, extraction time, and temperature).
Matrix suppression in the headspace.Increase the salt concentration in the sample vial to promote the "salting-out" effect.
Instrument sensitivity issues.Check the MS tune, clean the ion source, and ensure there are no leaks in the system.
Poor Calibration Curve Linearity (R² < 0.99) Inaccurate standard preparation.Prepare fresh calibration standards using calibrated pipettes and high-purity solvents.
Saturation of the detector at high concentrations.Extend the calibration range to lower concentrations or dilute the higher concentration standards.
Non-optimized instrument parameters.Re-evaluate and optimize GC and MS parameters such as inlet temperature, oven temperature program, and ion source settings.
High Variability in Replicate Measurements Inconsistent sample injection volume.Use an autosampler for precise and repeatable injections. If using manual injection, ensure a consistent technique.
Inconsistent sample preparation.Standardize the sample preparation workflow, ensuring consistent timing, temperatures, and reagent volumes for all samples.
Presence of interfering compounds.Improve the sample cleanup procedure to remove interfering matrix components.

Experimental Protocols

Protocol 1: Preparation of this compound Calibration Standards

This protocol describes the preparation of a series of calibration standards for the quantification of this compound.

Materials:

  • This compound analytical standard (≥98% purity)

  • Internal Standard (e.g., this compound-d3 or 2-heptanone)

  • Methanol (B129727) (GC grade or equivalent, ≥99.9%)

  • Calibrated micropipettes and tips

  • Class A volumetric flasks

  • GC vials with inserts and caps

Procedure:

  • Prepare a 1000 µg/mL Primary Stock Solution of this compound:

    • Accurately weigh 10 mg of this compound analytical standard.

    • Dissolve it in a 10 mL Class A volumetric flask with methanol.

  • Prepare a 100 µg/mL Internal Standard Stock Solution:

    • Accurately weigh 10 mg of the internal standard.

    • Dissolve it in a 100 mL Class A volumetric flask with methanol.

  • Prepare a Working Stock Solution (e.g., 10 µg/mL):

    • Dilute 1 mL of the 1000 µg/mL primary stock solution to 100 mL with methanol in a volumetric flask.

  • Prepare Calibration Standards:

    • Prepare a series of calibration standards by diluting the working stock solution. The following table provides an example for a concentration range of 0.1 to 10 µg/mL.

    • To each calibration standard, add a constant amount of the internal standard solution (e.g., 10 µL of the 100 µg/mL IS stock solution to 1 mL of each standard).

Calibration LevelConcentration of this compound (µg/mL)Volume of Working Stock (10 µg/mL)Final Volume (with Methanol)
10.110 µL1 mL
20.550 µL1 mL
31.0100 µL1 mL
42.5250 µL1 mL
55.0500 µL1 mL
610.01 mL of 10 µg/mL stock1 mL
Protocol 2: GC-MS Analysis of this compound

This protocol provides a starting point for GC-MS instrument parameters. These should be optimized for your specific instrument and application.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm i.d., 0.25 µm film thickness)

GC-MS Parameters:

Parameter Setting
Inlet Temperature 250 °C
Injection Mode Splitless (or split, depending on concentration)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial 50 °C for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-400
Solvent Delay 3 min

Visualizations

Calibration_Curve_Workflow cluster_prep Standard Preparation cluster_analysis Analysis cluster_data Data Processing cluster_quant Quantification Stock Prepare Primary Stock (this compound & IS) Working Prepare Working Stock (this compound) Stock->Working Standards Prepare Serial Dilutions (Calibration Standards) Working->Standards Spike Spike with Internal Standard (IS) Standards->Spike GCMS GC-MS Analysis Spike->GCMS Integrate Integrate Peak Areas (Analyte & IS) GCMS->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio Plot Plot Ratio vs. Concentration Ratio->Plot Regression Perform Linear Regression (R² ≥ 0.99) Plot->Regression Quantify Quantify Unknown Samples Regression->Quantify

Caption: Workflow for creating a calibration curve for this compound quantification.

Troubleshooting_Matrix_Effects Start Inaccurate Quantification (Suspected Matrix Effects) Check_IS Are you using an internal standard (IS)? Start->Check_IS Implement_IS Implement an appropriate IS (e.g., deuterated this compound) Check_IS->Implement_IS No Check_Cal Is your calibration matrix-matched? Check_IS->Check_Cal Yes Reanalyze Re-analyze samples Implement_IS->Reanalyze Implement_Matrix_Match Prepare calibration standards in a blank sample matrix Check_Cal->Implement_Matrix_Match No Improve_Cleanup Improve sample cleanup (e.g., SPE, LLE) Check_Cal->Improve_Cleanup Yes Implement_Matrix_Match->Reanalyze Improve_Cleanup->Reanalyze

Caption: Decision tree for troubleshooting matrix effects in this compound analysis.

References

Validation & Comparative

The Sentinel in the Stream: Validating Urinary Biomarkers for Mycotoxin Exposure

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The insidious threat of mycotoxin contamination in the global food supply necessitates robust and reliable methods for assessing human exposure. Urinary biomarkers have emerged as a non-invasive and effective tool for monitoring the uptake of these fungal toxins. This guide provides a comparative analysis of established urinary biomarkers for common mycotoxins, alongside an evaluation of 3-Octanone as a potential but unvalidated candidate for indicating mycotoxin exposure. Our objective is to furnish researchers, scientists, and drug development professionals with the critical data and methodologies required to advance their work in this vital field.

Established vs. Investigational Biomarkers: A Performance Overview

The validation of a urinary biomarker hinges on its specificity, sensitivity, and the correlation between its concentration in urine and the level of mycotoxin exposure. While several mycotoxin-specific biomarkers are well-established and routinely used in biomonitoring studies, the role of this compound remains largely unexplored in this specific context. This compound is recognized as a fungal metabolite and has been identified in human urine; however, its direct link as a validated biomarker for specific mycotoxin exposure is not supported by current scientific literature.[1]

In contrast, biomarkers such as Aflatoxin M1 (AFM1), Ochratoxin A (OTA), Deoxynivalenol (DON) and its glucuronide conjugates, Zearalenone (ZEN) and its metabolites, and Fumonisin B1 (FB1) are widely accepted indicators of exposure to their parent mycotoxins.[2][3][4][5][6][7] The primary analytical technique for the quantification of these biomarkers is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[2][3][8][9]

The following table summarizes the performance characteristics of these established biomarkers.

BiomarkerParent MycotoxinMatrixMethod of DetectionLimit of Detection (LOD)Key Performance Insights
Aflatoxin M1 (AFM1)Aflatoxin B1 (AFB1)UrineLC-MS/MS0.0070 ng/mL[9]Well-established biomarker; reflects recent exposure.[2][6]
Ochratoxin A (OTA)Ochratoxin AUrineLC-MS/MS0.0036 ng/mL[9]Long half-life in the body allows for assessment of chronic exposure.[10][11]
Deoxynivalenol (DON) & GlucuronidesDeoxynivalenolUrineLC-MS/MSVariable, typically low ng/mL rangeRapidly excreted; urinary levels correlate well with recent dietary intake.[12][13]
Zearalenone (ZEN) & MetabolitesZearalenoneUrineLC-MS/MS0.01 - 0.09 ng/mL[9]Parent compound and metabolites (α- and β-zearalenol) are measured.[8][9]
Fumonisin B1 (FB1)Fumonisin B1UrineLC-MS/MS0.0042 ng/mL[9]Low percentage of ingested FB1 is excreted in urine, but still a useful biomarker.[2][8]
This compoundVarious FungiUrineGC-MSNot established for mycotoxin exposureIdentified as a fungal metabolite and found in urine, but not validated as a specific biomarker for mycotoxin exposure.[1]

Experimental Protocols: A Closer Look at Methodology

The accurate detection and quantification of urinary mycotoxin biomarkers are paramount. The following provides a generalized experimental protocol for the analysis of established mycotoxin biomarkers using LC-MS/MS, a commonly employed method in biomonitoring studies.[3][9][14]

Sample Preparation and Solid Phase Extraction (SPE)
  • Urine Sample Collection: First-morning void urine samples are collected.[14]

  • Enzymatic Deconjugation: For mycotoxins that are excreted as glucuronide conjugates (e.g., DON, ZEN), an enzymatic hydrolysis step using β-glucuronidase is performed to release the parent mycotoxin.[14]

  • Solid Phase Extraction (SPE): The urine sample is passed through an SPE cartridge to clean up the sample and concentrate the analytes of interest. This step is crucial for removing matrix components that can interfere with the analysis.[9][14]

  • Elution: The mycotoxin biomarkers are eluted from the SPE cartridge using an appropriate solvent.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness and then reconstituted in a solvent compatible with the LC-MS/MS system.

LC-MS/MS Analysis
  • Chromatographic Separation: The reconstituted sample is injected into a liquid chromatography system, where the different mycotoxin biomarkers are separated based on their physicochemical properties as they pass through a chromatography column.

  • Mass Spectrometric Detection: The separated biomarkers then enter a tandem mass spectrometer. The molecules are ionized, and specific precursor ions for each biomarker are selected. These precursor ions are then fragmented, and specific product ions are monitored for quantification. This two-stage mass analysis provides high selectivity and sensitivity.

The workflow for this analytical process can be visualized in the following diagram:

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing urine Urine Sample deconjugation Enzymatic Deconjugation (for conjugated mycotoxins) urine->deconjugation spe Solid Phase Extraction (SPE) deconjugation->spe elution Elution spe->elution reconstitution Evaporation & Reconstitution elution->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms quantification Quantification & Data Analysis lcms->quantification

Fig. 1: Generalized experimental workflow for urinary mycotoxin biomarker analysis.

Mycotoxin Metabolism and Biomarker Formation

The generation of urinary biomarkers is a direct consequence of the biotransformation of mycotoxins within the body. This process primarily occurs in two phases.[15] Phase I metabolism involves oxidation, reduction, or hydrolysis of the mycotoxin, often mediated by cytochrome P450 enzymes.[15] Phase II metabolism involves the conjugation of the mycotoxin or its Phase I metabolite with endogenous molecules, such as glucuronic acid, to increase water solubility and facilitate excretion in the urine.[15]

The following diagram illustrates the general metabolic pathway leading to the formation of urinary mycotoxin biomarkers.

mycotoxin_metabolism mycotoxin Ingested Mycotoxin phase1 Phase I Metabolism (Oxidation, Reduction, Hydrolysis) mycotoxin->phase1 phase2 Phase II Metabolism (Conjugation, e.g., Glucuronidation) mycotoxin->phase2 urine_excretion Urinary Excretion mycotoxin->urine_excretion (unmetabolized) phase1_metabolite Phase I Metabolite phase1->phase1_metabolite phase1_metabolite->phase2 phase1_metabolite->urine_excretion conjugate Conjugated Metabolite (e.g., Glucuronide) phase2->conjugate conjugate->urine_excretion

Fig. 2: Generalized pathway of mycotoxin metabolism and biomarker excretion.

Conclusion

The validation and use of urinary biomarkers are critical for assessing human exposure to mycotoxins and for the development of effective mitigation strategies. While established biomarkers for mycotoxins such as aflatoxins, ochratoxin A, deoxynivalenol, zearalenone, and fumonisins are well-characterized and supported by extensive research, the role of this compound as a specific biomarker for mycotoxin exposure remains to be validated. It is currently best described as a general indicator of fungal exposure. Future research may further elucidate the relationship between specific fungal exposures and the presence of volatile organic compounds like this compound in urine. For now, researchers and drug development professionals should continue to rely on the panel of validated biomarkers and the robust analytical methodologies that have been established for the accurate assessment of mycotoxin exposure.

References

A Comparative Analysis of 3-Octanone and 1-octen-3-ol as Fungal Volatile Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the multifaceted roles of two key fungal VOCs, this guide offers a comparative analysis of 3-Octanone (B92607) and 1-octen-3-ol (B46169). We explore their distinct biological activities, mechanisms of action, and the experimental frameworks used to evaluate them, providing researchers, scientists, and drug development professionals with a comprehensive resource for understanding and harnessing the potential of these volatile compounds.

Introduction

Fungi produce a diverse arsenal (B13267) of volatile organic compounds (VOCs) that mediate a wide range of biological interactions. Among these, the eight-carbon (C8) compounds this compound and 1-octen-3-ol are prominent metabolites with significant, yet often contrasting, biological effects. Both are derived from the oxidative degradation of fatty acids, primarily linoleic acid.[1][2] 1-octen-3-ol, often referred to as "mushroom alcohol," is a well-characterized VOC produced by numerous fungi and some plants, known for its role as a signaling molecule and its antimicrobial properties.[1][2] this compound is a ketone counterpart and is also a common fungal metabolite.[3] This guide provides a detailed comparative study of these two influential fungal VOCs, supported by experimental data, to elucidate their distinct roles in fungal biology and their interactions with other organisms.

Physicochemical Properties

While structurally similar, this compound and 1-octen-3-ol possess distinct physicochemical properties that influence their volatility, solubility, and ultimately their biological activity.

PropertyThis compound1-octen-3-ol
Chemical Formula C₈H₁₆OC₈H₁₆O
Molar Mass 128.21 g/mol 128.21 g/mol
Odor Herbal, mushroom-likeStrong mushroom, earthy, grassy
Boiling Point 165-167 °C175 °C

Comparative Biological Activities

The biological activities of this compound and 1-octen-3-ol are diverse and context-dependent, ranging from antimicrobial and phytotoxic to growth-promoting and signaling functions.

Antifungal and Antibacterial Activity

Both compounds exhibit antimicrobial properties, though 1-octen-3-ol has been more extensively studied and often demonstrates broader and more potent activity.

Table 1: Comparative Antimicrobial Activity of this compound and 1-octen-3-ol

OrganismThis compound Inhibition1-octen-3-ol InhibitionReference
Fusarium graminearumModerate100%[4]
Botrytis cinereaNot specified85 ± 4.9%[4]
Pythium ultimum100%100%[4]
Aspergillus nidulansInhibits spore germinationPotent inhibitor of spore germination[5]
Fusarium tricinctumNot specifiedInhibits fungal growth and spore germination[6][7]
Fusarium oxysporumNot specifiedInhibits fungal growth and spore germination[6][7]
Escherichia coli100%Not specified[4]
Gram-positive bacteriaNot specifiedMIC: 1.0 mg/mL[6][7]
Gram-negative bacteriaNot specifiedMIC: 2.0 mg/mL[6][7]

MIC = Minimum Inhibitory Concentration

The primary mechanism of antifungal action for 1-octen-3-ol is attributed to its ability to alter the permeability of the cell membrane.[6][7]

Effects on Plant Growth

One of the most striking differences between these two VOCs is their opposing effects on plant growth.

  • This compound: This VOC has been shown to promote plant growth, specifically by stimulating the formation of lateral roots in Arabidopsis thaliana.[8] This effect is mediated through the induction of the KISS ME DEADLY (KMD) gene family, which in turn alters the homeostasis of the plant hormones auxin and cytokinin.[8][9]

  • 1-octen-3-ol: In contrast, 1-octen-3-ol often exhibits inhibitory effects on plant growth.[8] It can reduce growth, chlorophyll (B73375) accumulation, and seed germination in A. thaliana.[8] Furthermore, it is known to induce defense responses in plants, suggesting a role in plant-pathogen interactions.[8] This defense induction may be linked to the jasmonic acid signaling pathway.

Signaling Pathways and Mechanisms of Action

The distinct biological activities of this compound and 1-octen-3-ol are a direct consequence of their interaction with different cellular signaling pathways.

This compound and the KISS ME DEADLY Pathway in Plants

In Arabidopsis thaliana, this compound perception triggers a signaling cascade that enhances lateral root growth. This pathway involves the upregulation of the KISS ME DEADLY (KMD) family of Kelch-repeat F-box genes. The KMD proteins are involved in protein degradation and their induction by this compound leads to a shift in the balance of auxin and cytokinin, two key hormones regulating root development. This ultimately results in the inhibition of primary root growth and the promotion of lateral root formation.[8][9]

3_Octanone_Signaling_Pathway This compound This compound Plant_Cell_Reception Plant Cell Reception This compound->Plant_Cell_Reception KMD_Induction Induction of KISS ME DEADLY (KMD) Genes Plant_Cell_Reception->KMD_Induction Hormone_Homeostasis Alteration of Auxin/Cytokinin Homeostasis KMD_Induction->Hormone_Homeostasis Root_Growth_Response Inhibition of Primary Root Promotion of Lateral Roots Hormone_Homeostasis->Root_Growth_Response

This compound signaling pathway in Arabidopsis thaliana.
1-octen-3-ol and Plant Defense Signaling

The inhibitory and defense-inducing effects of 1-octen-3-ol in plants suggest its involvement in stress-related signaling pathways. The jasmonic acid (JA) pathway is a primary candidate, as it plays a central role in mediating plant defenses against pathogens and herbivores. While the direct receptor for 1-octen-3-ol in this pathway is not yet fully elucidated, it is hypothesized that its perception leads to the activation of the JA biosynthesis and signaling cascade, resulting in the expression of defense-related genes and growth inhibition.

1_octen_3_ol_JA_Pathway 1-octen-3-ol 1-octen-3-ol Perception Perception (Receptor?) 1-octen-3-ol->Perception JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Perception->JA_Biosynthesis JA_Signaling JA Signaling Cascade (COI1, JAZ, MYC2) JA_Biosynthesis->JA_Signaling Defense_Response Defense Gene Expression JA_Signaling->Defense_Response Growth_Inhibition Growth Inhibition JA_Signaling->Growth_Inhibition

Proposed involvement of 1-octen-3-ol in the Jasmonic Acid pathway.

Experimental Protocols

Accurate and reproducible experimental methodologies are crucial for the comparative study of fungal VOCs. Below are detailed protocols for key experiments.

Protocol 1: In Vitro Antifungal Activity of VOCs (Dual-Plate Assay)

This method assesses the inhibitory effect of VOCs on fungal mycelial growth without direct contact.

Materials:

  • Petri dishes (90 mm diameter)

  • Potato Dextrose Agar (PDA)

  • Fungal cultures (test pathogen and VOC-producing fungus)

  • Parafilm

  • Sterile cork borer (5-7 mm diameter)

  • Incubator

Procedure:

  • Prepare PDA plates according to the manufacturer's instructions.

  • Inoculate the center of a PDA plate with a mycelial plug of the VOC-producing fungus.

  • Inoculate the center of a separate PDA plate with a mycelial plug of the test pathogen.

  • Invert the plate with the VOC-producing fungus over the plate with the test pathogen, creating a sealed chamber by wrapping the junction of the two plates with Parafilm.

  • For the control, a non-inoculated PDA plate is inverted over a plate with the test pathogen.

  • Incubate the sealed plates at an appropriate temperature for the test pathogen (e.g., 25-28°C) for several days.

  • Measure the radial growth of the test pathogen in both the treatment and control plates.

  • Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the average diameter of the control colony and T is the average diameter of the treated colony.

Dual_Plate_Assay_Workflow cluster_0 Preparation cluster_1 Assembly cluster_2 Incubation & Analysis A Prepare PDA Plates B Inoculate Plate 1 with VOC Producer A->B C Inoculate Plate 2 with Pathogen A->C D Invert Plate 1 over Plate 2 B->D C->D E Seal with Parafilm D->E F Incubate at 25-28°C E->F G Measure Radial Growth F->G H Calculate % Inhibition G->H

Workflow for the dual-plate antifungal assay.
Protocol 2: Plant Growth Promotion/Inhibition Assay by VOCs

This protocol evaluates the effect of fungal VOCs on plant seedling growth.

Materials:

  • Petri dishes (e.g., I-plates with a central partition)

  • Murashige and Skoog (MS) medium with 0.8% agar

  • Arabidopsis thaliana seeds

  • VOC-producing fungal culture on PDA

  • Growth chamber

Procedure:

  • Prepare I-plates with MS medium in one compartment and PDA in the other.

  • Surface-sterilize A. thaliana seeds and sow them on the MS medium side of the I-plates.

  • Inoculate the PDA side of the plates with a mycelial plug of the VOC-producing fungus. For the control, use a sterile PDA plug.

  • Seal the plates with Parafilm and place them vertically in a growth chamber with appropriate light and temperature conditions (e.g., 16h light/8h dark cycle at 22°C).

  • After a set period (e.g., 7-14 days), carefully remove the seedlings and measure primary root length, count the number of lateral roots, and determine the fresh weight.

  • Statistically analyze the differences between the VOC-treated and control seedlings.

Conclusion

This compound and 1-octen-3-ol, while both being C8 fungal VOCs, exhibit remarkably distinct and often opposing biological activities. This compound can act as a plant growth promoter by modulating hormone signaling, whereas 1-octen-3-ol is a potent antimicrobial agent and can trigger defense responses and growth inhibition in plants. This comparative guide highlights the functional diversity of fungal VOCs and underscores the importance of detailed mechanistic studies to fully understand their ecological roles and potential applications in agriculture, medicine, and biotechnology. The provided experimental protocols offer a foundation for researchers to further investigate these and other volatile compounds, paving the way for the development of novel biocontrol agents and plant growth-promoting strategies.

References

A Comparative Guide to GC-FID and GC-MS for the Quantification of 3-Octanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of volatile organic compounds is paramount. Among these, 3-octanone (B92607), a ketone with applications as a flavor and fragrance agent and potential biomarker, requires precise analytical methods for its determination. Gas chromatography (GC) is the technique of choice for such volatile compounds, commonly employing either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) as the detector. This guide provides an objective comparison of GC-FID and GC-MS for the quantification of this compound, supported by representative experimental data and detailed protocols.

Principles of Detection: A Brief Overview

Gas Chromatography-Flame Ionization Detection (GC-FID) operates on the principle of detecting ions formed during the combustion of organic compounds in a hydrogen flame. As the eluent from the GC column passes through the flame, organic molecules are pyrolyzed, producing ions. The resulting current is proportional to the amount of organic carbon, making FID a robust and widely used quantitative detector.

Gas Chromatography-Mass Spectrometry (GC-MS) , on the other hand, identifies and quantifies compounds based on their mass-to-charge ratio (m/z). As compounds elute from the GC column, they are ionized, typically by electron impact (EI). The resulting ions are then separated by a mass analyzer, providing a unique mass spectrum for each compound. This mass spectrum serves as a chemical fingerprint, offering high selectivity and enabling confident identification.

Quantitative Performance: A Side-by-Side Comparison

The choice between GC-FID and GC-MS for the quantification of this compound often depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the need for definitive identification. The following table summarizes the typical quantitative performance characteristics for the analysis of ketones like this compound by both techniques.

ParameterGC-FID (Representative Values for Ketones)GC-MS (Representative Values for Ketones)
**Linearity (R²) **> 0.99> 0.99
Limit of Detection (LOD) 1 - 10 µg/L0.01 - 1 µg/L
Limit of Quantification (LOQ) 5 - 30 µg/L0.05 - 5 µg/L
Accuracy (Recovery %) 90 - 110%95 - 105%
Precision (%RSD) < 10%< 15%

Experimental Protocols

Detailed methodologies for the quantification of this compound using both GC-FID and GC-MS are provided below. These protocols are based on established methods for the analysis of volatile ketones and can be adapted to specific laboratory instrumentation and sample matrices.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a common and effective technique for the extraction and pre-concentration of volatile compounds like this compound from liquid or solid samples.

  • Sample Aliquoting: Place a known amount of the sample (e.g., 5 mL of a liquid sample or 1 g of a solid sample) into a 20 mL headspace vial.

  • Internal Standard Spiking: Add a known concentration of an appropriate internal standard (e.g., 2-heptanone (B89624) or a deuterated analog of this compound) to the sample.

  • Matrix Modification (Optional): For aqueous samples, adding salt (e.g., NaCl) can increase the volatility of the analyte and improve extraction efficiency.

  • Equilibration: Seal the vial and incubate it in a heated agitator (e.g., at 60°C for 15 minutes) to allow the volatile compounds to partition into the headspace.

  • Extraction: Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 20 minutes) to adsorb the analytes.

  • Desorption: Retract the fiber and immediately introduce it into the hot GC inlet for thermal desorption of the analytes onto the analytical column.

GC-FID Instrumental Parameters
  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 150°C.

    • Ramp: 20°C/min to 250°C, hold for 5 minutes.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 280°C.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

  • Makeup Gas (Nitrogen) Flow: 25 mL/min.

GC-MS Instrumental Parameters
  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 150°C.

    • Ramp: 20°C/min to 250°C, hold for 5 minutes.

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan: m/z 40-300 for qualitative analysis and initial method development.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of this compound (e.g., m/z 57, 72, 85) and the internal standard.

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental process and the rationale for selecting a particular technique, the following diagrams are provided.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Comparison Sample Sample Aliquoting IS_Spiking Internal Standard Spiking Sample->IS_Spiking Equilibration Headspace Equilibration IS_Spiking->Equilibration SPME HS-SPME Extraction Equilibration->SPME GC_FID GC-FID Analysis SPME->GC_FID GC_MS GC-MS Analysis SPME->GC_MS Quant_FID Quantification (FID) GC_FID->Quant_FID Quant_MS Quantification (MS) GC_MS->Quant_MS Validation Method Validation (Linearity, LOD, LOQ, Accuracy, Precision) Quant_FID->Validation Quant_MS->Validation Comparison Cross-Validation Comparison Validation->Comparison

Caption: Experimental workflow for the cross-validation of GC-FID and GC-MS.

DecisionTree Start Choice of Detector for This compound Quantification Need_ID Is definitive identification required? Start->Need_ID Matrix Is the sample matrix complex? Need_ID->Matrix No Select_MS Select GC-MS Need_ID->Select_MS Yes Sensitivity Is trace-level sensitivity required? Matrix->Sensitivity No Matrix->Select_MS Yes Sensitivity->Select_MS Yes Select_FID Select GC-FID Sensitivity->Select_FID No

Caption: Decision tree for selecting between GC-FID and GC-MS.

Conclusion: Making an Informed Decision

Both GC-FID and GC-MS are powerful techniques for the quantification of this compound.

  • GC-FID is a robust, cost-effective, and highly reliable method for routine quantitative analysis, especially when the sample matrix is relatively simple and the identity of this compound is already established. Its wide linear range is also an advantage for samples with varying concentrations.

  • GC-MS offers superior sensitivity and selectivity, making it the preferred method for complex matrices where interferences are likely.[1] Its greatest strength lies in its ability to provide definitive identification of the analyte, which is crucial in research and regulated environments.[2] The use of SIM mode can further enhance its quantitative performance for trace-level analysis.

Ultimately, the choice between GC-FID and GC-MS for this compound quantification will be guided by the specific analytical needs, available instrumentation, and the overall objectives of the study. This guide provides the foundational information to make an informed decision and to develop and validate a robust analytical method.

References

Comparative Efficacy of 3-Octanone and 2-Octanone as Insect Semiochemicals

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers in chemical ecology and pest management

The quest for effective and specific insect pest management strategies has led to a deep investigation into the chemical signals that govern insect behavior. Among these, ketones such as 3-octanone (B92607) and 2-octanone (B155638) have been identified as significant semiochemicals. This guide provides a comparative analysis of the efficacy of this compound versus 2-octanone as insect pheromones and attractants, supported by available experimental data. While direct comparative studies are limited, this document synthesizes findings from various sources to offer a clear overview of their respective roles and effectiveness.

Overview of this compound and 2-Octanone

This compound is a well-documented insect pheromone, primarily recognized as an alarm pheromone in various ant species. It is a volatile organic compound that can elicit rapid behavioral responses, such as aggression and dispersal, crucial for colony defense.[1] Beyond its role in ant communication, this compound has been shown to act as an attractant or repellent for other invertebrates, with its effect being highly dependent on the concentration and the insect species .[2][3]

2-Octanone , a structural isomer of this compound, is also a naturally occurring compound found in some cooked foods and produced by certain organisms.[4] Its role as a pheromone is less defined than that of this compound. However, related methyl ketones, such as 2-heptanone, have been studied for their effects on insect behavior, often demonstrating repellent or even toxic properties.[5][6]

Comparative Behavioral Responses

The following table summarizes the observed behavioral responses of various insect species to this compound and 2-octanone (or its close analog, 2-heptanone, where data for 2-octanone is unavailable). This data is compiled from multiple studies and indicates a diversity of responses, highlighting the species-specific nature of these chemical signals.

Insect SpeciesCompoundConcentration/DoseBehavioral ResponseReference
Acromyrmex octospinosus (Leaf-cutter Ant)This compound135 ngAlarm[7]
Crematogaster mimosae (Acacia Ant)This compound88 ng/antAlarm[8]
Crematogaster negriceps (Acacia Ant)This compound32 ng/antAlarm[8]
Pseudacteon brevicauda (Phorid Fly)This compoundNot specifiedAttraction (Host finding)[9]
Diabrotica virgifera virgifera (Western Corn Rootworm)This compoundHigh doseRepellency[2]
Agriotes lineatus (Wireworm)This compoundHigh doseRepellency[2]
Stored-product arthropods (various)This compoundNot specified29% Attraction, 35% Repellency, 35% Neutral[10]
Atta texana (Texas Leaf-cutter Ant)2-Heptanone5.7 x 10⁻⁹ g/cm³Alarm (1000x less effective than 4-methyl-3-heptanone)[5]
Apis mellifera (Honey Bee)2-HeptanoneNot specifiedRepellency[11]
Stored-product arthropods (various)2-HeptanoneNot specified50% Attraction, 50% Repellency[10]
Solenopsis invicta (Red Imported Fire Ant)2-Heptanone, 2-NonanoneNot specifiedHigher toxicity (fumigant) than longer-chain methyl ketones[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the behavioral responses of insects to semiochemicals like this compound and 2-octanone.

Olfactometer Bioassay

This laboratory-based method is used to determine the preference of an insect for different odors.

  • Apparatus: A Y-tube or four-arm olfactometer is typically used. The apparatus consists of a central chamber where the insect is released and two or more arms through which different odorants are introduced in a controlled airflow.

  • Procedure:

    • A purified and humidified air stream is passed through each arm of the olfactometer.

    • The test compound (e.g., this compound) is applied to a filter paper and placed in one arm, while a solvent control is placed in the other arm.

    • A single insect is introduced into the central chamber.

    • The time the insect spends in each arm and the first choice it makes are recorded over a set period.

    • The apparatus is cleaned thoroughly between trials, and the position of the treatment and control arms is alternated to avoid positional bias.

  • Data Analysis: Statistical tests (e.g., Chi-squared test or t-test) are used to determine if there is a significant preference for the test compound over the control.

Field Trapping Assays

Field trials are essential for evaluating the effectiveness of a potential attractant under natural conditions.

  • Apparatus: Traps appropriate for the target insect species are used (e.g., sticky traps, pitfall traps, or funnel traps).

  • Procedure:

    • Traps are baited with a lure containing the test compound (e.g., this compound) at a specific release rate. Control traps are baited with a lure containing only the solvent.

    • Traps are deployed in the field in a randomized block design to account for environmental variability.

    • The number of target insects captured in each trap is recorded at regular intervals.

    • Lures are replaced periodically to ensure a consistent release rate of the attractant.

  • Data Analysis: Statistical analysis (e.g., ANOVA) is used to compare the mean number of insects captured in baited versus control traps.

Signaling Pathway and Experimental Workflow

The perception of odorants like this compound and 2-octanone in insects is initiated by the binding of these molecules to olfactory receptors on the antennae. This triggers a signal transduction cascade that ultimately leads to a behavioral response.

Olfactory_Signaling_Pathway cluster_0 Antennal Sensillum cluster_1 Antennal Lobe (Brain) cluster_2 Higher Brain Centers Odorant Odorant (this compound or 2-Octanone) OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR Odorant Receptor (OR) OBP->OR Transport & Delivery Neuron Olfactory Receptor Neuron (ORN) OR->Neuron Activation Glomerulus Glomerulus Neuron->Glomerulus Signal Transmission PN Projection Neuron (PN) Glomerulus->PN Synaptic Transfer Mushroom_Body Mushroom Body PN->Mushroom_Body Information Processing Lateral_Horn Lateral Horn PN->Lateral_Horn Innate Behavior Behavior Behavioral Response (Attraction/Repulsion) Mushroom_Body->Behavior Lateral_Horn->Behavior

Insect Olfactory Signaling Pathway

The experimental workflow for evaluating these compounds typically follows a logical progression from laboratory-based assays to field trials.

Experimental_Workflow A Compound Identification (e.g., GC-MS of insect extracts) B Laboratory Bioassays (e.g., Olfactometer) A->B C Electrophysiology (EAG/SSR) A->C D Dose-Response Studies B->D C->D E Field Trials (Trapping experiments) D->E F Pest Management Application E->F

Workflow for Evaluating Semiochemicals

Conclusion

The available evidence suggests that this compound and 2-octanone play distinct roles in insect chemical communication. This compound is a well-established alarm pheromone in several ant species and can elicit both attractive and repellent responses in other insects, depending on the context and concentration. In contrast, the role of 2-octanone as a pheromone is less clear, with some evidence pointing towards its potential as a repellent or toxicant, particularly for its shorter-chain analogs like 2-heptanone.

For researchers and drug development professionals, this comparison highlights the importance of species-specific and dose-dependent considerations when investigating the potential of these compounds for pest management. While this compound shows promise as a modulator of ant behavior and a potential attractant or repellent for other pests, 2-octanone and related methyl ketones may be more suited for applications requiring repellency or insecticidal action. Further direct comparative studies, particularly utilizing electrophysiological techniques, are needed to fully elucidate the relative efficacy and modes of action of these two ketones across a broader range of insect species.

References

An Isomeric Showdown: A Comparative Guide to 2-Octanone, 3-Octanone, and 4-Octanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of isomeric starting materials is a critical decision that can significantly influence reaction outcomes and product profiles. This guide provides an in-depth, objective comparison of the physicochemical properties, spectroscopic signatures, and chemical reactivity of three key isomers of octanone: 2-octanone, 3-octanone, and 4-octanone. All quantitative data is supported by experimental protocols to ensure reproducibility and aid in methodological design.

Physicochemical Properties: A Quantitative Comparison

The position of the carbonyl group along the eight-carbon chain imparts subtle yet significant differences in the physical properties of these isomers. These properties are crucial for considerations such as solvent selection, reaction temperature, and purification methods.

Property2-OctanoneThis compound4-Octanone
Molecular Formula C₈H₁₆OC₈H₁₆OC₈H₁₆O
Molar Mass ( g/mol ) 128.21128.21128.21
Appearance Colorless liquidColorless liquidColorless to light yellow liquid
Odor Fruity, apple-like, cheesyPungent, fruity, herbaceousNot well-defined
Boiling Point (°C) 172-175[1][2][3][4]167-170[5][6][7]163-166[8][9]
Melting Point (°C) -16[1][2][10]-23[5][11]-32.24 (estimate)[9]
Density (g/mL at 20-25°C) 0.818-0.820[1][10][12]0.822[7][13]~0.82
Solubility in Water Slightly soluble/Insoluble (0.899 g/L at 20°C)[2]Insoluble (2.6 g/L at 20°C)[5]Slightly soluble (1.186 g/L at 25°C, est.)[8]
Solubility in Organic Solvents Soluble in alcohols, ether, acetone[2]Miscible with ethanol, ether[5]Soluble in alcohol[8]

Experimental Protocols for Physicochemical Property Determination

Boiling Point Determination

The boiling point of the octanone isomers can be determined using a standard distillation apparatus or a micro-boiling point apparatus. The liquid is heated, and the temperature at which the vapor pressure equals the atmospheric pressure is recorded as the boiling point. It is crucial to calibrate the thermometer and record the atmospheric pressure at the time of measurement.

Melting Point Determination

For determining the melting point, which is below room temperature for all three isomers, a cryostat or a specialized low-temperature melting point apparatus is required. The sample is frozen and then slowly warmed, and the temperature range over which the solid melts is recorded.

Density Measurement

The density of the liquid ketones can be accurately measured using a digital density meter, following a standard test method such as ASTM D4052.[12][14] This method involves introducing a small volume of the liquid into an oscillating U-tube and measuring the change in oscillation frequency, which is then correlated to the density.[15] Alternatively, a pycnometer can be used for a manual, high-precision measurement.[16]

G Workflow for Density Measurement using a Digital Density Meter cluster_prep Sample Preparation cluster_measurement Measurement cluster_output Output start Start sample Ensure sample is at test temperature start->sample degas Degas sample if necessary sample->degas inject Inject sample into digital density meter degas->inject oscillate Oscillating U-tube measures frequency change inject->oscillate calculate Instrument calculates density oscillate->calculate display Display density reading calculate->display end End display->end

Caption: Workflow for Density Measurement.

Spectroscopic Analysis: Fingerprinting the Isomers

Spectroscopic techniques are indispensable for the structural elucidation and identification of the octanone isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

IsomerKey ¹H NMR Signals (ppm, approximate)Key ¹³C NMR Signals (ppm, approximate)
2-Octanone Singlet ~2.1 ppm (CH₃ adjacent to C=O)Carbonyl carbon > 200 ppm
This compound Triplet ~2.4 ppm (CH₂ adjacent to C=O)Carbonyl carbon > 200 ppm
4-Octanone Triplet ~2.4 ppm (CH₂ adjacent to C=O)Carbonyl carbon > 200 ppm

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-20 mg of the octanone isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer. For ¹H NMR, a sufficient number of scans should be performed to achieve a good signal-to-noise ratio. For ¹³C NMR, a greater number of scans and proton decoupling are typically required.

  • Data Processing: Process the raw data (Free Induction Decay) using Fourier transformation, followed by phasing and baseline correction. Calibrate the chemical shifts using the TMS signal.

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectra of all three isomers is the strong absorption band corresponding to the C=O stretching vibration.

IsomerC=O Stretch (cm⁻¹, approximate)
2-Octanone ~1715-1720
This compound ~1715-1720
4-Octanone ~1715-1720

Experimental Protocol for FTIR Spectroscopy (Liquid Sample):

  • Sample Preparation: As these are neat liquids, a small drop of the octanone isomer can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Data Acquisition: Place the salt plates in the sample holder of the FTIR spectrometer and acquire the spectrum.

  • Background Subtraction: A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. The molecular ion peak (M⁺) for all three isomers will be at m/z = 128. However, the fragmentation patterns will differ based on the position of the carbonyl group, primarily due to α-cleavage and McLafferty rearrangement.

Experimental Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the octanone isomer in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

  • GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column to separate the isomer from any impurities.

  • MS Analysis: The eluent from the GC is introduced into the mass spectrometer. Electron ionization (EI) is a common method for generating the mass spectrum.

G General Workflow for GC-MS Analysis of Octanone Isomers cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output start Start dissolve Dissolve octanone isomer in a volatile solvent start->dissolve inject Inject sample into GC dissolve->inject separate Separation on GC column inject->separate ionize Eluent enters MS for ionization (e.g., EI) separate->ionize detect Detection of fragments based on m/z ionize->detect spectrum Generate mass spectrum detect->spectrum end End spectrum->end G Decision Pathway for Predicting Major Baeyer-Villiger Product start Start with Octanone Isomer identify_groups Identify the two alkyl groups attached to the carbonyl start->identify_groups compare_aptitude Compare the migratory aptitude of the two groups identify_groups->compare_aptitude predict_product The group with higher migratory aptitude will migrate, forming the ester compare_aptitude->predict_product end Major Product Predicted predict_product->end

References

A Guide to Inter-laboratory Comparison for the Standardized Analysis of 3-Octanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of a representative inter-laboratory comparison for the quantitative analysis of 3-Octanone, a volatile organic compound relevant in the flavor, fragrance, and food industries. The data and protocols are synthesized to serve as a benchmark for researchers, scientists, and drug development professionals aiming to validate their analytical methods for this compound.

Data Presentation

The performance of participating laboratories in a hypothetical proficiency test for this compound analysis is summarized below. In such a test, identical samples are distributed to each laboratory, and their results are compared against a consensus value. Key metrics for performance evaluation include the z-score, which indicates the deviation of a laboratory's result from the consensus mean.[1][2]

Table 1: Representative Inter-laboratory Comparison Data for this compound Analysis

Laboratory IDReported Concentration (µg/mL)Consensus Mean (µg/mL)Standard Deviation for Proficiency Assessment (σ)z-scorePerformance Classification
Lab 0148.550.05.0-0.30Satisfactory
Lab 0252.050.05.00.40Satisfactory
Lab 0358.050.05.01.60Satisfactory
Lab 0445.550.05.0-0.90Satisfactory
Lab 0562.550.05.02.50Questionable
Lab 0639.050.05.0-2.20Questionable
Lab 0750.550.05.00.10Satisfactory
Lab 0868.050.05.03.60Unsatisfactory
Lab 0947.050.05.0-0.60Satisfactory
Lab 1051.550.05.00.30Satisfactory

Note: The z-score is calculated as: (Reported Value - Consensus Mean) / σ. A z-score between -2 and 2 is generally considered satisfactory, between 2 and 3 or -2 and -3 is questionable, and greater than 3 or less than -3 is unsatisfactory.[3]

Experimental Protocols

A standardized method for the quantitative analysis of this compound is crucial for achieving comparable and reproducible results across different laboratories. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and reliable technique for this purpose.[4][5][6]

1. Scope

This protocol describes the quantitative analysis of this compound in a solution using Gas Chromatography-Mass Spectrometry (GC-MS) with an internal standard.

2. Reagents and Materials

  • This compound analytical standard (>98% purity)[7][8][9][10][11]

  • Internal Standard (IS), e.g., 2-Heptanone (>99% purity)

  • Solvent, e.g., Methanol (GC grade)

  • Sample vials with PTFE-lined septa

3. Instrumentation (Typical GC-MS Parameters)

  • Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Volume: 1 µL (split ratio 20:1).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Solvent Delay: 3 minutes.

    • Selected Ion Monitoring (SIM) mode:

      • This compound: m/z 57, 72, 99

      • 2-Heptanone (IS): m/z 43, 58, 114

4. Procedure

  • Standard Preparation:

    • Prepare a stock solution of this compound (1000 µg/mL) in methanol.

    • Prepare a stock solution of the internal standard (2-Heptanone) at the same concentration.

    • Create a series of calibration standards by serially diluting the this compound stock solution and adding a constant concentration of the internal standard to each.

  • Sample Preparation:

    • Pipette a known volume of the provided test sample into a sample vial.

    • Add a constant concentration of the internal standard.

    • Vortex to mix.

  • Analysis:

    • Analyze the calibration standards and samples by GC-MS using the parameters outlined above.

  • Quantification:

    • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

    • Determine the concentration of this compound in the samples using the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow for the analysis of this compound and the logical process for evaluating laboratory performance in an inter-laboratory comparison.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation GCMS_Analysis GC-MS Analysis Standard_Prep->GCMS_Analysis Sample_Prep Sample Preparation Sample_Prep->GCMS_Analysis Peak_Integration Peak Integration GCMS_Analysis->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification

Caption: Experimental workflow for this compound analysis.

performance_evaluation cluster_input Inputs cluster_calc Calculation cluster_eval Evaluation Lab_Result Laboratory Result Z_Score_Calc Calculate z-score Lab_Result->Z_Score_Calc Consensus_Mean Consensus Mean Consensus_Mean->Z_Score_Calc Std_Dev Standard Deviation (σ) Std_Dev->Z_Score_Calc Satisfactory Satisfactory (|z| <= 2) Z_Score_Calc->Satisfactory |z| <= 2 Questionable Questionable (2 < |z| < 3) Z_Score_Calc->Questionable 2 < |z| < 3 Unsatisfactory Unsatisfactory (|z| >= 3) Z_Score_Calc->Unsatisfactory |z| >= 3

Caption: Logic diagram for laboratory performance evaluation.

References

A Comparative Guide to the Structural Elucidation of 3-Octanone Metabolites Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural elucidation of 3-octanone (B92607) metabolites. Supported by experimental data and detailed protocols, this document serves as a valuable resource for researchers involved in metabolomics and drug development.

Introduction

This compound, a volatile organic compound found in various natural sources and also identified as a human urinary metabolite, undergoes metabolic transformations in biological systems.[1] Understanding the structure of its metabolites is crucial for elucidating metabolic pathways and assessing potential toxicological or pharmacological effects. NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed structural information, making it an invaluable tool for identifying and characterizing these metabolites.[2][3]

Comparison of Analytical Techniques: NMR vs. Mass Spectrometry

The two primary analytical platforms for metabolomics are NMR spectroscopy and Mass Spectrometry (MS), often coupled with chromatographic separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). The choice between these techniques depends on the specific research goals.

FeatureNMR SpectroscopyMass Spectrometry (GC-MS, LC-MS)
Principle Measures the magnetic properties of atomic nuclei to provide detailed structural information.Measures the mass-to-charge ratio of ionized molecules.
Sensitivity Lower (micromolar to millimolar range).[4]Higher (picomolar to femtomolar range).[4]
Reproducibility Highly reproducible and quantitative without the need for identical standards for every analyte.[4]Can be less reproducible; quantification often requires isotopically labeled internal standards.
Sample Preparation Minimal and non-destructive.[2]More extensive, often involving derivatization (for GC-MS) and is destructive.
Structural Information Provides unambiguous structural elucidation, including stereochemistry, through various 1D and 2D experiments.Provides accurate mass and fragmentation patterns, which can be used to infer structure, but can be ambiguous for isomers.
Throughput Can be automated for high-throughput screening.[4]High-throughput capabilities are well-established.
Cost High initial instrument cost, but lower running costs as it requires fewer consumables.Lower initial instrument cost for some systems, but can have higher running costs due to the need for columns, solvents, and standards.

Key Takeaway: NMR is unparalleled for its ability to provide unambiguous structural information in a non-destructive manner with high reproducibility, making it the gold standard for the definitive structural elucidation of novel metabolites.[4] MS, on the other hand, offers superior sensitivity for detecting and quantifying a wider range of metabolites at lower concentrations.[4] For comprehensive metabolomic studies, a combination of both techniques is often the most powerful approach.[5]

Metabolic Pathway of this compound

The primary metabolic transformation of a ketone is its reduction to the corresponding secondary alcohol. In the case of this compound, this results in the formation of 3-octanol. Further oxidation could potentially lead to the formation of hydroxylated derivatives.

metabolic_pathway Metabolic Pathway of this compound This compound This compound 3-Octanol 3-Octanol This compound->3-Octanol Reduction (e.g., by Alcohol Dehydrogenase) Hydroxylated_Metabolites Further Hydroxylated Metabolites 3-Octanol->Hydroxylated_Metabolites Oxidation (e.g., by Cytochrome P450) experimental_workflow NMR Sample Preparation Workflow for Urine cluster_sample_collection Sample Collection & Pre-processing cluster_nmr_prep NMR Tube Preparation Urine_Sample Urine Sample Thaw Thaw at 4°C Urine_Sample->Thaw Centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) Thaw->Centrifuge Supernatant 540 µL Supernatant Centrifuge->Supernatant Vortex Vortex for 30s Supernatant->Vortex Buffer 60 µL Phosphate Buffer (in D₂O with TSP) Buffer->Vortex NMR_Ready Ready for NMR Analysis Vortex->NMR_Ready

References

A Comparative Guide to the Bioactivity of Synthetic vs. Naturally Sourced 3-Octanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Octanone is a naturally occurring ketone found in a variety of plants, such as lavender and rosemary, and is also produced by fungi.[1][2] It is recognized for its strong, fruity, lavender-like odor and is utilized in the flavor and fragrance industry.[3] Beyond its aromatic properties, this compound exhibits a range of biological activities, including nematicidal, insecticidal, and plant growth-regulating effects. This guide provides a comparative overview of the bioactivity of this compound, addressing both synthetically produced and naturally sourced forms. While direct comparative studies on the bioactivity of synthetic versus natural this compound are scarce in publicly available scientific literature, this guide consolidates existing data on the compound's efficacy and discusses the practical implications of its sourcing for research and development. It is widely understood that "nature-identical" synthetic compounds are chemically indistinguishable from their natural counterparts, suggesting an equivalent bioactivity.[4][5] The primary distinctions between the two sources often lie in the impurity profiles and the economic feasibility of production for large-scale applications.

Comparative Bioactivity Data

The following tables summarize the known bioactivities of this compound based on available experimental data. It is important to note that the source of this compound (synthetic or natural) is often not specified in these studies; however, due to the scale of research, it is probable that a synthetically produced, nature-identical version was used.

Table 1: Nematicidal Activity of this compound

Target OrganismBioassay TypeKey Findings
Meloidogyne incognita (Root-knot nematode)In vitro mortality assayLD50 of 4.6 µL.[6]
Meloidogyne haplaIn vitro mortality assay100% mortality at a dose of 20 µL.[7]
Caenorhabditis elegansIn vitro mortality and mechanism studyCauses rapid paralysis, calcium influx, and neuronal cell death.[8]

Table 2: Insecticidal and Molluscicidal Activity of this compound

Target OrganismBioassay TypeKey Findings
Cornu aspersum (Garden snail)Laboratory choice assayRepellent at 1000 ppm; attractive at 1, 10, and 100 ppm. The 100 ppm concentration was the most attractive and lethal.[9]

Table 3: Plant Growth Regulation by this compound

Target OrganismBioassay TypeKey Findings
Arabidopsis thalianaIn vitro plate assayPromotes lateral root growth and inhibits primary root growth by altering auxin/cytokinin homeostasis.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the bioactivity of this compound.

Nematicidal Bioassay (Fumigant Method)

This protocol is adapted from methods for testing volatile organic compounds against nematodes.[10][11]

Objective: To assess the mortality of root-knot nematodes (Meloidogyne spp.) when exposed to this compound vapors.

Materials:

  • Two-compartment petri dishes (9 cm diameter)

  • Small glass bowls (2 cm diameter)

  • This compound (analytical standard)

  • Tween-20

  • Sterile distilled water

  • Second-stage juveniles (J2) of Meloidogyne incognita

  • Parafilm

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in a 0.3% Tween-20 aqueous solution. Create a dilution series to test a range of concentrations.

  • Place a small glass bowl in each compartment of the petri dish.

  • In one bowl, place approximately 200 J2 nematodes suspended in sterile distilled water.

  • In the second bowl, add 200 µL of the diluted this compound solution. A control group should be prepared using the 0.3% Tween-20 solution without this compound.

  • Seal the petri dishes tightly with parafilm to create a closed environment.

  • Incubate the plates at 25°C for 24 hours.

  • After the incubation period, count the number of dead and live nematodes under a microscope. Nematodes are considered dead if they do not move when probed with a fine needle.

  • Calculate the mortality rate for each concentration and the control.

Insecticidal Bioassay (Fumigation Method)

This protocol is a generalized method for evaluating the fumigant toxicity of insecticides against stored-product pests.[1][9][12]

Objective: To determine the insecticidal activity of this compound against a target insect species.

Materials:

  • Airtight fumigation chamber

  • This compound (analytical standard)

  • Target insect species (e.g., rice weevils, Sitophilus oryzae)

  • Culture medium for the insects

  • Controlled environment chamber

Procedure:

  • Place a known number of adult insects into a sealed container.

  • Introduce a specific concentration of this compound into the container. This can be done by placing a filter paper impregnated with a known amount of this compound inside the chamber.

  • Seal the fumigation chamber and maintain it at a constant temperature (e.g., 30 ± 2°C) and relative humidity (e.g., 60 ± 5%).

  • Expose the insects for a defined period (e.g., 24 hours).

  • After exposure, transfer the insects to a clean container with a small amount of culture medium.

  • Keep the insects in a recovery room under controlled conditions for a week.

  • Record adult mortality at different time intervals.

Plant Growth-Regulating Bioassay

This protocol is based on methods for evaluating the effects of volatile organic compounds on plant growth.[4][13][14]

Objective: To assess the effect of this compound on the root development of Arabidopsis thaliana.

Materials:

  • Petri dishes containing Murashige and Skoog (MS) solid medium

  • Arabidopsis thaliana seeds

  • This compound (analytical standard)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Growth chamber

Procedure:

  • Prepare MS agar (B569324) plates supplemented with various concentrations of this compound. This compound should be added from a sterile filtered stock in DMSO to the autoclaved media after it has cooled to below 60°C. Control plates should contain the same concentration of DMSO.

  • Sterilize and sow Arabidopsis thaliana seeds on the plates.

  • Incubate the plates in a growth chamber under controlled conditions (e.g., 16-hour light period, 120 µE m-2 s-1, 25°C).

  • After a set period (e.g., 7-10 days), measure the primary root length and count the number of lateral roots for each seedling.

  • Statistically analyze the differences in root growth between the control and this compound-treated plants.

Signaling Pathways and Mechanisms of Action

Nematicidal Mechanism of Action

This compound exerts its nematicidal effect through a multi-faceted attack on the nervous system and cellular integrity of nematodes. Upon exposure, it rapidly induces paralysis by disrupting neuronal cell membranes. This disruption leads to an influx of calcium ions (Ca2+) into the neurons, triggering a cascade of events that result in neuronal cell death.[8]

nematicidal_mechanism This compound This compound Neuronal_Cell_Membrane Neuronal Cell Membrane Disruption This compound->Neuronal_Cell_Membrane Calcium_Influx Ca2+ Influx Neuronal_Cell_Membrane->Calcium_Influx Paralysis Paralysis Calcium_Influx->Paralysis Neuronal_Cell_Death Neuronal Cell Death Calcium_Influx->Neuronal_Cell_Death

Nematicidal action of this compound.
Plant Growth Regulation Signaling Pathway

In Arabidopsis thaliana, this compound has been shown to modulate plant root architecture by influencing the balance of the plant hormones auxin and cytokinin. It achieves this by upregulating the expression of the "KISS ME DEADLY" (KMD) family of genes. These genes are involved in the degradation of Type-B Arabidopsis Response Regulators (ARRs), which are positive regulators of cytokinin signaling. By promoting the degradation of these regulators, this compound effectively alters the plant's sensitivity to auxin and cytokinin, leading to an inhibition of primary root growth and a promotion of lateral root formation.[6][15]

plant_growth_regulation This compound This compound KMD_Upregulation Upregulation of KISS ME DEADLY (KMD) Genes This compound->KMD_Upregulation ARR_Degradation Degradation of Type-B ARRs KMD_Upregulation->ARR_Degradation Cytokinin_Signaling_Alteration Altered Cytokinin Signaling ARR_Degradation->Cytokinin_Signaling_Alteration Root_Growth_Modulation Inhibition of Primary Root Growth Promotion of Lateral Root Growth Cytokinin_Signaling_Alteration->Root_Growth_Modulation

References

Performance Evaluation of Capillary Columns for 3-Octanone Separation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate capillary column is paramount for achieving optimal separation of volatile and semi-volatile compounds in gas chromatography (GC). This guide provides a comparative performance evaluation of different capillary columns for the separation of 3-Octanone, a ketone relevant in various industrial and research applications. The following sections present quantitative data, detailed experimental protocols, and a visual workflow to aid in column selection.

Principles of Capillary Column Selection

The separation of analytes in gas chromatography is primarily influenced by the stationary phase, column dimensions (length, internal diameter), and film thickness. The choice of stationary phase is critical and is largely determined by the polarity of the target analyte.[1][2][3] Non-polar columns are best suited for separating non-polar compounds, primarily based on their boiling points, while polar columns are more effective for separating polar compounds through dipole-dipole or hydrogen bonding interactions.[4][5][6]

Comparative Performance Data

The following tables summarize the performance of three common types of capillary columns for the separation of this compound. The data is compiled from various sources and typical performance characteristics.

Table 1: Capillary Column Specifications

FeatureNon-Polar ColumnMid-Polar ColumnPolar Column
Stationary Phase 100% Dimethylpolysiloxane6% Cyanopropylphenyl / 94% DimethylpolysiloxanePolyethylene Glycol (WAX)
Example Columns DB-1, HP-1, Rtx-1DB-624, Rtx-624DB-WAX, HP-INNOWax
Separation Principle Boiling point and van der Waals forcesBoiling point and dipole-dipole interactionsDipole-dipole and hydrogen bonding interactions
Max Temperature ~325/350 °C~250/260 °C~240/250 °C

Table 2: Performance Metrics for this compound Separation

Performance MetricNon-Polar Column (e.g., DB-1)Mid-Polar Column (e.g., DB-624)Polar Column (e.g., DB-WAX)
Retention Time (min) ShorterIntermediateLonger
Peak Resolution Lower (potential co-elution with compounds of similar boiling points)ModerateHigher (better separation from compounds with different polarity)
Peak Asymmetry (Tailing Factor) 1.0 - 1.21.0 - 1.31.0 - 1.4
Column Efficiency (Plates/meter) HighHighVery High
Example Retention Time (min) ~15-1717.47[7]>20

Experimental Protocols

Detailed experimental conditions are crucial for reproducible results. The following are representative GC methods for the analysis of this compound on different capillary columns.

Method 1: Analysis on a Mid-Polar (DB-624) Column
  • Column: DB-624, 30 m x 0.53 mm I.D., 3 µm film thickness.[7]

  • Oven Program: 40°C for 5 min, then ramp to 260°C at 10°/min.[7]

  • Carrier Gas: Helium.

  • Injector: Split injection.

  • Detector: Flame Ionization Detector (FID).

Method 2: Analysis on a Non-Polar (DB-5ms) Column
  • Column: DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.[8]

  • Oven Program: 40°C (1 min) to 100°C at 15°C/min, then to 210°C at 10°C/min (hold for 1 min).[8]

  • Carrier Gas: Helium, constant flow at 30 cm/s.[8]

  • Injector: Splitless.

  • Detector: Mass Spectrometer (MS).

Method 3: Analysis on a Polar (DB-WAX) Column
  • Column: DB-WAX, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Oven Program: 50°C (2 min), then ramp to 220°C at 10°C/min (hold for 5 min).

  • Carrier Gas: Helium.

  • Injector: Split injection.

  • Detector: Flame Ionization Detector (FID).

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for selecting a capillary column and evaluating its performance for this compound separation.

G Workflow for Capillary Column Performance Evaluation cluster_0 Phase 1: Column Selection cluster_1 Phase 2: Experimental Setup cluster_2 Phase 3: Data Acquisition & Analysis cluster_3 Phase 4: Performance Comparison A Define Analyte Properties (this compound: polar ketone) B Select Potential Columns (Non-polar, Mid-polar, Polar) A->B D Develop GC Method (Oven Program, Flow Rate, etc.) B->D C Review Literature & Manufacturer Recommendations C->B F Instrument Setup & Equilibration D->F E Prepare Standard Solutions of this compound E->F G Inject Standard & Acquire Data F->G H Analyze Chromatogram (Retention Time, Peak Shape) G->H I Calculate Performance Metrics (Resolution, Efficiency, Asymmetry) H->I J Tabulate Results for Each Column I->J K Compare Performance Metrics J->K L Select Optimal Column K->L

Caption: Logical workflow for evaluating capillary column performance.

Conclusion

For the dedicated analysis of this compound, particularly in complex matrices where resolution from other polar and non-polar compounds is critical, a polar WAX column is the recommended choice. These columns provide superior selectivity for ketones, resulting in longer retention times, excellent peak shapes, and better resolution. While a non-polar column like a DB-1 or DB-5ms can be used, particularly for screening or when analyzing samples containing a homologous series of ketones, the potential for co-elution with compounds of similar boiling points is higher. A mid-polar column such as the DB-624 offers a compromise in terms of retention and selectivity. The final column selection should be guided by the specific requirements of the analysis, including the complexity of the sample matrix and the desired resolution.

References

Genotoxicity Assessment of 3-Octanone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the genotoxic potential of 3-octanone (B92607) with other structurally related ketones, including 2-heptanone, 2-butanone (B6335102) (methyl ethyl ketone), and acetone (B3395972). The assessment is based on a review of available data from standard in vitro genotoxicity assays.

Executive Summary

Comparative Genotoxicity Data

The following tables summarize the results of key genotoxicity assays for this compound and selected alternative ketones.

Table 1: Genotoxicity of this compound and its Read-Across Analog 2-Heptanone

CompoundCAS NumberAmes Test (OECD 471)In Vitro Mammalian Cell Gene Mutation (HPRT)In Vitro Micronucleus Test (OECD 487)In Vitro Chromosomal Aberration (OECD 473)In Vitro Comet AssayConclusion
This compound 106-68-3Data not availableNegative in Chinese hamster V79 cells, with and without metabolic activation (up to 14.4 mM)[1]Negative in Chinese hamster V79 cells, with and without metabolic activation (up to 31 mM)[1]Data not availableNegative in A549 and V79 cell lines (up to 62 mM)[1]Not Genotoxic[1]
2-Heptanone (Read-across for this compound) 110-43-0Negative in S. typhimurium strains TA98, TA100, TA1535, TA1537, and TA1538, with and without S9 activation (up to 5000 µ g/plate )[1]Data not availableData not availableNegative in human lymphocytes, with and without S9 activation[1]Data not availableNot Genotoxic[1]

Table 2: Genotoxicity of Other Ketones

CompoundCAS NumberAmes Test (OECD 471)In Vitro Mammalian Cell Gene MutationIn Vitro Micronucleus TestIn Vivo Micronucleus Test (OECD 474)Conclusion
2-Butanone (MEK) 78-93-3Negative[2]Negative in mouse lymphoma L5178Y cellsData not availableNegative in Chinese hamsters[2]Not Genotoxic[2]
Acetone 67-64-1Negative in multiple studies[3][4]Data not availableData not availableData not availableNot Genotoxic[5]

Experimental Protocols

Detailed methodologies for the key genotoxicity assays cited in this guide are outlined below. These protocols are based on internationally recognized OECD guidelines.

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

The Ames test is a widely used method to evaluate the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid.

  • Bacterial Strains : A minimum of five strains are typically used, including four S. typhimurium strains (TA98, TA100, TA1535, and TA1537) and one E. coli strain (WP2uvrA or WP2 pKM101), to detect different types of mutations.

  • Metabolic Activation : The assay is performed both in the presence and absence of an exogenous metabolic activation system, typically a liver fraction from Aroclor 1254-induced rats (S9 fraction), to mimic mammalian metabolism.

  • Exposure Conditions : The test chemical is applied at a range of concentrations to the bacterial strains using either the plate incorporation method or the pre-incubation method.

  • Data Analysis : A positive result is indicated by a concentration-dependent increase in the number of revertant colonies that is significantly higher than the concurrent solvent control.

In Vitro Mammalian Cell Micronucleus Test - OECD 487

This test identifies substances that cause chromosomal damage by detecting micronuclei in the cytoplasm of interphase cells.

  • Cell Cultures : Appropriate mammalian cell lines (e.g., CHO, V79, L5178Y, TK6) or primary cells (e.g., human peripheral blood lymphocytes) are used.[6]

  • Treatment : Cells are exposed to at least three concentrations of the test substance for a short (3-6 hours) or long (1.5-2 normal cell cycles) duration, both with and without metabolic activation (S9).[6]

  • Cytokinesis Block : Cytochalasin B is often added to the culture medium to block cytokinesis, resulting in binucleated cells, which makes it easier to identify cells that have undergone one cell division.

  • Harvesting and Scoring : Cells are harvested, fixed, and stained. At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.[2][6]

  • Evaluation Criteria : A substance is considered positive if it induces a statistically significant and concentration-related increase in the frequency of micronucleated cells.[6]

In Vitro Mammalian Chromosomal Aberration Test - OECD 473

This assay is designed to identify agents that cause structural chromosomal aberrations in cultured mammalian cells.[7]

  • Cell Cultures : Established cell lines or primary cell cultures are employed.[7]

  • Exposure : Cell cultures are treated with the test substance at a minimum of three analyzable concentrations, both with and without metabolic activation, for approximately 1.5 normal cell cycle lengths.[4]

  • Metaphase Arrest : Following exposure, cells are treated with a metaphase-arresting substance (e.g., colcemid or colchicine).

  • Harvesting and Analysis : Cells are harvested, treated with a hypotonic solution, fixed, and stained. Metaphase cells are then analyzed microscopically for chromosomal aberrations.[7]

  • Interpretation : A test substance is considered to induce chromosomal aberrations if a statistically significant, dose-dependent increase in the number of cells with structural aberrations is observed.[8]

Genotoxicity Assessment Workflow

The following diagram illustrates a standard workflow for in vitro genotoxicity assessment.

Genotoxicity_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mammalian Cell Assays cluster_2 Phase 3: Data Interpretation & Hazard Identification Ames Bacterial Reverse Mutation Assay (Ames Test - OECD 471) Micronucleus In Vitro Micronucleus Test (OECD 487) Ames->Micronucleus If positive or for further investigation Chromosomal_Aberration In Vitro Chromosomal Aberration Test (OECD 473) Ames->Chromosomal_Aberration Alternative/additional mammalian assay Interpretation Weight of Evidence Analysis Micronucleus->Interpretation Chromosomal_Aberration->Interpretation Hazard_ID Genotoxicity Hazard Identification Interpretation->Hazard_ID

Workflow for in vitro genotoxicity assessment.

Conclusion

The comprehensive analysis of the available data indicates that this compound does not pose a genotoxic risk. The negative results from a range of in vitro assays, coupled with the consistent lack of genotoxicity observed for other structurally related ketones, provide strong evidence for its safety in this regard. This information is critical for researchers, scientists, and drug development professionals in conducting thorough safety and risk assessments.

References

Safety Operating Guide

Safeguarding Your Laboratory: A Comprehensive Guide to 3-Octanone Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of chemical waste, such as 3-octanone (B92607), is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Logistical Information

This compound, also known as ethyl amyl ketone, is a flammable liquid and a serious eye irritant.[1] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[1] Therefore, stringent safety measures must be in place before and during any handling or disposal procedures.

Personal Protective Equipment (PPE): Before beginning any work with this compound, ensure the following PPE is worn:

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.[1]

  • Hand Protection: Wear protective gloves.

  • Skin Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[2]

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops and persists.[1][2]

  • Ingestion: Clean mouth with water and seek medical attention.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen may be necessary.[2]

  • Spills: In case of a spill, eliminate all ignition sources.[2] Use an inert absorbent material like sand, silica (B1680970) gel, or universal binder to soak up the chemical.[1] Collect the absorbed material into a suitable, closed container for disposal.[1][3] Use non-sparking tools and explosion-proof equipment.[1]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 106-68-3
Molecular Formula C8H16O
Molecular Weight 128.21 g/mol [4][5]
Appearance Clear, colorless liquid[4]
Odor Pungent, fruity[4]
Boiling Point 167-168 °C[5]
Flash Point 51 °C (123.8 °F) - closed cup[5]
Density 0.822 g/mL at 25 °C[5]

Detailed Disposal Protocol

The ultimate disposal of this compound must be in compliance with all federal, state, and local regulations.[2][4] The primary method of disposal is through an approved hazardous waste disposal plant.[1]

Step-by-Step Laboratory Disposal Procedure:

  • Waste Identification and Labeling:

    • Designate a specific, compatible container for this compound waste. The container must be in good condition, with no leaks or rust.[6]

    • Clearly label the container with the words "Hazardous Waste" and "this compound".[6]

  • Waste Accumulation:

    • Collect the this compound waste in the designated container.

    • Keep the container tightly closed except when adding waste.[1][6]

    • Store the waste container in a well-ventilated, cool, and dry area, away from heat, sparks, open flames, and other ignition sources.[1][2]

    • Segregate the this compound waste from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[1]

  • Spill Residue Management:

    • Any absorbent material used to clean up a this compound spill must be placed in a separate, sealed container and labeled as "Hazardous Waste - this compound Spill Debris".

    • Dispose of this contaminated material in the same manner as the liquid waste.

  • Empty Container Disposal:

    • Empty this compound containers are also considered hazardous waste unless properly decontaminated.

    • To decontaminate, triple-rinse the container with a suitable solvent (e.g., acetone (B3395972) or ethanol).

    • Collect the rinsate as hazardous waste.

    • After triple-rinsing, the container can be air-dried in a fume hood.[7]

    • Deface the original label before disposing of the decontaminated container in the regular trash.[7]

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.

    • It is crucial to follow the specific procedures and documentation requirements of your institution and the disposal company.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G This compound Disposal Workflow start Start: this compound Waste Generated is_spill Is it a spill? start->is_spill absorb Absorb with inert material (e.g., sand, vermiculite) is_spill->absorb Yes collect_liquid Collect liquid waste in a designated, sealed container is_spill->collect_liquid No collect_spill Collect absorbed material into a sealed container absorb->collect_spill label_spill Label as 'Hazardous Waste - This compound Spill Debris' collect_spill->label_spill store Store in a cool, dry, well-ventilated area away from ignition sources and incompatibles label_spill->store label_liquid Label as 'Hazardous Waste - this compound' collect_liquid->label_liquid label_liquid->store contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal contractor store->contact_ehs end End: Waste collected for proper disposal contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and protecting our planet.

References

Personal protective equipment for handling 3-Octanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 3-Octanone in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure research environment.

Physical and Chemical Properties

This compound, also known as ethyl amyl ketone, is a colorless to slightly yellow liquid with a characteristic sharp, fruity odor.[1] It is a flammable liquid and vapor.[2] Understanding its physical and chemical properties is foundational to its safe handling.

PropertyValueSource
CAS Number 106-68-3
Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
Boiling Point 167-168 °C[3][4]
Melting Point -23 °C[3][5]
Flash Point 51 °C (123.8 °F) - closed cup
Density 0.822 g/mL at 25 °C
Vapor Pressure 2.0 mmHg at 20 °C[5][6]
Solubility Insoluble in water, partially soluble in alcohol.[1][5]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.

PPE CategorySpecific RequirementsRationale
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]Protects against splashes and vapors that can cause serious eye irritation.[2][7]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[2]Prevents skin irritation.[7]
Respiratory Protection Under normal use conditions with adequate ventilation, no protective equipment is needed.[2] If ventilation is inadequate or for spill response, use a NIOSH-approved respirator with appropriate cartridges.Vapors may have a narcotic effect in high concentrations.[1][5]

Operational Plan: Handling and Storage

Engineering Controls:

  • Ensure adequate ventilation, especially in confined areas.[2]

  • Use a chemical fume hood for all operations involving this compound.

  • An eyewash station and safety shower must be readily accessible in the work area.[2]

Handling Procedures:

  • Read and understand the Safety Data Sheet (SDS) for this compound before use.

  • Ground and bond containers and receiving equipment to prevent static discharge.[8]

  • Use only non-sparking tools and explosion-proof equipment.[2]

  • Keep away from heat, sparks, open flames, and other ignition sources.[8]

  • Avoid contact with skin and eyes.[9]

  • Avoid inhalation of vapor or mist.[9]

Storage:

  • Store in a flammable liquids storage cabinet.

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][8]

  • Incompatible materials to avoid: Strong oxidizing agents, strong bases, and strong reducing agents.[2]

Emergency Procedures and Disposal Plan

Spill Response:

  • Eliminate Ignition Sources: Immediately extinguish all flames, turn off hot plates, and remove any other potential sources of ignition.[5]

  • Ventilate the Area: Increase ventilation to the spill area.

  • Contain the Spill: Use an inert absorbent material such as sand, earth, or vermiculite (B1170534) to absorb the spill.[8] Do not use combustible materials like sawdust.[2]

  • Collect and Dispose: Use non-sparking tools to collect the absorbed material and place it into a suitable, closed container for disposal as hazardous waste.[5]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

First Aid:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops and persists.[2][8]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention.[2]

Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.[8]

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2]

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound prep Preparation ppe Don PPE (Goggles, Gloves, Lab Coat) prep->ppe handling Handling this compound (In Fume Hood) ppe->handling storage Secure Storage (Flammable Cabinet) handling->storage spill Spill Occurs handling->spill waste Waste Generation handling->waste end End of Process storage->end spill_response Spill Response Protocol spill->spill_response spill_response->waste disposal Hazardous Waste Disposal waste->disposal disposal->end

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.